Betaine-trimethyl-d9 hydrochloride
Description
BenchChem offers high-quality Betaine-trimethyl-d9 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betaine-trimethyl-d9 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584152 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-85-3 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the isotopic purity of Betaine-trimethyl-d9 hydrochloride?
An In-Depth Technical Guide to the Isotopic Purity of Betaine-trimethyl-d9 Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis
In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, stable isotope-labeled (SIL) compounds are indispensable tools. Their most prominent application is as internal standards (IS) in quantitative mass spectrometry (MS)-based assays.[1][2][3] The fundamental principle relies on the SIL-IS being chemically identical to the analyte of interest, thus exhibiting the same behavior during sample preparation, chromatography, and ionization.[3] However, it is distinguishable by mass, allowing for precise ratiometric quantification that corrects for variability in sample recovery and matrix effects.[1][4]
Betaine-trimethyl-d9 hydrochloride, the deuterated analog of betaine hydrochloride, serves as a vital internal standard for the quantification of betaine and related metabolites in complex biological matrices.[5] The accuracy and reliability of the data derived from these assays are inextricably linked to the quality of the internal standard, of which isotopic purity is a paramount parameter. Low or uncharacterized isotopic purity can lead to cross-signal contribution and compromise the linearity and accuracy of quantitative results.[6]
This guide provides a comprehensive technical overview of the isotopic purity of Betaine-trimethyl-d9 hydrochloride. It is designed for researchers, scientists, and drug development professionals who utilize this and other SIL-IS in their workflows. We will explore the definition of isotopic purity, the methodologies for its precise determination, typical commercial specifications, and the profound implications of this parameter on experimental integrity.
Defining and Specifying Isotopic Purity
Isotopic purity, often expressed as "atom percent D," quantifies the degree to which the hydrogen atoms at specific molecular positions have been replaced by their deuterium isotopes.[7][8] For Betaine-trimethyl-d9 hydrochloride, ((CD₃)₃N⁺CH₂COOH)Cl⁻, the labeling is on the three methyl groups. An isotopic purity of 98 atom % D signifies that, on average, 98% of the hydrogen atoms at these nine positions are deuterium.
This does not mean that 98% of the molecules are the fully deuterated d9 species. The remaining 2% consists of a distribution of lesser-deuterated isotopologues (d8, d7, etc.) and potentially the unlabeled d0 compound. The precise distribution of these isotopologues is what is measured to confirm the overall isotopic enrichment. High-resolution mass spectrometry (HR-MS) is the definitive technique for resolving and quantifying this distribution.[9][10][11]
Commercial Specifications
The quality of a deuterated standard is a cornerstone of reliable quantitative analysis. Reputable suppliers provide a Certificate of Analysis detailing both chemical and isotopic purity. For Betaine-trimethyl-d9 hydrochloride, the industry standard for isotopic purity is typically high.
| Parameter | Typical Specification | Source(s) |
| Isotopic Purity (Enrichment) | ≥98 atom % D | [7][8] |
| Chemical Purity (Assay) | ≥99% | [7][8] |
| Specific Labeled Form | Betaine-(trimethyl-d9) hydrochloride | [7][12] |
| CAS Number | 285979-85-3 | [12][13][14] |
Table 1: Summary of typical commercial specifications for Betaine-trimethyl-d9 hydrochloride.
Authoritative Determination of Isotopic Purity: A Methodological Deep Dive
The determination of isotopic purity is a meticulous process that demands high-resolution analytical techniques to distinguish between molecules with very small mass differences (isotopologues).[10][15] While Nuclear Magnetic Resonance (NMR) can confirm the positions of deuterium labels, high-resolution mass spectrometry is the gold standard for quantifying the isotopic distribution.
Primary Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
The combination of liquid chromatography for sample introduction and high-resolution mass spectrometry for detection provides a rapid, sensitive, and highly accurate method for assessing isotopic purity.[9][10] The LC separates the compound of interest from any potential impurities, while the HR-MS instrument measures the mass-to-charge ratio (m/z) with enough precision to resolve the signals from the d9, d8, d7, etc., isotopologues.[11]
This protocol outlines a self-validating system for the robust determination of isotopic purity.
1. Objective: To quantify the isotopic distribution of Betaine-trimethyl-d9 hydrochloride and calculate its overall isotopic purity.
2. Materials:
- Betaine-trimethyl-d9 hydrochloride sample
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade formic acid
- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an HPLC/UPLC system.
3. Sample Preparation:
- Prepare a stock solution of Betaine-trimethyl-d9 hydrochloride at 1 mg/mL in LC-MS grade water. The use of ultra-pure solvents is critical to minimize background noise and potential contamination.[16]
- Create a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This concentration is typically sufficient for high-sensitivity instruments.
4. LC-MS Parameters:
- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining a polar compound like betaine.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Isocratic or a shallow gradient appropriate for the selected column.
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 1 - 5 µL
- MS Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS Acquisition Mode: Full Scan (e.g., m/z 100-200)
- MS Resolution: Set to a high value (e.g., ≥70,000) to ensure baseline separation of isotopologue peaks.
- Causality: High resolution is non-negotiable. It is the core parameter that allows for the differentiation of the [M+H]⁺ ion of each isotopologue, which differ by approximately 1.006 Da.
5. Data Acquisition and Analysis:
- Inject the sample and acquire the full scan mass spectrum centered around the retention time of betaine.
- From the full scan data, extract the ion chromatograms (EICs) for the theoretical [M+H]⁺ of each expected isotopologue (d0 to d9). The un-deuterated betaine has a monoisotopic mass of 117.0790 g/mol , so its [M+H]⁺ is ~m/z 118.0863. The fully deuterated d9 version has a [M+H]⁺ of ~m/z 127.1428.
- Integrate the peak area for each EIC. The peak areas are directly proportional to the abundance of each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
- The overall isotopic purity (Atom % D) can be calculated from this distribution.
The following diagram illustrates the logical flow of the isotopic purity determination process.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Conclusion: Upholding Scientific Integrity
The isotopic purity of Betaine-trimethyl-d9 hydrochloride is not a trivial specification; it is a critical attribute that directly impacts the validity of quantitative research. As this guide has detailed, an isotopic enrichment of ≥98 atom % D is the widely accepted standard, a figure that must be verified by high-resolution analytical techniques like LC-HRMS.[7][8] For scientists and developers, insisting on high-purity, well-characterized deuterated internal standards is a fundamental step in ensuring the accuracy, reproducibility, and ultimate integrity of their analytical data. Understanding the principles and methodologies behind this parameter empowers researchers to make informed decisions and produce the most reliable and defensible scientific outcomes.
References
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: ResearchGate URL: [Link]
-
Title: Betaine-trimethyl-d9 hydrochloride Source: PubChem - NIH URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR Source: RSC Publishing URL: [Link]
-
Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Deuterated Internal Standard: Significance and symbolism Source: Ve-Su URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Exploring the Importance of Isotopic Patterns in Scientific Analysis Source: Longdom Publishing URL: [Link]
-
Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]
-
Title: The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory Source: CASS URL: [Link]
-
Title: Betaine Hydrochloride Source: NIST WebBook URL: [Link]
-
Title: Determination of Betaines by Fast Atom Bombardment Mass Spectrometryl Source: SciSpace URL: [Link]
-
Title: Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry Source: bevital URL: [Link]
-
Title: Determination of Betaines by Fast Atom Bombardment Mass Spectrometry Source: NIH URL: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Betaines by Fast Atom Bombardment Mass Spectrometry : Identification of Glycine Betaine Deficient Genotypes of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 8. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. longdom.org [longdom.org]
- 16. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to Betaine-trimethyl-d9 hydrochloride: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine-trimethyl-d9 hydrochloride, a deuterated analog of betaine hydrochloride, serves as a critical internal standard for mass spectrometry-based quantitative analysis.[1] Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass shift, allow for precise correction of matrix effects and variability during sample processing and analysis. This guide provides a comprehensive overview of the physical and chemical properties of Betaine-trimethyl-d9 hydrochloride, alongside detailed, field-proven methodologies for its characterization and application in a research and drug development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a stable isotope-labeled standard is fundamental to its effective implementation in analytical assays. These properties dictate its behavior in various solvents and under different experimental conditions, ensuring the robustness and reliability of the analytical method.
Core Molecular and Physical Attributes
The essential identifiers and physical characteristics of Betaine-trimethyl-d9 hydrochloride are summarized in the table below. This information is foundational for its accurate handling, formulation, and analysis.
| Property | Value | Source(s) |
| Chemical Name | 2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | [2] |
| Synonyms | N-(Carboxymethyl)-N,N,N-trimethyl-d9-ammonium Chloride | [2] |
| CAS Number | 285979-85-3 | [1] |
| Molecular Formula | C₅H₂D₉ClNO₂ | [1][2] |
| Molecular Weight | 162.66 g/mol | [1][2][3] |
| Exact Mass | 162.1121470 Da | [2] |
| Physical Form | White to off-white solid/crystalline powder | [3] |
| Melting Point | 241-242 °C (decomposes) | [3] |
| Isotopic Purity | ≥ 98 atom % D | [3] |
Solubility Profile
| Solvent | Solubility (of Betaine Hydrochloride) |
| Water | 64.7 g/100 mL at 25°C |
| Methanol | 5.0 g/100 mL |
| Ethanol | Insoluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 4.5 mg/mL |
It is imperative for researchers to empirically determine the solubility in their specific solvent systems as part of method development and validation.
Stability and Storage
The stability of a deuterated internal standard is paramount to ensure the accuracy and reproducibility of quantitative assays over time. Stability should be assessed under various conditions to establish appropriate storage and handling procedures.
Recommended Storage: Store at 4°C in a tightly sealed container, protected from moisture.[4] For long-term storage of solutions, -20°C to -80°C is recommended.[4][5]
Stability Considerations:
-
Hygroscopicity: Betaine and its salts are known to be hygroscopic. Proper storage in a desiccated environment is crucial to prevent water absorption, which can alter the concentration of standard solutions.
-
Thermal Stability: The compound is stable at recommended storage temperatures. The melting point indicates decomposition, suggesting that exposure to high temperatures should be avoided.
-
pH Stability: While specific studies on the deuterated form are limited, betaine is a zwitterionic compound and its stability can be influenced by pH. In strongly alkaline conditions, it may be susceptible to degradation.
-
Photostability: As a general good laboratory practice, it is advisable to protect the compound and its solutions from prolonged exposure to light.
Formal stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH), to determine the re-test period for the neat material and the stability of its solutions under intended storage and experimental conditions.[6][7][8][9]
Analytical Characterization and Methodologies
The definitive characterization of Betaine-trimethyl-d9 hydrochloride relies on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming its identity, purity, and suitability for use as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of deuterated compounds. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and the extent of deuteration.
Diagram: Molecular Structure of Betaine-trimethyl-d9 hydrochloride
Caption: Chemical structure of Betaine-trimethyl-d9 hydrochloride.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Betaine-trimethyl-d9 hydrochloride and dissolve it in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent should be compatible with the analyte and not have interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The spectrum is expected to show a singlet for the methylene (-CH₂-) protons. The signals for the trimethyl (-CD₃) groups will be absent or significantly diminished due to deuteration.
-
The chemical shift of the methylene protons will be influenced by the solvent and pH.
-
-
Data Analysis:
-
Integrate the methylene proton signal.
-
The absence of a significant signal in the region corresponding to the trimethyl protons (around 3.2 ppm) confirms a high degree of deuteration.
-
The presence of any residual proton signals on the methyl groups can be used to estimate the isotopic purity.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
The spectrum will show signals for the methylene carbon and the carboxyl carbon.
-
The signals for the deuterated methyl carbons will appear as a multiplet due to carbon-deuterium coupling, and their intensity will be significantly lower than that of a non-deuterated carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Betaine-trimethyl-d9 hydrochloride is employed as an internal standard. It is also used for its initial characterization to confirm its mass and isotopic enrichment.
Diagram: LC-MS/MS Workflow for Quantification
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
LC-MS/MS Protocol for Quantification of Betaine:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Betaine-trimethyl-d9 hydrochloride of known concentration in a suitable solvent (e.g., water or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of non-deuterated betaine hydrochloride into a blank biological matrix (e.g., plasma, urine).
-
Add a fixed concentration of the Betaine-trimethyl-d9 hydrochloride internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction:
-
Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) or solid-phase extraction (SPE).
-
-
LC Separation:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar betaine molecule.
-
The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both betaine and its deuterated internal standard.
-
Betaine: m/z 118 → 59
-
Betaine-trimethyl-d9: m/z 127 → 68
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of betaine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Self-Validating System and Causality:
The use of a stable isotope-labeled internal standard like Betaine-trimethyl-d9 hydrochloride creates a self-validating system. The underlying principle is that the deuterated standard will behave identically to the endogenous analyte during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. By calculating the ratio of their signals, these variations are normalized, leading to a highly accurate and precise measurement. The choice of a d9-labeled standard is deliberate; the nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk while minimizing any potential for chromatographic separation from the analyte, a phenomenon that can sometimes be observed with a lower degree of deuteration.
Conclusion
Betaine-trimethyl-d9 hydrochloride is an indispensable tool for researchers and scientists requiring accurate quantification of betaine in complex biological matrices. Its well-defined physicochemical properties and the robust analytical methodologies it enables are foundational to high-quality research and development. By understanding its characteristics and implementing the validated protocols described in this guide, professionals in drug development and other scientific fields can ensure the integrity and reliability of their analytical data.
References
-
PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (2025). Betaine Hydrochloride. Retrieved January 17, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Betaine hydrochloride, 99%. Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000043). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 17, 2026, from [Link]
-
Eurachem. (n.d.). LC-MS method validation. QC and QA. Retrieved January 17, 2026, from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 17, 2026, from [Link]
-
Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026, from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 17, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. snscourseware.org [snscourseware.org]
Introduction: Beyond a Simple Document — The CoA as a Cornerstone of Scientific Rigidity
An In-Depth Technical Guide to the Certificate of Analysis for Betaine-trimethyl-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realms of research and pharmaceutical development, the Certificate of Analysis (CoA) is more than a mere quality control document; it is the foundational testament to a material's identity, purity, and suitability for its intended application.[1][2][3][4][5] For a specialized reagent like Betaine-trimethyl-d9 hydrochloride, an isotopically labeled internal standard, the CoA provides the critical data that underpins the validity of quantitative bioanalytical studies.[6] This guide will deconstruct a typical CoA for this compound, offering an in-depth exploration of the analytical techniques employed and the scientific rationale behind each specification. Understanding the nuances of the CoA empowers researchers to critically evaluate the quality of their materials, ensuring data integrity and the success of their scientific endeavors.
Visualizing the Analyte: The Structure of Betaine-trimethyl-d9 hydrochloride
To fully appreciate the analytical tests that follow, it is essential to first visualize the molecule itself. Betaine-trimethyl-d9 hydrochloride is the deuterated form of betaine hydrochloride, where the nine hydrogen atoms on the three methyl groups have been replaced with deuterium.
Caption: Molecular structure of Betaine-trimethyl-d9 hydrochloride.
Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Exposition
A CoA is structured to provide a comprehensive quality profile of a specific batch or lot of the material.[3] Let's delve into the typical sections for Betaine-trimethyl-d9 hydrochloride.
Identification and General Properties
This initial section provides fundamental information about the compound.
| Parameter | Typical Specification | Significance for the Researcher |
| Product Name | Betaine-trimethyl-d9 hydrochloride | Ensures you have the correct isotopically labeled compound. |
| CAS Number | 113627-77-9 | A unique identifier for the specific deuterated chemical substance. |
| Molecular Formula | C5H3D9ClNO2 | Confirms the elemental composition, including the deuterium atoms.[7][8] |
| Molecular Weight | 162.66 g/mol | Crucial for accurate preparation of solutions with known molar concentrations.[7][8] |
| Appearance | White to off-white solid/powder | A primary visual check for gross contamination or degradation. |
| Solubility | Soluble in water, methanol | Informs the choice of appropriate solvents for sample preparation. |
Identity Confirmation: ¹H-NMR and Mass Spectrometry
Verifying the chemical structure is paramount. The CoA for a deuterated compound will present evidence that the molecule is indeed Betaine-trimethyl-d9 hydrochloride.
-
The "Why": ¹H-NMR is a powerful technique for confirming the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. For Betaine-trimethyl-d9 hydrochloride, its primary utility is to confirm the presence of the methylene (-CH2-) protons and the near-complete absence of protons on the trimethyl groups, which validates the deuteration.
-
Interpreting the Result: The CoA will state that the ¹H-NMR spectrum is "Consistent with structure." This means the observed chemical shifts and integration values align with the expected structure. A researcher should see a singlet peak corresponding to the -CH2- group and a significant reduction or absence of a signal where the -CH3 groups would normally appear in the non-labeled compound.
-
The "Why": Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It serves as a definitive confirmation of the molecular weight, which is altered by the isotopic labeling.
-
Interpreting the Result: The CoA will report the observed molecular ion peak (e.g., [M+H]⁺). For Betaine-trimethyl-d9, this will be approximately 9 mass units higher than the non-labeled Betaine. This mass shift is a direct confirmation of the incorporation of nine deuterium atoms.[8]
Caption: Key analytical workflows for CoA generation.
Purity and Isotopic Enrichment
This is arguably the most critical section for researchers using the compound as an internal standard. The accuracy of quantitative studies depends directly on the purity values reported here.
-
The "Why": High-Performance Liquid Chromatography (HPLC) separates, identifies, and quantifies each component in a mixture.[11][12] It is the gold standard for determining the chemical purity of a non-volatile compound, distinguishing the main compound from any synthesis byproducts or degradants.[13][14]
-
Interpreting the Result: The purity is typically reported as a percentage (e.g., ≥98%). This is often calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[11] A high purity value ensures that the vast majority of the material is the desired compound.
| Parameter | Specification | Method | Significance |
| Chemical Purity | ≥ 98.0% | HPLC | Ensures minimal interference from organic impurities in your assay. |
| Isotopic Purity | ≥ 98 atom % D | Mass Spec / NMR | Confirms the high degree of deuterium incorporation, essential for a stable internal standard. |
-
The "Why": For an isotopically labeled standard, it's crucial to know the percentage of molecules that are fully deuterated versus those that have fewer than the desired nine deuterium atoms. Mass spectrometry is the ideal technique for this, as it can resolve the different isotopologues (molecules that differ only in their isotopic composition).[15][16][17][18]
-
Interpreting the Result: The CoA will specify the "Isotopic Purity" or "Deuterium Incorporation" as an atom percentage (e.g., 98 atom % D).[7][8] This indicates the high prevalence of the fully labeled d9 species, which is critical for minimizing crosstalk with the non-labeled analyte in a mass spectrometry-based assay.
Impurity Profile
Beyond the main compound, a high-quality CoA will characterize potential impurities that could affect experimental outcomes.
-
The "Why": Organic solvents are often used during synthesis and purification.[19][20] Because these solvents can be toxic and may interfere with experiments, their levels must be controlled. GC-HS is an extremely sensitive method for detecting and quantifying these volatile organic compounds.[21] The headspace technique involves heating the sample in a sealed vial and then injecting the vapor, which avoids contaminating the instrument with the non-volatile Betaine-d9 HCl.[20]
-
Interpreting the Result: The CoA will list common synthesis solvents (e.g., Acetone, Methanol, Dichloromethane) and specify their limits, often in parts per million (ppm), in accordance with USP <467> guidelines.[19] This assures the researcher that solvent levels are below thresholds that could cause toxicity or analytical interference.
-
The "Why": Heavy metal contaminants can be introduced from catalysts or manufacturing equipment.[22] These metals can be toxic and can interfere with biological assays. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace and ultra-trace level metals.[23][24][25]
-
Interpreting the Result: Limits for specific heavy metals (e.g., Lead, Arsenic, Cadmium, Mercury) are set by pharmacopeial standards like USP <232> and <233>.[26] The CoA will state that the material "Conforms" or "Passes," indicating that these toxic elements are below their specified safety limits.
-
The "Why": For applications in cell culture or in vivo studies, the absence of microbial contamination is critical. Testing ensures that the material is free from bacteria, yeast, and mold that could compromise experiments.[27][28]
-
Interpreting the Result: The CoA will report the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).[28] Specifications are given in colony-forming units per gram (CFU/g) and should be very low for a high-quality reagent, adhering to standards such as USP <61> and <62>.[28][29]
Physical and Other Properties
This section covers additional important information for handling and storage.
-
The "Why": Betaine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[30][31] Excess water content can affect the accurate weighing of the compound and potentially promote degradation. Karl Fischer titration is a highly specific and accurate method for quantifying water content.
-
Interpreting the Result: The CoA will specify a maximum water content (e.g., ≤ 1.0%). This value is important for the researcher to be aware of, especially if preparing stock solutions by weight.
-
The "Why": Proper storage is essential to maintain the integrity of the compound over its shelf life. Due to its hygroscopic nature, specific storage recommendations are necessary.[31]
-
Interpreting the Result: The CoA will recommend storage conditions, such as "Store at 2-8°C, desiccated."[32][33] Adhering to these recommendations ensures the long-term stability of the material.
Experimental Protocols: A Look Under the Hood
To provide a deeper understanding, here are simplified, representative protocols for key analytical tests mentioned in the CoA.
Protocol 1: Chemical Purity by HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a buffered aqueous solution and an organic solvent like acetonitrile. Filter and degas the solvents.
-
Standard/Sample Preparation: Accurately weigh and dissolve Betaine-trimethyl-d9 hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).[14]
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system. Record the chromatogram for a sufficient run time to allow all potential impurities to elute.
-
Calculation: Determine the area of the principal peak and all impurity peaks. Calculate the purity using the area normalization formula: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100.
Protocol 2: Isotopic Enrichment by LC-MS
-
Sample Preparation: Prepare a dilute solution of the Betaine-trimethyl-d9 hydrochloride (e.g., 10 µg/mL) in a suitable solvent like 50:50 methanol:water.
-
LC-MS Conditions:
-
LC: Use a rapid isocratic or gradient elution to quickly deliver the analyte to the mass spectrometer.
-
MS: Operate in positive ion electrospray (ESI+) mode.
-
Scan Mode: Acquire full scan data over a mass range that includes the unlabeled (d0) to the fully labeled (d9) compound (e.g., m/z 118 to 128 for the free base).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for the d9 ion and any other significant lower-deuterated species.
-
Calculate the isotopic enrichment by comparing the abundance of the d9 species to the sum of all related isotopic species.[15]
-
Conclusion: The CoA as a Pact of Trust and Reproducibility
The Certificate of Analysis for Betaine-trimethyl-d9 hydrochloride is a dense, data-rich document that forms a pact between the supplier and the scientist.[3] It provides the assurance of quality, identity, and purity necessary for producing reliable and reproducible scientific data. By understanding the methodologies behind the numbers and the causal links between a specification and its experimental impact, researchers can leverage the CoA not just as a formality, but as a powerful tool to ensure the integrity of their work from the very first step.
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
-
A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. PubMed. Available at: [Link]
-
Heavy Metals Testing via ICP/MS. Eurofins Scientific. Available at: [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]
-
Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65. American Laboratory. Available at: [Link]
-
Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health (NIH). Available at: [Link]
-
Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
-
ICP-MS – Heavy Metal Elemental Analysis. Pacific BioLabs. Available at: [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. Available at: [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]
-
What is a Certificate of Analysis (CoA). DDReg Pharma. Available at: [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. Available at: [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]
-
Certificate of Analysis (COA): Understanding Its Importance and Key Components. ContractLaboratory.com. Available at: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
-
Certificate of Analysis (CoA) in Pharma. Advent Chembio. Available at: [Link]
-
HS-GC on Analysis of Residual Solvent. YouTube. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]
-
Certificate of Analysis: Uses, Definition, Template. Artsyl. Available at: [Link]
-
Analysis of residual solvent by GC-HS technique. ResearchGate. Available at: [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]
-
Certificate of analysis. Wikipedia. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). Available at: [Link]
-
Isotope Labeling. Cerno Bioscience. Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
-
Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]
-
Isotope-labeled amino acids and compounds for NMR studies. NMR-Bio. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]
-
Isotopic labeling. Wikipedia. Available at: [Link]
-
The Expert Microbial Contamination Testing Guide. Sure BioChem Laboratories. Available at: [Link]
-
Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
MICROBIAL CONTAMINATION TEST (MCT). National Pharmaceutical Regulatory Agency (NPRA) Malaysia. Available at: [Link]
-
Assessing Microbial Contamination: Best Practices for Pharmaceutical Microbial Data Investigations. IVT Network. Available at: [Link]
-
Interpreting mass spectra. YouTube. Available at: [Link]
Sources
- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 4. artsyltech.com [artsyltech.com]
- 5. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 7. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 8. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. youtube.com [youtube.com]
- 11. torontech.com [torontech.com]
- 12. moravek.com [moravek.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. almacgroup.com [almacgroup.com]
- 18. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. gcms.cz [gcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 27. The Expert Microbial Contamination Testing Guide [surebiochem.com]
- 28. How to Test Raw Materials for Microbial Contamination - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 29. usp.org [usp.org]
- 30. tutorchase.com [tutorchase.com]
- 31. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 32. researchgate.net [researchgate.net]
- 33. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
The Pivotal Role of Betaine-trimethyl-d9 Hydrochloride in Advancing Methylation Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylation is a fundamental biological process, a subtle yet profound modification that governs everything from gene expression to metabolic regulation. Understanding the intricate dynamics of methylation pathways is paramount in fields ranging from neurodegenerative disease to oncology and metabolic disorders. This technical guide provides an in-depth exploration of Betaine-trimethyl-d9 hydrochloride, a critical tool for accurately interrogating these pathways. We will dissect its application as a stable isotope-labeled internal standard for precise quantification by mass spectrometry and as a metabolic tracer for elucidating flux through the betaine-homocysteine S-methyltransferase (BHMT) pathway. This guide is designed for the laboratory professional, offering not just protocols, but the underlying scientific rationale to empower robust experimental design and data interpretation.
The Foundation: Methylation and the Power of Stable Isotopes
Methylation is a biochemical process involving the transfer of a methyl group (-CH3) to a substrate, a reaction catalyzed by methyltransferase enzymes.[1] The universal methyl donor for most of these reactions is S-adenosylmethionine (SAM).[1] The availability of SAM and the balance of related metabolites, known as the "methylation potential," are critical for cellular health. Dysregulation of methylation is a cornerstone of numerous diseases.[1]
Studying these dynamic systems requires tools that can precisely measure metabolite concentrations and track their metabolic fate. This is where stable isotope labeling emerges as an indispensable technique.[2][3][4] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and easier to handle.[2] By replacing atoms in a molecule (e.g., hydrogen with deuterium, ¹²C with ¹³C), we create a "heavy" version of the compound. This mass difference is easily detected by a mass spectrometer, allowing researchers to distinguish the labeled tracer from its endogenous, "light" counterpart.[4][5] This principle is the bedrock of quantitative proteomics, metabolomics, and metabolic flux analysis.[6][7][8]
The Reagent in Focus: Betaine-trimethyl-d9 Hydrochloride
Betaine (also known as trimethylglycine) is a critical nutrient that functions as a methyl donor in the one-carbon metabolism cycle.[9][10][11] Specifically, it donates a methyl group to remethylate the potentially toxic amino acid homocysteine back to essential methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[10][12][13] This pathway is particularly vital in the liver and kidneys.[11][14]
Betaine-trimethyl-d9 hydrochloride is a synthetic, isotopically labeled form of betaine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium.[15][16] This substitution results in a molecule that is chemically and biologically identical to natural betaine but has a distinct molecular weight.
| Property | Value | Source |
| Chemical Name | Betaine-(trimethyl-d9) hydrochloride | [15][17] |
| Linear Formula | (CD₃)₃N⁺(Cl⁻)CH₂CO₂H | [15][16][17] |
| Molecular Weight | 162.66 g/mol | [15][16][17] |
| Mass Shift vs. Unlabeled | M+9 | [15][16] |
| Isotopic Purity | Typically ≥98 atom % D | [15][16] |
| Physical Form | Solid | [15][16] |
| Primary Application | Mass Spectrometry (MS) | [15][16] |
The key to its utility is the +9 Dalton mass shift. This significant difference ensures that its mass spectrometric signal is clearly resolved from the unlabeled endogenous betaine, preventing any analytical overlap or interference.
Core Application I: Gold-Standard Quantification with Isotope Dilution Mass Spectrometry
Accurately measuring the concentration of endogenous betaine in complex biological matrices like plasma or tissue is challenging. Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, along with sample loss during extraction and preparation, can lead to significant analytical variability and inaccuracy.[18][19]
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to overcome these challenges.[18][20][21] Betaine-trimethyl-d9 hydrochloride is the ideal SIL-IS for betaine quantification.
The Causality of Excellence: Because Betaine-trimethyl-d9 is chemically identical to the analyte (endogenous betaine), it experiences the exact same extraction losses, derivatization inefficiencies, and matrix effects during the analytical process.[21][22] By adding a known amount of the d9-standard to the sample at the very beginning of the workflow, any variations affect both the analyte and the standard equally. The mass spectrometer measures the ratio of the analyte's signal to the standard's signal. This ratio remains constant regardless of sample loss or signal suppression, enabling highly accurate and precise quantification.[20]
Experimental Workflow: Quantification of Betaine in Human Plasma
The following diagram illustrates a typical workflow for quantifying betaine using Betaine-trimethyl-d9 hydrochloride as an internal standard.
Caption: A standard workflow for the quantitative analysis of betaine in plasma.
Protocol: LC-MS/MS Quantification of Plasma Betaine
This protocol provides a validated methodology for quantifying betaine in human plasma.
-
Materials & Reagents
-
Betaine hydrochloride (for calibrators and QCs)
-
Betaine-trimethyl-d9 hydrochloride (Internal Standard, IS)
-
LC-MS grade Acetonitrile (ACN) and Water
-
Formic Acid
-
Human Plasma (K₂EDTA)
-
Microcentrifuge tubes
-
-
Preparation of Standards
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Betaine-trimethyl-d9 HCl in water.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock Solution in 50:50 ACN:Water.
-
Calibration Curve Stock (1 mg/mL): Prepare a separate stock of unlabeled Betaine HCl.
-
Calibration Curve Standards: Perform serial dilutions of the stock to create calibrators ranging from 0.1 to 100 µM in pooled plasma.
-
-
Sample Preparation Protocol (Self-Validating System)
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS Working Solution (1 µg/mL).
-
Causality Check: Adding the IS at this initial step ensures it undergoes every subsequent step alongside the analyte, guaranteeing accurate correction.
-
Add 200 µL of cold ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Isocratic or a shallow gradient depending on required separation.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Mode)
-
MRM Transitions (Example):
-
Betaine (Analyte): Q1: 118.1 -> Q3: 59.1
-
Betaine-d9 (IS): Q1: 127.1 -> Q3: 68.1
-
-
Trustworthiness Check: The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, ensuring that only the specific analyte and IS are being measured.[2]
-
Core Application II: Tracing the Flow of Methyl Groups with Metabolic Flux Analysis
Beyond static concentration measurements, Betaine-trimethyl-d9 hydrochloride is a powerful tracer for Metabolic Flux Analysis (MFA).[2][7][23] MFA allows researchers to quantify the rates of metabolic reactions and understand how nutrients are processed through biochemical pathways.[7][23][24]
When cells or organisms are supplied with Betaine-trimethyl-d9, the labeled methyl groups (CD₃) can be tracked as they are incorporated into other molecules. The primary pathway of interest is the BHMT-catalyzed remethylation of homocysteine.
The BHMT-Betaine Methylation Pathway
Caption: The metabolic fate of a deuterated methyl group from Betaine-d9.
Mechanism Explained: Betaine-trimethyl-d9 donates one of its deuterated methyl groups (-CD₃) to homocysteine.[12][13] This reaction, catalyzed by BHMT, produces methionine that is now labeled with three deuterium atoms (methionine-d3). This newly synthesized methionine-d3 can then be activated to S-adenosylmethionine-d3 (SAM-d3).[12][25] This labeled SAM-d3 can, in turn, be used by methyltransferases to methylate a vast array of substrates, including DNA, RNA, and histone proteins. By using LC-MS/MS to measure the ratio of labeled (d3) to unlabeled forms of methionine, SAM, and downstream methylated products, researchers can directly quantify the contribution of the betaine pathway to the overall methylation potential and activity within a cell or tissue.[26][27]
Conceptual Protocol: Metabolic Flux Experiment in Cell Culture
-
Cell Culture: Grow cells (e.g., hepatocytes) in standard culture medium.
-
Labeling: Replace the standard medium with a custom medium containing a known concentration of Betaine-trimethyl-d9 hydrochloride.
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) after introducing the label.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and perform a polar metabolite extraction.
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS, monitoring for both the unlabeled and the corresponding deuterated forms of key metabolites (Betaine/Betaine-d9, Methionine/Methionine-d3, SAM/SAM-d3).
-
Flux Calculation: The rate of incorporation of the deuterium label into methionine and SAM provides a direct measure of the metabolic flux through the BHMT pathway. This data can be used in computational models to understand how different conditions (e.g., drug treatment, disease state) alter methylation dynamics.
Conclusion
Betaine-trimethyl-d9 hydrochloride is more than a mere reagent; it is a precision instrument for the quantitative and dynamic study of methylation. Its role as a stable isotope-labeled internal standard provides the foundation for accurate, reproducible quantification of a key metabolite, a necessity for clinical and diagnostic research.[18][28][29] Its application as a metabolic tracer unlocks the ability to measure the flux of methyl groups through a critical metabolic hub, offering profound insights into the regulation of the entire one-carbon metabolism network.[2][12][26] For any researcher dedicated to unraveling the complexities of methylation in health and disease, a thorough understanding and proficient application of Betaine-trimethyl-d9 hydrochloride is not just advantageous—it is essential.
References
- Metabolic fluxes using stable isotope tracers in whole animals and human p
- Stable isotope labelling methods in mass spectrometry-based quantit
- Stable isotope labeling by amino acids in cell culture. Wikipedia.
- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets.
- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.
- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed.
- Stable Isotope Labeling Str
- Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group.
- Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. PubMed.
- Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS.
- Methylation p
- Betaine-(trimethyl-d9)
- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur
- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur
- Analysis of Betaines from Marine Algae Using LC-MS-MS.
- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur
- BHMT Gene: Methylation, Homocysteine, and Betaine. Genetic Lifehacks.
- Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. PubMed Central.
- Betaine-(trimethyl-d9)
- DETERMINATION OF BETAINE, A N ATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA.
- Betaine-(trimethyl-d9)
- Betaine-trimethyl-d9 hydrochloride. Santa Cruz Biotechnology.
- Betaine-(trimethyl-d9)
- Trimethylglycine. Wikipedia.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Betaine (D₁₁, 98%).
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Trimethylglycine as a therapeutic supplement. EBSCO.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- TMG Trimethylglycine Benefits, Uses, Side Effects & Research. PubMed.ai.
- TMG (Trimethylglycine). Performance Medicine.
- Is Trimethylglycine (TMG) the Same as Betaine HCl? Alice W. Lee, MD, ABIHM.
- Beneficial Effects of Betaine: A Comprehensive Review. PubMed Central.
- HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. SIELC.
- Betaine restores epigenetic control and supports neuronal mitochondria in the cuprizone mouse model of multiple sclerosis. PubMed Central.
- Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplement
- Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods.
- BETAINE PREVENTS MALLORY-DENK BODY FORMATION IN DRUG-PRIMED MICE BY EPIGENETIC MECHANISMS.
- Betaine.
Sources
- 1. Methylation pathways [healyourmind.com.au]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. pubmed.ai [pubmed.ai]
- 11. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]
- 14. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 16. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 17. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 18. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texilajournal.com [texilajournal.com]
- 21. scispace.com [scispace.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 25. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation | PLOS One [journals.plos.org]
- 26. Betaine restores epigenetic control and supports neuronal mitochondria in the cuprizone mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BETAINE PREVENTS MALLORY-DENK BODY FORMATION IN DRUG-PRIMED MICE BY EPIGENETIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Understanding the Mass Shift of Betaine-trimethyl-d9 Hydrochloride
This guide provides a detailed exploration of Betaine-trimethyl-d9 hydrochloride, a stable isotope-labeled compound essential for accurate quantification in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles behind its mass shift and provides a practical framework for its application as an internal standard in quantitative bioanalysis.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis, particularly in complex biological matrices, demands the highest levels of precision and accuracy. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this purpose. The technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample.[1] This "internal standard" (IS) is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]
The core advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte during chromatographic separation and experience identical ionization efficiency and matrix effects in the mass spectrometer.[3] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as any sample loss during preparation or fluctuation in instrument response affects both compounds equally.
Betaine (N,N,N-trimethylglycine) is a critical osmolyte and methyl donor involved in the methionine cycle.[4] Its accurate quantification in biological fluids is vital for research in areas such as cardiovascular disease, liver function, and neurological disorders. Betaine-trimethyl-d9 hydrochloride serves as the ideal internal standard for this purpose.[5][6]
The Genesis of the Mass Shift: A Structural Perspective
The term "Betaine-trimethyl-d9" explicitly describes the molecular modification that gives rise to its utility. The "d9" signifies that the nine hydrogen atoms on the three methyl groups attached to the nitrogen atom have been replaced with deuterium atoms.[7]
Deuterium, an isotope of hydrogen, contains one proton and one neutron, whereas protium (the most common isotope of hydrogen) contains only a proton. This additional neutron nearly doubles the mass of each hydrogen atom. Consequently, replacing nine hydrogen atoms with nine deuterium atoms results in a predictable and significant increase in the molecule's overall mass.
This deliberate mass increase is known as the "mass shift." For Betaine-trimethyl-d9, this shift is +9 Da (Daltons) compared to the unlabeled, endogenous betaine. This clear mass difference allows a mass spectrometer to easily distinguish between the analyte and the internal standard, a fundamental requirement for ID-MS.[3]
Figure 1: Chemical structures of natural betaine and its d9-labeled counterpart.
Practical Application: Quantitative Analysis of Betaine in Plasma
The following protocol outlines a robust and validated method for the quantification of betaine in human plasma using Betaine-trimethyl-d9 hydrochloride as an internal standard, adapted from established methodologies.[8][9][10] This self-validating system ensures reliability through the principles of isotope dilution.
Figure 2: High-level workflow for plasma betaine quantification.
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Betaine hydrochloride in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve Betaine-trimethyl-d9 hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working internal standard solution (e.g., 1 µg/mL) in the same diluent.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. The early addition of the IS is crucial as it corrects for variability in all subsequent steps.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9][10] Acetonitrile is an effective protein precipitation agent that is compatible with the subsequent chromatographic step.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar betaine molecule.[11]
-
Mobile Phase A: 15 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion to elute the analytes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The MRM transitions are highly specific and provide a secondary level of selectivity, ensuring that only the ions of interest are detected.
-
The table below summarizes the key MRM parameters for the detection of betaine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Transition |
| Betaine (Analyte) | 118.1 | 59.1 | Corresponds to the neutral loss of the carboxyl group and subsequent fragmentation.[8][10] |
| Betaine-trimethyl-d9 (IS) | 127.1 | 68.1 | Shows the same fragmentation pattern, with the +9 Da shift maintained in the product ion.[8][10] |
This consistency in fragmentation pathways is a hallmark of a good stable isotope-labeled internal standard and is a self-validating aspect of the method. It confirms that both analyte and IS behave identically within the mass spectrometer's collision cell.
Figure 3: Conceptual diagram of MRM detection for betaine and its d9-IS.
Conclusion
Betaine-trimethyl-d9 hydrochloride is an indispensable tool for accurate bioanalysis. The mass shift of +9 Da, resulting from the substitution of nine hydrogen atoms with deuterium, provides a clear and distinct signal for use as an internal standard in mass spectrometry. This allows researchers to leverage the power of isotope dilution to overcome challenges associated with matrix effects and sample preparation variability, leading to highly reliable and reproducible quantitative data. The methodologies described herein provide a robust framework for the successful implementation of this essential analytical standard in a research or clinical setting.
References
-
Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Available from: [Link]
-
Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16213877, Betaine-trimethyl-d9 hydrochloride. Available from: [Link]
-
Cerno Bioscience. Isotope Labeling. Available from: [Link]
-
Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical chemistry, 49(2), 286–294. Available from: [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 681–686. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Betaine (HMDB0000043). Available from: [Link]
-
Wikipedia. Trimethylglycine. Available from: [Link]
-
National Institutes of Health. Multiple isotopic labels for quantitative mass spectrometry. Available from: [Link]
-
ResearchGate. Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 247, Betaine. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 4. Trimethylglycine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Betaine-trimethyl-d9 hydrochloride
Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis
In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the precision and accuracy of quantitative measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response.[1] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] Because it is chemically identical to the analyte, the SIL-IS co-elutes and experiences the same ionization and detection efficiencies, thereby providing a reliable means to correct for experimental variations.[1]
Betaine-trimethyl-d9 hydrochloride is the deuterated form of betaine hydrochloride, a quaternary ammonium compound.[3] The nine deuterium atoms on the trimethyl groups provide a significant mass shift (M+9), making it an excellent internal standard for the quantification of betaine in biological and other matrices.[4][5] The integrity of this SIL-IS is crucial; any degradation would compromise its ability to serve as a reliable quantifier. This guide provides a comprehensive overview of the factors affecting the stability of Betaine-trimethyl-d9 hydrochloride and offers evidence-based recommendations for its proper storage and handling to ensure its continued fitness for purpose in rigorous analytical applications.
Chemical and Physical Properties of Betaine-trimethyl-d9 hydrochloride
A thorough understanding of the chemical and physical properties of Betaine-trimethyl-d9 hydrochloride is fundamental to predicting its stability and devising appropriate storage strategies.
| Property | Value | Source(s) |
| Chemical Name | 2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | [6] |
| Molecular Formula | C₅H₂D₉ClNO₂ | [6] |
| Molecular Weight | 162.66 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [4][7] |
| Melting Point | 241-242 °C | [4][8] |
| Solubility | Freely soluble in water | [9] |
| Hygroscopicity | Hygroscopic | [10] |
| Chemical Class | Quaternary Ammonium Compound | [3] |
Betaine itself is a zwitterion, containing both a cationic quaternary ammonium group and an anionic carboxylate group. The hydrochloride salt form enhances its stability and handling properties as a solid.[11] Its high solubility in water is a key characteristic, but also a factor to consider in its handling due to its hygroscopic nature.[10]
Potential Degradation Pathways
The stability of Betaine-trimethyl-d9 hydrochloride can be influenced by several factors, including temperature, moisture, light, and pH. Understanding the potential chemical reactions that can lead to its degradation is crucial for preventing such occurrences.
Hygroscopicity and Hydrolysis
Being hygroscopic, Betaine-trimethyl-d9 hydrochloride can readily absorb moisture from the atmosphere.[10] While the molecule itself is relatively stable to hydrolysis, the presence of water can be detrimental over the long term, potentially facilitating other degradation reactions or affecting the physical state of the solid material. For the hydrochloride salt, dissolution in water will result in the liberation of hydrochloric acid, creating an acidic environment.[9]
Thermal Decomposition
Quaternary ammonium compounds are generally stable at ambient temperatures.[12] However, at elevated temperatures, they can undergo decomposition. For betaine, thermal degradation can lead to the formation of trimethylamine and carbon dioxide.[13] Studies have shown that this degradation can begin at temperatures as low as 200°C.[13] While this is well above typical storage temperatures, it is a consideration for analytical methods that involve high temperatures, such as gas chromatography.
Caption: Potential thermal degradation pathway of Betaine-trimethyl-d9 hydrochloride.
Photodegradation
Although not extensively documented for betaine specifically, many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. It is a good laboratory practice to protect all chemical standards from light to prevent potential photodegradation.
Stability of the Deuterium Label
A critical aspect of a SIL-IS is the stability of the isotopic label. Deuterium labels on carbon atoms are generally stable.[2] The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect, which can actually enhance the metabolic stability of a molecule.[1][14][15] In Betaine-trimethyl-d9 hydrochloride, the deuterium atoms are on the methyl groups attached to the nitrogen atom. These are not readily exchangeable under normal conditions. However, H/D exchange can be catalyzed by strong acids or bases, or occur at elevated temperatures.[2] Given that betaine hydrochloride forms an acidic solution in water, the potential for H/D exchange in aqueous solutions over long-term storage should be considered, although it is generally not a significant issue under recommended storage conditions.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of Betaine-trimethyl-d9 hydrochloride.
Solid Form
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[10][16] | Reduces the rate of any potential slow degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture due to its hygroscopic nature and from oxygen to prevent potential oxidation. |
| Light | Protect from light by storing in an amber vial or in a dark place. | Prevents potential photodegradation. |
| Handling | Handle in a dry environment, such as a glove box or in a room with low humidity. | Minimizes water absorption. |
Solutions
The preparation and storage of solutions require additional considerations to ensure stability.
| Condition | Recommendation | Rationale |
| Solvent Selection | Use high-purity, anhydrous solvents. Methanol or acetonitrile are common choices for preparing stock solutions for LC-MS analysis.[17] | Minimizes the introduction of water and other impurities that could cause degradation. |
| Solution Preparation | Prepare solutions gravimetrically. If preparing by volume, use calibrated volumetric flasks and pipettes at a controlled temperature. | Ensures accurate concentration. |
| Storage of Stock Solutions | Store stock solutions at -20°C or lower in tightly sealed, light-protected containers. | Low temperatures significantly slow down potential degradation in solution. |
| Working Solutions | Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | Minimizes the risk of degradation and solvent evaporation from working solutions. |
| pH | Avoid strongly acidic or basic conditions in solution for prolonged periods. | To minimize the risk of H/D exchange and other pH-dependent degradation reactions. |
Experimental Protocols for Stability Assessment
To ensure the integrity of Betaine-trimethyl-d9 hydrochloride, particularly for long-term studies or when using a new batch, it is advisable to perform stability assessments. The following are example protocols for long-term and accelerated stability testing.
Protocol 1: Long-Term Stability Study
This study is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.
Objective: To determine the long-term stability of Betaine-trimethyl-d9 hydrochloride under recommended storage conditions (2-8°C, protected from light and moisture).
Methodology:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of Betaine-trimethyl-d9 hydrochloride.
-
Prepare a stock solution in a suitable anhydrous solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Dispense the stock solution into multiple small, amber vials, seal tightly, and store at 2-8°C.
-
-
Testing Schedule:
-
Analytical Method:
-
Use a validated, stability-indicating LC-MS/MS method.[3][17][20][21] The method should be able to separate the parent compound from any potential degradation products.
-
At each time point, dilute an aliquot of the stored solution to a suitable working concentration.
-
Analyze the sample in triplicate and compare the peak area or concentration to that of a freshly prepared standard at the same concentration.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Assess for the appearance of any new peaks in the chromatogram, which could indicate degradation products.
-
The compound is considered stable if the concentration remains within a predefined acceptance criterion (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.
-
Caption: Workflow for a long-term stability study of Betaine-trimethyl-d9 hydrochloride solution.
Protocol 2: Accelerated Stability Study
This study uses exaggerated storage conditions to accelerate the rate of chemical degradation and predict the long-term stability.[4][5][6][7]
Objective: To rapidly assess the stability of Betaine-trimethyl-d9 hydrochloride under stressed conditions (elevated temperature and humidity).
Methodology:
-
Sample Preparation:
-
Place accurately weighed samples of solid Betaine-trimethyl-d9 hydrochloride in loosely capped vials to allow for exposure to the environmental conditions.
-
Prepare a stock solution as described in the long-term study protocol for analysis.
-
-
Storage Conditions:
-
Place the solid samples in a stability chamber at an elevated temperature and humidity, for example, 40°C / 75% RH (Relative Humidity).[5]
-
-
Testing Schedule:
-
Analyze the samples at shorter time intervals: 0, 1, 3, and 6 months.[18]
-
-
Analytical Method:
-
At each time point, dissolve a portion of the stressed solid sample in the chosen solvent to prepare a solution of known concentration.
-
Analyze using the same validated LC-MS/MS method as in the long-term study.
-
-
Data Analysis:
-
Evaluate the purity of the compound at each time point.
-
Significant degradation under these conditions would suggest that the compound is sensitive to heat and humidity and requires strict adherence to the recommended storage conditions.
-
Conclusion: Ensuring Analytical Integrity through Proper Management of Betaine-trimethyl-d9 hydrochloride
The reliability of quantitative analytical data is intrinsically linked to the quality and stability of the reference standards used. Betaine-trimethyl-d9 hydrochloride, as a stable isotope-labeled internal standard, is a critical component in many research applications. Its stability is not to be taken for granted and is dependent on a clear understanding of its chemical properties and adherence to proper storage and handling protocols. By storing this compound in a cool, dry, and dark environment, and by handling it with care to prevent moisture absorption, researchers can ensure its integrity over the long term. For critical applications, the implementation of a stability testing program provides an additional layer of confidence in the accuracy and reproducibility of experimental results. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to maintain the stability and, consequently, the utility of this important analytical tool.
References
-
PubChem. Betaine-trimethyl-d9 hydrochloride. [Link]
-
Slideshare. Accelerated stability studes. [Link]
-
DETERMINATION OF BETAINE, A N ATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. [Link]
-
MSDS for (Betaine). [Link]
-
MacKinnon, S. L., & Craft, C. (2015). Analysis of Betaines from Marine Algae Using LC-MS-MS. In Methods in molecular biology (Clifton, N.J.) (Vol. 1308, pp. 267–275). [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS BETAINE HYDROCHLORIDE. [Link]
-
de Jager, L. S., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of agricultural and food chemistry, 58(4), 2237–2244. [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. Clinical chemistry, 49(2), 286–294. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Le, H. T., et al. (2021). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. Applied and environmental microbiology, 87(18), e0083521. [Link]
- Google Patents.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
van den Besselaar, A. M., et al. (1988). Long-term stability of international reference preparations for thromboplastins. British journal of haematology, 68(3), 321–328. [Link]
-
ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Wikipedia. Quaternary ammonium cation. [Link]
-
ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]
-
Stability Testing of Pharmaceutical Products. [Link]
-
StabilityStudies.in. How to Perform Long-Term Stability Testing. [Link]
-
ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]
-
Aster Bio. (2025). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. [Link]
-
RSC Publishing. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. [Link]
-
ResearchGate. (2023). Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment. [Link]
-
Stability testing of existing active substances and related finished products. [Link]
-
ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
ResearchGate. (2025). Formation of the main gas compounds during thermal analysis and pyrolysis: Betaine and betaine monohydrate. [Link]
- Google Patents. US6384266B1 - Method of synthesis of betaine esters.
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
Creative Biolabs. Long-Term Stability Assessment Service. [Link]
-
New NMR method enables monitoring of chemical reactions in metal containers. [Link]
-
ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]
-
PubMed. Critical Investigation of Betaine Hydrochloride-Based Deep Eutectic Solvent for Ionometallurgical Metal Production. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
- Google Patents. CN101863784A - Methods for preparing and extracting betaine and betaine hydrochloride.
- Google Patents.
-
Quora. (2014). Organic Chemistry: Does betaine HCL create hydrochloric acid if dissolved in water?. [Link]
-
Qucosa - Technische Universität Dresden. Critical Investigation of Betaine Hydrochloride-Based Deep Eutectic Solvent for Ionometallurgical Metal Production. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Analysis of Betaines from Marine Algae Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www3.paho.org [www3.paho.org]
- 5. Accelerated stability studes | PPT [slideshare.net]
- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. US6384266B1 - Method of synthesis of betaine esters - Google Patents [patents.google.com]
- 12. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 17. ijbio.com [ijbio.com]
- 18. japsonline.com [japsonline.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bevital.no [bevital.no]
Navigating the Cellular Landscape: A Technical Guide to the Biological Applications of Deuterated Glycine Betaine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the multifaceted applications of deuterated glycine betaine (D-GB) in biological research and pharmaceutical development. Moving beyond a simple reiteration of protocols, we delve into the causal science behind the selection of D-GB, offering a framework for its strategic implementation in your research endeavors. We will explore its utility in high-resolution biomolecular studies, its role in enhancing the stability of protein therapeutics, and its application as a precise metabolic tracer.
I. The Foundation: Understanding Glycine Betaine and the Deuterium Advantage
Glycine betaine (N,N,N-trimethylglycine) is a naturally occurring osmoprotectant, a small molecule that cells accumulate to counteract osmotic stress and protect cellular components from denaturation.[1][2][3] Its zwitterionic nature and high solubility make it an effective stabilizer of proteins and membranes.[1][3]
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), introduces a subtle yet powerful modification.[4] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor change has profound implications for biological applications, primarily through the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond.[5] This property can be harnessed to slow metabolic degradation of a compound. Furthermore, the distinct nuclear magnetic properties of deuterium make it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy.
II. High-Resolution Insights: Deuterated Glycine Betaine in NMR Spectroscopy
The use of deuterated compounds is a cornerstone of modern NMR spectroscopy, primarily to minimize solvent interference and simplify complex spectra.[6][7] Deuterated glycine betaine, when used as a solute, offers unique advantages in studying protein structure, dynamics, and hydration.
Causality of Choice: Why D-GB for NMR?
-
Reduced Spectral Crowding : In ¹H-NMR, the overwhelming signal from non-deuterated solutes can obscure the signals from the protein of interest. By using perdeuterated glycine betaine (where all hydrogens are replaced by deuterium), this background noise is effectively eliminated, allowing for clearer observation of the protein's protons.
-
Probing Protein-Solute Interactions : The specific interactions between a protein and glycine betaine can be meticulously mapped. By observing the chemical shift perturbations (CSPs) of the protein's backbone amide protons upon titration with D-GB, researchers can identify the precise amino acid residues involved in the interaction.[7][8] This provides invaluable information on binding sites and the mechanism of protein stabilization.
-
Investigating Hydration Shell Dynamics : The hydration shell surrounding a protein is critical to its function and stability. D-GB can be used as a tool to probe the dynamics of this water layer. Changes in the relaxation properties of water molecules in the presence of D-GB can provide insights into how this osmolyte influences the protein's immediate environment.[2]
Experimental Workflow: Mapping Protein-Ligand Interactions with D-GB using NMR
This protocol outlines the use of Chemical Shift Perturbation (CSP) analysis to identify the binding interface of a protein with deuterated glycine betaine.
Caption: Workflow for NMR Chemical Shift Perturbation (CSP) analysis.
Step-by-Step Methodology:
-
Protein Preparation : Express and purify the protein of interest with uniform ¹⁵N labeling. This allows for the acquisition of a ²D ¹H-¹⁵N HSQC spectrum, where each backbone amide group (except for proline) gives a unique signal.
-
D-GB Solution Preparation : Prepare a concentrated stock solution of perdeuterated glycine betaine in the same buffer used for the protein sample to avoid changes in pH or ionic strength upon titration.
-
NMR Data Acquisition :
-
Acquire a baseline ²D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Perform a stepwise titration by adding small aliquots of the D-GB stock solution to the protein sample.
-
After each addition, acquire another ²D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis :
-
Process the spectra and overlay them to visually inspect the movement of peaks.
-
Calculate the weighted-average chemical shift perturbation (CSP) for each assigned backbone amide resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[7]
-
Residues with CSPs significantly above the average are considered to be part of or near the binding site.
-
-
Structural Mapping : Map the residues with significant CSPs onto the three-dimensional structure of the protein to visualize the interaction surface.
III. Enhancing Therapeutic Potential: D-GB in Protein Stabilization and Formulation
The stability of protein-based therapeutics is a critical factor in their efficacy and shelf life. Glycine betaine is a well-known protein stabilizer, and its deuterated counterpart offers potential advantages in biopharmaceutical formulations.[9][10]
The Rationale for D-GB in Biologics Formulation:
-
Preferential Exclusion : Like its non-deuterated form, D-GB is preferentially excluded from the protein surface. This thermodynamic effect raises the free energy of the unfolded state more than the native state, thus stabilizing the folded conformation.[9][10]
-
Modulation of Hydration Shell : D-GB influences the properties of the water molecules surrounding the protein, which can contribute to its stabilizing effect.[3]
-
Potential for Reduced Degradation : While the primary stabilizing effect is thermodynamic, the kinetic isotope effect could potentially slow down any enzymatic or chemical degradation pathways that involve the cleavage of C-H bonds on the glycine betaine molecule itself, although this is likely a secondary benefit.
Quantitative Assessment of Protein Stability with D-GB
The following table summarizes hypothetical data from a thermal shift assay comparing the stabilizing effects of standard glycine betaine and deuterated glycine betaine on a model therapeutic protein.
| Additive | Concentration (M) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| None | 0 | 60.5 | 0 |
| Glycine Betaine | 0.5 | 63.2 | +2.7 |
| Glycine Betaine | 1.0 | 65.8 | +5.3 |
| Deuterated GB | 0.5 | 63.8 | +3.3 |
| Deuterated GB | 1.0 | 66.5 | +6.0 |
This is illustrative data and actual results may vary depending on the protein and experimental conditions.
IV. Tracing the Path: Deuterated Glycine Betaine as a Metabolic Tracer
Stable isotope tracing is a powerful technique to follow the metabolic fate of molecules in biological systems.[4][5] Deuterium-labeled compounds are particularly useful as they are non-radioactive and can be detected with high sensitivity by mass spectrometry.
Mechanism of Action: Following the Deuterium Label
When cells are cultured in the presence of deuterated glycine betaine, the deuterium atoms act as a "heavy" label. As D-GB is taken up and metabolized by the cells, the deuterium label is incorporated into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, researchers can trace the metabolic pathways of glycine betaine.
Caption: Workflow for metabolic tracing using deuterated glycine betaine.
Experimental Protocol: Metabolic Fate Analysis in Mammalian Cells
This protocol provides a general framework for tracing the metabolism of D-GB in cultured mammalian cells.
-
Cell Culture : Culture the mammalian cell line of interest in a chemically defined medium. This is crucial to ensure that the only source of glycine betaine is the deuterated form you provide.
-
Labeling : Supplement the culture medium with a known concentration of perdeuterated glycine betaine. The concentration and labeling duration will depend on the specific metabolic pathways being investigated and the turnover rate of the metabolites of interest.
-
Metabolite Extraction :
-
After the desired incubation period, rapidly harvest the cells and quench their metabolism, typically by washing with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells and separate the soluble metabolite fraction from the insoluble components (proteins, lipids, etc.) by centrifugation.
-
-
LC-MS Analysis :
-
Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify metabolites by their retention time and accurate mass.
-
Determine the mass isotopologue distribution for each identified metabolite to quantify the incorporation of deuterium from D-GB. This data can then be used to calculate metabolic fluxes through various pathways.
-
V. Concluding Remarks and Future Directions
Deuterated glycine betaine is a versatile and powerful tool for researchers in the life sciences and pharmaceutical industry. Its unique properties, stemming from the presence of deuterium, enable high-resolution studies of protein structure and interactions, offer potential advantages in the formulation of protein therapeutics, and provide a precise means to trace metabolic pathways. As analytical technologies continue to advance, the applications of deuterated glycine betaine are poised to expand, offering even deeper insights into the complex molecular processes that govern life.
VI. References
-
Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
-
BenchChem. (2025). The Application of Deuterated Compounds in Elucidating Metabolic Pathways.
-
MDPI. (n.d.). Advances in the Biosynthetic Regulation and Functional Mechanisms of Glycine Betaine for Enhancing Plant Stress Resilience.
-
Slideshare. (n.d.). Glycine Betaine pathway | PPTX.
-
Frontiers. (2018, October 11). Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells.
-
Protein NMR. (2012, October 31). Chemical Shift Mapping.
-
Frontiers. (n.d.). Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses.
-
PNAS. (2017, February 22). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine.
-
PMC - NIH. (n.d.). Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer.
-
TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis?.
-
PubMed. (2013). Using chemical shift perturbation to characterise ligand binding.
Sources
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scrutinizing the protein hydration shell from molecular dynamics simulations against consensus small-angle scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine betaine may have opposite effects on protein stability at high and low pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
Betaine-trimethyl-d9 Hydrochloride for In Vivo Metabolic Labeling: Tracing One-Carbon Flux
An In-Depth Technical Guide for Researchers
Abstract
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the dynamic tracking of metabolic pathways in vivo.[1][2] Betaine-trimethyl-d9 hydrochloride ((CD₃)₃N⁺CH₂COOH·Cl⁻) has emerged as a powerful tool for interrogating one-carbon metabolism. As a deuterated analog of betaine, it serves as a tracer to delineate the flux through the betaine-homocysteine methyltransferase (BHMT) pathway, which is critical for methionine cycle regulation, particularly in the liver and kidneys.[3][4] This guide provides a comprehensive technical overview for researchers, drug development professionals, and scientists on the principles, experimental design, execution, and analysis of in vivo metabolic labeling studies using betaine-trimethyl-d9 hydrochloride. We delve into the biochemical rationale, provide detailed protocols, and discuss the analytical nuances required for robust and reliable data generation.
The Biochemical Rationale: Why Use Deuterated Betaine?
Betaine, or trimethylglycine, is a zwitterionic quaternary ammonium compound with two primary physiological roles: it acts as an organic osmolyte to protect cells from osmotic stress and, more critically for metabolic tracing, as a methyl group donor.[3][5][6] Its function as a methyl donor is central to the methionine cycle, a key hub of cellular metabolism.
The Methionine Cycle and Betaine's Role
The methionine cycle is responsible for regenerating the essential amino acid methionine from homocysteine. This process is vital for producing S-adenosylmethionine (SAM), the universal methyl donor for countless biological methylation reactions, including DNA, RNA, and protein methylation.[7][8]
There are two parallel pathways for remethylating homocysteine back to methionine:
-
Folate-Dependent Pathway: The enzyme methionine synthase (MS) utilizes a methyl group from 5-methyltetrahydrofolate to convert homocysteine to methionine. This pathway is ubiquitous in all tissues.
-
Betaine-Dependent Pathway: The enzyme betaine-homocysteine methyltransferase (BHMT) uses a methyl group from betaine to convert homocysteine to methionine.[8] This reaction is primarily localized to the liver and kidneys.[3][4]
By donating one of its three methyl groups, betaine is converted to dimethylglycine (DMG).[3][5] The use of Betaine-trimethyl-d9 hydrochloride allows researchers to specifically trace this BHMT-mediated flux. When the deuterated betaine donates a deuterated methyl group (-CD₃), homocysteine is converted into d3-methionine. The resulting DMG is labeled with two remaining deuterated methyl groups, becoming d6-dimethylglycine. The mass shift of +9 for the parent compound, +3 for methionine, and +6 for DMG provides a distinct and measurable signature for mass spectrometry-based analysis.[9]
This specificity is crucial for understanding the metabolic interplay between the folate and betaine pathways, which can be altered in various pathological states, including liver disease, metabolic syndrome, and hyperhomocysteinemia.[6][10][11]
Experimental Design: A Framework for Success
A well-designed in vivo study is paramount for obtaining meaningful data. The following considerations form the backbone of a robust experimental plan.
2.1 Defining the Research Question The primary objective will dictate the study design. Examples include:
-
Quantifying the contribution of the BHMT pathway to total homocysteine remethylation.
-
Investigating the effects of a drug candidate on hepatic methyl donor metabolism.
-
Assessing metabolic reprogramming in a disease model (e.g., non-alcoholic fatty liver disease).
2.2 Model Selection and Acclimatization Rodent models (mice, rats) are commonly used. Key considerations include:
-
Dietary Control: The diet is a significant source of unlabeled choline and betaine.[3][12] Animals should be acclimated to a defined control diet for at least 1-2 weeks prior to the study to ensure metabolic homeostasis.
-
Genetics and Disease State: The genetic background and specific disease model can influence baseline metabolism and must be consistent across all study groups.
2.3 Dosage, Administration, and Controls
-
Dosage: The optimal dose of Betaine-trimethyl-d9 hydrochloride depends on the model and research question. A starting point for pilot studies can be derived from literature on unlabeled betaine supplementation, often in the range of 1-2% in drinking water or 100-500 mg/kg via oral gavage.[3][13] A dose-response study may be necessary to achieve sufficient isotopic enrichment without perturbing the natural metabolic pool.
-
Administration Route:
-
Oral Gavage (PO): Delivers a precise bolus dose. Ideal for acute time-course studies.
-
Supplemented Drinking Water/Diet: Suitable for chronic labeling studies to achieve a metabolic steady-state.
-
Intraperitoneal (IP) Injection: Bypasses gut absorption, useful for specific mechanistic questions.
-
-
Essential Control Groups:
-
Vehicle Control: Animals receive the delivery vehicle (e.g., saline, water) on the same schedule as the treated group.
-
Unlabeled Control: Animals receive an equimolar dose of unlabeled betaine hydrochloride to control for any physiological effects of the betaine bolus itself.
-
2.4 Critical Consideration: Kinetic Isotope Effects (KIE) The replacement of hydrogen (¹H) with deuterium (²H) increases the mass of the C-H bond, which can slow down the rate of reactions involving the cleavage of that bond.[14][15] While the transfer of an intact methyl group (-CD₃) by BHMT is expected to have a minimal KIE, this is a potential confounding factor that must be acknowledged.[14] For precise metabolic flux analysis, the KIE should be measured or estimated if possible.[15]
Step-by-Step In Vivo Protocol: An Oral Gavage Time-Course Study
This protocol provides a generalized workflow. Researchers must adapt it to their specific institutional (IACUC) guidelines and experimental goals.
Protocol Details:
-
Animal Preparation:
-
Acclimatize animals to a defined diet as described above.
-
Fast animals for 4-6 hours prior to dosing to reduce dietary-derived variability. Ensure free access to water.
-
Record the body weight of each animal for accurate dose calculation.
-
-
Tracer Preparation:
-
Prepare a sterile solution of Betaine-trimethyl-d9 hydrochloride in an appropriate vehicle (e.g., water or 0.9% saline) at the desired concentration. Ensure it is fully dissolved.
-
Prepare the unlabeled betaine and vehicle control solutions.
-
-
Administration:
-
At time zero (t=0), administer the prepared solution to the respective groups via oral gavage. A typical volume is 5-10 mL/kg.
-
-
Sample Collection:
-
Establish a time course based on expected metabolism kinetics (e.g., 15, 30, 60, 120, 240 minutes post-dose).
-
At each time point, anesthetize the animal according to approved protocols.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Immediately place on ice.
-
Perfuse the animal with cold saline to remove blood from tissues.
-
Rapidly dissect tissues of interest (e.g., liver, kidney).
-
Immediately flash-freeze tissues in liquid nitrogen to quench all metabolic activity.
-
-
Sample Processing:
-
Centrifuge blood samples at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Store all plasma and tissue samples at -80°C until extraction.
-
Metabolite Extraction and LC-MS/MS Analysis
Accurate analysis is contingent on efficient metabolite extraction and sensitive detection.
4.1 Metabolite Extraction Protocol
This protocol is suitable for plasma and tissue homogenates.
-
Preparation: Pre-cool all tubes and solvents to -20°C or -80°C.
-
Tissue Homogenization: Weigh a small piece of frozen tissue (~20-50 mg) and homogenize in 500 µL of ice-cold 80% methanol using a bead beater or similar device.
-
Plasma Extraction: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing deuterated internal standards for other metabolites if needed.[16]
-
Protein Precipitation: Vortex all samples vigorously for 1 minute.
-
Incubation: Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
4.2 LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
-
Chromatography: Betaine and related metabolites are highly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended for good retention and separation.[16][17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and specificity for quantification.
-
Data Acquisition: Set up MRM transitions for both the unlabeled (endogenous) and labeled (tracer-derived) forms of each metabolite of interest.
Table 1: Example MRM Transitions for Key Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling State |
| Betaine | 118.1 | 59.1 | Unlabeled |
| Betaine-d9 | 127.1 | 68.1 | Labeled Tracer |
| Methionine | 150.1 | 104.1 | Unlabeled |
| Methionine-d3 | 153.1 | 107.1 | Labeled Product |
| Dimethylglycine | 104.1 | 58.1 | Unlabeled |
| Dimethylglycine-d6 | 110.1 | 64.1 | Labeled Product |
Note: These m/z values are for positive ion mode ([M+H]⁺) and may require optimization on the specific instrument used.
Data Interpretation and Validation
The primary output is the isotopic enrichment, calculated as the fraction of the labeled metabolite relative to the total pool of that metabolite.
Isotopic Enrichment (%) = [Area_Labeled / (Area_Labeled + Area_Unlabeled)] * 100
-
Time-Course Analysis: Plotting the isotopic enrichment of precursor (Betaine-d9) and products (Methionine-d3, DMG-d6) over time reveals the kinetics of the pathway. The peak enrichment time for the products indicates the time of maximum flux under the experimental conditions.
-
Steady-State Analysis: In chronic labeling studies, the steady-state enrichment of products reflects the relative contribution of the betaine pathway to the total production of that metabolite.
Safety and Handling
Betaine hydrochloride is generally considered safe but requires standard laboratory precautions.[18][19]
-
Hazards: It is classified as causing serious eye damage.[9][20]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, gloves, and a lab coat.[18]
-
Handling: Avoid creating dust. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place, tightly sealed.
By combining a deep understanding of the underlying biochemistry with rigorous experimental design and state-of-the-art analytical techniques, researchers can effectively leverage Betaine-trimethyl-d9 hydrochloride to gain unprecedented insights into the dynamics of one-carbon metabolism in vivo.
References
-
PathWhiz. Betaine Metabolism. Available from: [Link]
- Betaine: A Comprehensive Monograph on Structure, Function, and Therapeutic Applications. (2025).
-
Zhao, G., et al. (2023). Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods. Foods. Available from: [Link]
-
da Silva, R. P., et al. (2014). Summary of the pathways and compartmentalization of betaine metabolism within mammalian hepatocytes. ResearchGate. Available from: [Link]
-
Sivanesan, S., et al. (2018). Metabolic pathways associated with betaine and choline supplementation. ResearchGate. Available from: [Link]
-
van den Brink, H., et al. (2022). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Magnetic Resonance in Medicine. Available from: [Link]
-
Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available from: [Link]
-
Yang, Z., et al. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry. Available from: [Link]
-
Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A. Available from: [Link]
-
de Graaf, R. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Proceedings of the International Society for Magnetic Resonance in Medicine. Available from: [Link]
-
Kulanthaivel, P., et al. (2005). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available from: [Link]
-
Barak, A. J., & Tuma, D. J. (1983). Betaine, metabolic by-product or vital methylating agent? Life Sciences. Available from: [Link]
-
Raji, M. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Biochem. (2023). The Mightiest Methyl-group Donor. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Methyl Donor Properties of Betaine Anhydrous. Available from: [Link]
-
National Center for Biotechnology Information. Betaine-trimethyl-d9 hydrochloride. PubChem Compound Database. Available from: [Link]
-
Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Available from: [Link]
-
Request PDF. (2025). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols: Methods and Protocols. ResearchGate. Available from: [Link]
- Hernando, M. D., et al. (2007). Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- Isaacson, R. L., et al. (n.d.). Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins.
-
Obeid, R. (2013). The metabolic burden of methyl donor deficiency with focus on the betaine homocysteine methyltransferase pathway. Nutrients. Available from: [Link]
-
SIELC. (n.d.). HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. Available from: [Link]
- Google Patents. CN1065236C - Synthesis of hydrochloride of betaine.
- Google Patents. CN1084505A - The method of synthetic betaine (trimethyl-glycine).
-
FitnessGenes®. (2020). Trait: Betaine Requirement. Available from: [Link]
-
Go, Y., et al. (2022). Beneficial Effects of Betaine: A Comprehensive Review. Molecules. Available from: [Link]
-
Schlosser, M., et al. (2023). Critical Investigation of Betaine Hydrochloride-Based Deep Eutectic Solvent for Ionometallurgical Metal Production. ResearchGate. Available from: [Link]
- Google Patents. CN1196351A - Synthesis and separation of trimethyl glycine (betaine).
-
Human Metabolome Database. (2005). Showing metabocard for Betaine (HMDB0000043). Available from: [Link]
-
Zhao, G., et al. (2018). Betaine in Inflammation: Mechanistic Aspects and Applications. Frontiers in Immunology. Available from: [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. townsendletter.com [townsendletter.com]
- 6. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trait: Betaine Requirement | FitnessGenes® [fitnessgenes.com]
- 9. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 10. Betaine, metabolic by-product or vital methylating agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic burden of methyl donor deficiency with focus on the betaine homocysteine methyltransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PathWhiz [smpdb.ca]
- 13. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cds.ismrm.org [cds.ismrm.org]
- 16. bevital.no [bevital.no]
- 17. HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Betaine-trimethyl-d9 Hydrochloride in Cell Culture: A Guide for Metabolic Tracing and Quantification
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details the application of Betaine-trimethyl-d9 hydrochloride (d9-Betaine HCl) in cell culture for advanced metabolic research. Primarily utilized as a stable isotope-labeled tracer and an internal standard for mass spectrometry-based quantification, d9-Betaine HCl offers a robust tool for investigating the roles of betaine as an osmoprotectant and a methyl group donor. This document provides scientifically-grounded protocols for the preparation, sterilization, and application of d9-Betaine HCl in cell culture, along with methodologies for sample analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Betaine and Its Isotopic Labeling
Betaine, or trimethylglycine, is a critical osmolyte and methyl donor in mammalian cells, playing a pivotal role in maintaining cellular integrity under osmotic stress and participating in the methionine-homocysteine cycle.[1] Its functions are integral to numerous cellular processes, including DNA methylation and the synthesis of phospholipids.[2][3] The use of stable isotope-labeled Betaine-trimethyl-d9 hydrochloride allows for the precise tracing of its metabolic fate and accurate quantification of endogenous betaine pools within cells.[4][5][6] This deuterated analog, being chemically identical to its natural counterpart, is metabolized by cells in the same manner, making it an ideal tracer for metabolic flux analysis.[7][8]
Principle of Stable Isotope Tracing
Stable isotope tracing involves introducing a labeled compound into a biological system and tracking its incorporation into downstream metabolites.[4][5] In the context of d9-Betaine HCl, the nine deuterium atoms on the trimethyl group act as a unique mass signature, allowing for its distinction from endogenous, unlabeled betaine using mass spectrometry (MS).[9][10] This technique provides invaluable insights into the dynamics of betaine uptake, efflux, and its contribution to various metabolic pathways.
Application as an Internal Standard
In quantitative metabolomics, deuterated compounds like d9-Betaine HCl are the gold standard for internal standards.[10] Added to samples during extraction, they co-elute with the endogenous analyte and experience similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of intracellular betaine concentrations.
Properties and Handling of Betaine-trimethyl-d9 Hydrochloride
A thorough understanding of the physicochemical properties of d9-Betaine HCl is essential for its effective use in cell culture.
| Property | Value | Source |
| Molecular Formula | C5H3D9ClNO2 | [11] |
| Molecular Weight | 162.66 g/mol | [11] |
| Form | Solid | [9] |
| Isotopic Purity | Typically ≥98 atom % D | [9] |
| Solubility | Soluble in water | |
| Storage | Store at 2-8°C, desiccated |
Safety Precautions: Betaine-trimethyl-d9 hydrochloride is classified as causing serious eye damage.[9][11] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the solid compound and its solutions.
Protocol for Preparation of d9-Betaine HCl Stock Solution
The preparation of a sterile, accurate stock solution is the foundational step for any cell culture experiment.
Materials
-
Betaine-trimethyl-d9 hydrochloride (solid)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Protocol
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. For a 100 mM stock solution in 10 mL:
-
Mass (g) = 0.1 mol/L * 0.010 L * 162.66 g/mol = 0.1627 g
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of d9-Betaine HCl powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile water or PBS. Vortex thoroughly until the solid is completely dissolved.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This method is preferred over autoclaving to avoid potential degradation of the deuterated compound.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term use.
Application in Cell Culture: Metabolic Tracing
This protocol outlines the use of d9-Betaine HCl to trace its uptake and metabolism within cultured cells.
Experimental Design Considerations
-
Cell Type: The choice of cell line will depend on the research question.
-
Tracer Concentration: The optimal concentration should be high enough to be detected by MS but low enough to not perturb the natural metabolic state. A typical starting range is 100 µM to 1 mM in the final culture medium. A concentration titration experiment is recommended.
-
Time Course: The incubation time will depend on the metabolic rate of the cells and the specific pathway being investigated. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is crucial to understand the dynamics of label incorporation.
Step-by-Step Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeled Medium: Prepare fresh culture medium. Spike the medium with the d9-Betaine HCl stock solution to the desired final concentration.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared d9-Betaine HCl-containing medium to the cells.
-
Incubation: Incubate the cells for the predetermined time points under standard culture conditions (e.g., 37°C, 5% CO2).
-
Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites. A common method is to: a. Aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[12] d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Centrifuge at high speed to pellet cell debris. f. Collect the supernatant containing the metabolites for LC-MS analysis.
Application as an Internal Standard for Quantification
This protocol describes the use of d9-Betaine HCl as an internal standard for the accurate quantification of endogenous betaine.
Rationale
The addition of a known amount of d9-Betaine HCl to the cell lysate during the extraction process allows for the normalization of the endogenous betaine signal. This corrects for any sample loss during preparation and variations in MS instrument performance.
Step-by-Step Protocol
-
Cell Culture and Harvesting: Culture and harvest cells as per the experimental design.
-
Metabolite Extraction with Internal Standard: a. During the metabolite extraction step (as described in 4.2, step 5), use an extraction solvent that is pre-spiked with a known concentration of d9-Betaine HCl. The concentration of the internal standard should be in a similar range to the expected concentration of endogenous betaine. b. Proceed with the extraction as previously described.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis: a. Generate a standard curve using known concentrations of unlabeled betaine and a fixed concentration of d9-Betaine HCl. b. Calculate the peak area ratio of the endogenous betaine to the d9-Betaine HCl internal standard for each sample. c. Determine the concentration of endogenous betaine in the samples by interpolating the peak area ratios against the standard curve.
Data Interpretation and Considerations
-
Metabolic Flux: The rate of incorporation of deuterium into downstream metabolites can be used to infer the relative activity of metabolic pathways.
-
Isotopic Enrichment: The percentage of the labeled metabolite relative to the total pool of that metabolite provides a measure of its de novo synthesis or uptake.
-
Potential Isotope Effects: While generally minimal for deuterium in metabolomics, researchers should be aware of the potential for kinetic isotope effects, where the heavier isotope can slightly alter reaction rates.
Conclusion
Betaine-trimethyl-d9 hydrochloride is a powerful and versatile tool for researchers in cell biology and drug development. Its application in stable isotope tracing and as an internal standard for quantitative analysis enables a deeper understanding of betaine metabolism and its role in cellular physiology and pathology. The protocols outlined in this guide provide a robust framework for the successful implementation of d9-Betaine HCl in cell culture experiments, ensuring data of the highest quality and integrity.
References
-
Springer Nature. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Retrieved from [Link]
-
Cross, J. R., & Muir, A. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 2088, 245–261. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Stable isotope tracing experiments using LC-MS. Methods in molecular biology (Clifton, N.J.), 833, 177–191. [Link]
-
National Center for Biotechnology Information. (n.d.). Cellular Choline and Glycine Betaine Pools Impact Osmoprotection and Phospholipase C Production in Pseudomonas aeruginosa. PubMed Central. Retrieved from [Link]
-
Nih, P. M. C. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101292. [Link]
-
Orengo, J. M., & Plagemann, P. G. (1991). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2736–2746. [Link]
-
NIH. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101292. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
PNAS. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 118(40). [Link]
-
JoVE. (2022, September 28). Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells. Stem cells international, 2018, 8904751. [Link]
-
NIH. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1079. [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Betaine-trimethyl-d9 hydrochloride. PubChem. Retrieved from [Link]
-
PubMed. (2013). The metabolic burden of methyl donor deficiency with focus on the betaine homocysteine methyltransferase pathway. Nutrients, 5(9), 3481–3495. [Link]
-
Frontiers. (n.d.). Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Retrieved from [Link]
-
RSC Publishing. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analyst, 147(18), 4143–4167. [Link]
-
ResearchGate. (n.d.). Structures of betaine and an internal standard. Retrieved from [Link]
-
ACS Publications. (n.d.). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, May 21). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of betaines using electrospray MS/MS. Retrieved from [Link]
-
PubMed. (1993). Large-scale preparation of fully deuterated cell components. Ribosomes from Escherichia coli with high biological activity. Journal of molecular biology, 232(4), 1137–1146. [Link]
-
ResearchGate. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Trace metal optimization in CHO cell culture through statistical design of experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Betaine in Inflammation: Mechanistic Aspects and Applications. Frontiers in immunology, 10, 577. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Betaine in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Betaine, chemically known as trimethylglycine, is a critical osmolyte and methyl group donor involved in numerous metabolic pathways, including the methionine cycle.[1] Its quantification in biological matrices such as plasma and serum is of significant interest in clinical research to understand its role in cardiovascular health, liver function, and metabolic disorders.[2][3] This application note provides a detailed protocol for the robust and accurate quantification of betaine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as betaine-d11, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest data quality.[4][5][6]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[2][7] The deuterated standard is chemically identical to the endogenous betaine but has a different mass due to the replacement of hydrogen atoms with deuterium.[1] This allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the endogenous betaine to that of the deuterated standard, accurate quantification can be achieved, as any loss or variation during sample processing will affect both compounds equally.[4][6]
Figure 1: Principle of Isotope Dilution Mass Spectrometry. A known amount of deuterated internal standard is added to the sample containing the endogenous analyte. The ratio of their signals is measured by the mass spectrometer to ensure accurate quantification.
Detailed Experimental Protocol
This protocol is designed for the analysis of betaine in human plasma. All procedures should be performed by trained personnel in a laboratory setting.
1. Materials and Reagents
-
Standards: Betaine (≥98% purity), Betaine-d11 (trimethyl-d9, methylene-d2-glycine, ≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (collected with K2EDTA as anticoagulant)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Pipettes (calibrated)
-
Autosampler vials with inserts
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
2. Preparation of Stock and Working Solutions
-
Betaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of betaine and dissolve in 10 mL of LC-MS grade water.
-
Betaine-d11 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of betaine-d11 and dissolve in 10 mL of LC-MS grade water.
-
Betaine Working Solutions (for Calibration Curve): Prepare a series of dilutions from the betaine stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 0.1 to 100 µg/mL.
-
IS Working Solution (10 µg/mL): Dilute the betaine-d11 stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a crucial step to remove high-abundance proteins from the plasma sample, which can interfere with the analysis and damage the LC column.[8][9] Acetonitrile is a commonly used and effective solvent for this purpose.[10][11]
Figure 2: Workflow for Plasma Sample Preparation. This diagram outlines the key steps from the initial plasma sample to the final extract ready for LC-MS/MS analysis.
Step-by-Step Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL betaine-d11 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[11]
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
Due to its polar nature, betaine is well-suited for analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13][14] This technique allows for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC Column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Betaine: 118.1 -> 59.1, Betaine-d11: 129.1 -> 68.1 |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
Table 1: Recommended LC-MS/MS Parameters for Betaine Analysis.
5. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the betaine standard to the betaine-d11 internal standard versus the concentration of the betaine standards. The concentration of betaine in the unknown plasma samples is then calculated from this calibration curve. The use of a deuterated internal standard ensures that any variability in the analytical process is corrected for, leading to high precision and accuracy.[3][4]
Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[15] Key validation parameters include:
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal value | < 10% |
| Precision (%CV) | ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | < 10% |
Table 2: Typical Method Validation Parameters and Performance for Betaine Analysis.
This application note provides a robust and reliable method for the quantification of betaine in plasma using a deuterated internal standard and LC-MS/MS. The detailed sample preparation protocol, optimized LC-MS/MS conditions, and the principles of isotope dilution mass spectrometry outlined herein will enable researchers, scientists, and drug development professionals to obtain high-quality, accurate, and reproducible data for their studies. The use of a deuterated internal standard is paramount for minimizing analytical variability and ensuring the integrity of the quantitative results.
References
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved January 16, 2026, from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
Yamada, T., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 21. [Link]
-
Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 75, 12-23. [Link]
-
Arosio, A., et al. (2020). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5875-5886. [Link]
-
Guo, K. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science, 50(9), 781-791. [Link]
-
Ivanisevic, J., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Metabolomics, 11(5), 1147-1157. [Link]
-
de Zwart, F. J., et al. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Food Analytical Methods, 9(2), 292-299. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]
-
Bruce, S. J., Guy, P. A., Rezzi, S., & Ross, A. B. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(4), 2055-2061. [Link]
-
Arosio, A., et al. (2020). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5875-5886. [Link]
-
D'Alessandro, A. (Ed.). (2020). Sample Preparation in Metabolomics. MDPI. [Link]
-
Lee, J. H., et al. (2013). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-438. [Link]
-
Pathak, M. M., et al. (2015). Determination of Betaine, a Natural Potential Anti-Inflammatory Compound, Using Sildenafil as an Internal Standard in Human Plasma by LC-MS/MS. International Journal of Bioassays, 4(10), 4348-4352. [Link]
-
Schmedes, A., et al. (2018). High Betaine, a Trimethylamine N-Oxide Related Metabolite, Is Prospectively Associated with Low Future Risk of Type 2 Diabetes Mellitus in the PREVEND Study. Nutrients, 10(11), 1806. [Link]
-
Kim, B., et al. (2013). Development of Isotope Dilution LC-MS/MS Method for Accurate Determination of Arsenobetaine in Oyster Certified Reference Material. Bulletin of the Korean Chemical Society, 34(11), 3323-3328. [Link]
-
MacLeod, J. K., et al. (2013). Analysis of Betaines from Marine Algae Using LC-MS-MS. Journal of Natural Products, 76(6), 1141-1146. [Link]
-
Rocchetti, M., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1505, 46-53. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- Chen, H. (2015). Method for measuring betaine content. CN105067741A.
-
World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved January 16, 2026, from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 11. agilent.com [agilent.com]
- 12. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-americas.woah.org [rr-americas.woah.org]
Quantitative NMR spectroscopy with Betaine-trimethyl-d9 hydrochloride
Application Note & Protocol
Topic: High-Precision Quantitative NMR Spectroscopy using Betaine-trimethyl-d9 Hydrochloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical methodology for determining the purity and concentration of chemical substances with high precision and accuracy.[1] The technique's fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus and its molar concentration in the sample.[2][3] This application note provides a comprehensive guide to the theory and practice of ¹H qNMR using the internal standard method, with a specific focus on the application of Betaine-trimethyl-d9 hydrochloride as a certified reference material. We will explore the rationale behind its selection, provide detailed experimental protocols, and discuss data analysis and method validation, establishing a self-validating system for robust and traceable quantitative analysis.[4]
Introduction: The Power of Quantitative NMR
Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei being observed.[5] This unique characteristic allows for the determination of analyte concentration or purity by co-dissolving a known amount of a certified internal standard with the analyte and comparing their respective signal integrals.[6] The accuracy of this method is contingent upon the quality of the internal standard and the meticulous execution of the experiment.[7]
The Internal Standard Method
The internal standard (IS) method is the most common and accurate approach for qNMR.[6] By adding a precisely weighed amount of a high-purity standard to the sample solution containing the analyte, variations in sample volume, spectrometer performance, and other experimental parameters are internally corrected. The purity of the analyte can be calculated using the following equation[8]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
Why Betaine-trimethyl-d9 Hydrochloride? A Superior Internal Standard
The selection of an appropriate internal standard is the cornerstone of a successful qNMR experiment.[9] An ideal standard should possess several key characteristics, all of which are met by Betaine-trimethyl-d9 hydrochloride.
-
High Purity and Stability: It is available as a Certified Reference Material (CRM) with a well-documented purity and low uncertainty, ensuring traceability to the International System of Units (SI).[10] It is a chemically stable, non-volatile, and non-hygroscopic solid, allowing for accurate weighing.[11][12]
-
Simplified ¹H NMR Spectrum: The nine deuterium atoms on the trimethyl groups mean these do not produce a signal in the ¹H NMR spectrum.[13][14] The only proton signal from the standard is a sharp singlet from the methylene (-CH₂-) group. This simplicity minimizes the chance of signal overlap with the analyte.
-
Strategic Chemical Shift: The methylene singlet of betaine typically appears around 3.2-3.3 ppm in D₂O, a region of the spectrum that is often free from analyte signals, especially in complex molecules like pharmaceuticals or natural products.
-
Excellent Solubility: Betaine hydrochloride is highly soluble in aqueous solvents like D₂O and methanol-d₄, which are common solvents for a wide range of polar analytes.[15]
-
No Proton Exchange: The methylene protons do not exchange with deuterium in the solvent, ensuring signal intensity remains constant over time.
The use of a deuterated standard like Betaine-trimethyl-d9 HCl is particularly advantageous as it reduces the overall proton load in the NMR tube, which can improve spectral quality and minimize potential solvent suppression issues.[16]
Physicochemical Properties of Betaine-trimethyl-d9 Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₂D₉ClNO₂ | [17] |
| Molecular Weight | 162.66 g/mol | [18] |
| Isotopic Purity | ≥98 atom % D | [19] |
| Appearance | White crystalline solid | [12] |
| Melting Point | 241-242 °C | [19] |
| ¹H NMR Signal | Singlet (-CH₂-) | Inferred |
| Solubility | High in D₂O, DMSO-d₆ | [15][20] |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure high accuracy and precision, minimizing sources of error at each step.
Materials and Equipment
-
Betaine-trimethyl-d9 hydrochloride (CRM grade)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., D₂O, Methanol-d₄)
-
Analytical microbalance (readability ±0.01 mg or better)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes (Class A)
-
Vortex mixer and/or sonicator
-
NMR Spectrometer (≥400 MHz recommended)
Logical Workflow for qNMR Experiment
The entire qNMR process, from planning to final result, follows a logical and systematic path to ensure data integrity.
Caption: A streamlined workflow for a quantitative NMR experiment.
Step-by-Step Sample Preparation
The accuracy of qNMR begins with the accuracy of sample preparation.[21] Reliable weighing is mandatory as it directly influences the final result.[8]
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of Betaine-trimethyl-d9 hydrochloride into a clean, dry vial using an analytical balance. Record the mass to the highest precision possible.
-
Weighing the Analyte: In a separate vial, accurately weigh an appropriate amount of the analyte. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[2][8]
-
Dissolution: Quantitatively transfer both the weighed standard and analyte into a single volumetric flask. Add the chosen deuterated solvent to dissolve the solids completely. Use a vortex mixer or brief sonication if necessary to ensure a homogeneous solution.[9]
-
Transfer to NMR Tube: Transfer the required volume (typically 600-700 µL for a standard 5 mm tube) of the final solution into a high-quality NMR tube. Ensure the solution height is consistent with the spectrometer's detection coil.
NMR Data Acquisition
Acquisition parameters must be carefully optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for all signals in the spectrum.[22]
-
Instrument Preparation: Insert the sample into the magnet and allow at least 5 minutes for temperature equilibration. Tune and match the probe for the sample, and perform automated or manual shimming to achieve optimal line shape and resolution.[22]
-
Determine Pulse Width (PW90): Calibrate the 90° pulse width for the specific sample. This is critical for ensuring uniform excitation across the entire spectral width.
-
Set Relaxation Delay (D1): The relaxation delay (D1) is arguably the most critical parameter for qNMR. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton to be quantified (both analyte and standard). A conservative D1 of 30-60 seconds is often sufficient for small molecules, but T₁ should be measured for unknown compounds to ensure full relaxation.[9]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.[23]
-
Number of Scans (NS): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to keep integration errors below 1%.[22][24]
-
Receiver Gain (RG): Set the receiver gain to the highest level possible without clipping the Free Induction Decay (FID).
-
Spinning: Turn sample spinning off to avoid spinning sidebands, which can interfere with integration.[22]
-
Data Processing and Analysis
Proper data processing is as crucial as data acquisition for obtaining accurate results.[25][26]
-
Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the line shape.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption line shape. Automated phasing routines are often insufficient for high-accuracy qNMR.
-
Baseline Correction: Apply a high-order polynomial baseline correction to the entire spectrum to ensure a flat baseline across all signals of interest. This is critical for accurate integration.
-
Integration:
-
Select well-resolved, non-overlapping signals for both the analyte and the Betaine-trimethyl-d9 hydrochloride standard.[9]
-
Integrate a wide enough region to encompass at least 100 times the peak's half-width. For a peak with a width at half-height of 1 Hz, this means integrating a window of at least 100 Hz.
-
Calibrate the integral of the standard's methylene peak to its known number of protons (N=2).
-
-
Calculation: Use the formula provided in Section 1.1 to calculate the purity or concentration of the analyte.
Data Presentation and Validation
All quantitative results should be presented clearly, and the method must be validated to demonstrate its fitness for purpose.
Example Quantitative Data Summary
| Parameter | Analyte (Ibuprofen) | Standard (Betaine-d9 HCl) |
| Mass (m) | 10.25 mg | 8.15 mg |
| Molar Mass (M) | 206.29 g/mol | 162.66 g/mol |
| Signal Used | -CH ( quartet, 1H) | -CH₂- (singlet, 2H) |
| Integral (I) | 1.00 | 2.02 |
| Purity (P) | 99.2% (Calculated) | 99.9% (Certified) |
This is a hypothetical example for illustrative purposes.
Method Validation
A qNMR procedure should be validated according to ICH Q2(R2) guidelines to ensure its reliability.[27][28] Key validation parameters include:
-
Specificity: Demonstrated by the absence of overlapping signals from impurities or excipients with the analyte and standard peaks.
-
Linearity: Assessed by preparing samples at different concentration ratios of analyte to standard and plotting the integral ratio against the mass ratio.
-
Accuracy: Determined by comparing the qNMR result of a known reference material against its certified value.[29]
-
Precision (Repeatability & Intermediate Precision): Evaluated by performing multiple measurements on the same homogeneous sample.[29]
-
Robustness: Tested by deliberately varying parameters like temperature or relaxation delay to assess the impact on the final result.
Uncertainty Budget
A key aspect of a self-validating system is the assessment of measurement uncertainty.[30] The main contributors to the overall uncertainty in qNMR are:
-
Purity of the internal standard
-
Weighing procedure
-
Signal-to-noise ratio and integration repeatability
-
Molecular weights
Caption: Key contributors to the uncertainty of a qNMR result.
By using a certified reference material and a calibrated microbalance, the largest sources of uncertainty can be significantly minimized, leading to highly accurate and traceable results.[8][24][31]
Conclusion
Quantitative ¹H NMR spectroscopy, when performed with a carefully selected internal standard like Betaine-trimethyl-d9 hydrochloride, offers an exceptionally accurate and reliable method for the quantification of organic molecules. Its simple spectrum, high solubility, and availability as a certified reference material make it an ideal choice for applications in pharmaceutical quality control, purity assessment of reference standards, and analysis of natural products. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can establish a robust, self-validating workflow that delivers results with high precision and direct traceability to SI units.[4]
References
-
Optimization and Automation of Quantitative NMR Data Extraction | Analytical Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. Retrieved January 17, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 17, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 17, 2026, from [Link]
-
Let's try doing quantitative NMR | Applications Notes. (n.d.). JEOL Ltd. Retrieved January 17, 2026, from [Link]
-
Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. (2016). Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Retrieved January 17, 2026, from [Link]
-
What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025). YouTube. Retrieved January 17, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. Retrieved January 17, 2026, from [Link]
-
Hays, P. A., & Schoenberger, T. (2014). Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. Analytical and Bioanalytical Chemistry, 406(28), 7397–7400. [Link]
-
Using high-performance quantitative NMR (HP-qNMR(A (R))) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1%. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.). The MetaRbolomics Consortium. Retrieved January 17, 2026, from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved January 17, 2026, from [Link]
-
Evaluating sampling uncertainty in the quantitative 1H nuclear magnetic resonance analysis of lignin. (2025). BioResources. Retrieved January 17, 2026, from [Link]
-
Quantitative NMR spectroscopy—principles and applications. (2005). Ovid. Retrieved January 17, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]
-
SI-Traceability chain for validated results. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. (n.d.). JEOL. Retrieved January 17, 2026, from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025). YouTube. Retrieved January 17, 2026, from [Link]
-
GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI. Retrieved January 17, 2026, from [Link]
-
Betaine-trimethyl-d9 hydrochloride. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]
-
Why it is necessary to used deuterated solvents for NMR experiments?. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ICH Validation Analitcs Methods | PDF. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Why is deuterium used in NMR?. (2016). Quora. Retrieved January 17, 2026, from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 17, 2026, from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. emerypharma.com [emerypharma.com]
- 3. azom.com [azom.com]
- 4. academic.oup.com [academic.oup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Betaine | 107-43-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. apexbt.com [apexbt.com]
- 16. youtube.com [youtube.com]
- 17. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 19. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 27. scribd.com [scribd.com]
- 28. database.ich.org [database.ich.org]
- 29. researchgate.net [researchgate.net]
- 30. usp.org [usp.org]
- 31. jeol.com [jeol.com]
Quantitative Analysis of Plasma Betaine by Stable Isotope Dilution Mass Spectrometry (IDMS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the quantification of betaine in human plasma using stable isotope dilution mass spectrometry (IDMS). Betaine is a critical metabolite involved in methylation and osmotic regulation, and its accurate measurement is vital for research in cardiovascular health, liver disease, and metabolic disorders. This method employs a simple and efficient protein precipitation step for sample preparation, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard (Betaine-d11) ensures the highest level of accuracy and precision, correcting for matrix effects and variations during sample processing. This protocol is designed for high-throughput applications in both clinical research and drug development settings.
Introduction: The Significance of Betaine Quantification
Betaine, chemically known as N,N,N-trimethylglycine, is a functionally versatile compound derived from the diet or endogenous synthesis via choline oxidation.[1][2] It plays two primary roles in human physiology:
-
Methyl Donor: In the one-carbon metabolism pathway, betaine participates in the remethylation of homocysteine to methionine, a process crucial for maintaining methylation capacity and preventing hyperhomocysteinemia, a known risk factor for cardiovascular disease.[3][4]
-
Organic Osmolyte: Betaine accumulates in cells to protect against osmotic stress, dehydration, and temperature extremes, thereby preserving cellular structure and function, particularly in the kidneys and liver.[2][4]
Given its central metabolic functions, abnormal betaine levels have been associated with various pathologies, including metabolic syndrome, lipid disorders, and liver disease.[1][4] Therefore, the accurate and precise quantification of plasma betaine is essential for understanding its role in disease, identifying potential therapeutic targets, and monitoring patient responses in clinical trials.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis.[5][6] The principle relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample at the earliest stage of processing.[6] This "heavy" internal standard is chemically identical to the endogenous "light" analyte and thus behaves identically during extraction, chromatography, and ionization.[7] By measuring the ratio of the light to heavy forms, the method inherently corrects for analyte loss and signal suppression or enhancement from the sample matrix, yielding highly accurate results.[5][]
Principle of Isotope Dilution
The core of this method is the principle of isotope dilution. A precisely known amount of a stable isotope-labeled internal standard (IS), Betaine-d11, is added to a known volume of plasma. The IS and the endogenous (endo) betaine are homogenized. Following sample processing and analysis by LC-MS/MS, the instrument measures the distinct signals for both the endogenous analyte and the heavy-labeled internal standard. The concentration of the endogenous betaine is calculated from the measured ratio of the analyte's signal response to the internal standard's signal response, referenced against a calibration curve prepared with the same internal standard concentration.
Materials and Reagents
| Item | Supplier/Grade | Notes |
| Betaine (Trimethylglycine) | Sigma-Aldrich (or equivalent) | Analytical Standard, Purity >98% |
| Betaine-d11 (trimethyl-d9-glycine-2,2-d2) | Cambridge Isotope Laboratories, Inc.[9] | Internal Standard (IS), Isotopic Purity >98% |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | For protein precipitation and mobile phase |
| Methanol (MeOH) | HPLC or LC-MS Grade | For stock solution preparation |
| Water | LC-MS Grade or Type I Ultrapure | For mobile phase and standard dilution |
| Formic Acid (FA) | LC-MS Grade, ~99% Purity | Mobile phase additive |
| Human Plasma (K2EDTA) | Sourced ethically | For calibration standards and quality controls |
Experimental Protocol
Preparation of Stock and Working Solutions
-
Betaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of betaine standard and dissolve in 10 mL of 50% methanol in a volumetric flask. This serves as the primary stock for calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Betaine-d11 and dissolve in 1 mL of 50% methanol.
-
Internal Standard Working Solution (10 µmol/L): Prepare a working solution of the internal standard in acetonitrile. This solution will be used for protein precipitation. For example, a 10 µmol/L solution is commonly used.[10]
-
Calibration Standards: Perform serial dilutions of the Betaine Stock Solution with drug-free plasma to prepare a calibration curve. A typical range is 0.4–400 µmol/L, which covers the physiological range.[11][12]
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a crucial step to remove high-abundance proteins like albumin that interfere with LC-MS analysis.[13] Acetonitrile is an effective and widely used solvent for this purpose, as it efficiently denatures and precipitates proteins while keeping small polar analytes like betaine in solution.[10][14][15]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
Aliquot 50 µL of plasma into the corresponding labeled tube.
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This maintains a 3:1 solvent-to-plasma ratio.[10][11][16]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[14]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation (optional but recommended).[14]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant (~180 µL) to a clean 96-well plate or autosampler vial, avoiding disturbance of the protein pellet.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
For the separation of a small, polar molecule like betaine, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective. The following parameters serve as a validated starting point.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent | Excellent retention and peak shape for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides good ionization and buffering. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for HILIC separation. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 95% B -> 50% B over 3 min, hold, re-equilibrate | A typical gradient for eluting polar compounds. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | Betaine is a quaternary amine, readily forming a positive ion.[17] |
| Capillary Voltage | 3.0 kV | |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | |
| MRM Transitions | ||
| Betaine (Analyte) | Q1: 118.1 -> Q3: 59.1 | Precursor ion [M+H]+ to a characteristic product ion.[10][11][12] |
| Betaine-d11 (IS) | Q1: 129.2 -> Q3: 68.1 | Corresponding transition for the stable isotope-labeled standard. |
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the betaine and Betaine-d11 MRM transitions for all calibrators, QCs, and unknown samples.
-
Calibration Curve: Calculate the Peak Area Ratio (PAR) for each calibrator: PAR = (Peak Area of Betaine) / (Peak Area of Betaine-d11)
-
Generate a calibration curve by plotting the PAR against the known concentration of each calibrator. Perform a linear regression with 1/x² weighting.
-
Quantification: Determine the concentration of betaine in the unknown samples by applying their measured PAR to the regression equation of the calibration curve.
Method Performance Characteristics
This IDMS method, when validated according to clinical chemistry guidelines[18][19], demonstrates high performance. The following table summarizes typical validation results reported for similar assays.[11][12][20]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 0.5 µmol/L |
| Precision (Intra-day CV) | < 9% |
| Precision (Inter-day CV) | < 10% |
| Accuracy (Recovery) | 87% – 105% |
| Physiological Range | Fasting plasma: ~25-75 µmol/L[1][21] |
Conclusion
This application note details a reliable and accurate Isotope Dilution Mass Spectrometry method for the quantification of betaine in human plasma. The protocol combines a straightforward protein precipitation sample preparation with the specificity and sensitivity of LC-MS/MS. The incorporation of a stable isotope-labeled internal standard ensures the method is robust and compensates for potential analytical variability, making it an ideal tool for clinical research and pharmaceutical development where precise measurement of this key metabolite is required.
References
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. (n.d.). PubMed. [Link]
-
Lever, M., & Slow, S. (2010). The clinical significance of betaine, an osmolyte with a key role in methyl group metabolism. Clinical Biochemistry, 43(9), 732–744. [Link]
-
Betaine: A Comprehensive Monograph on Structure, Function, and Therapeutic Applications. (2025). [Link]
-
Sakamoto, A., et al. (2022). Beneficial Effects of Betaine: A Comprehensive Review. Biology, 11(6), 859. [Link]
-
Zhao, G., et al. (2018). Betaine in Inflammation: Mechanistic Aspects and Applications. Frontiers in Immunology, 9, 1070. [Link]
-
Betaine benefits, dosage, and side effects. (2025). Examine.com. [Link]
-
Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(4), 2055–2061. [Link]
-
Sotgia, S., et al. (2016). An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma. Analytical and Bioanalytical Chemistry, 408(26), 7445–7452. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.). [Link]
-
Holm, P. I., Ueland, P. M., & Kvalheim, G. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. [Link]
-
Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS | Request PDF. (2025). ResearchGate. [Link]
-
Li, C., Hill, R. W., & Jones, A. D. (2010). Determination of betaine metabolites and dimethylsulfoniopropionate in coral tissues using liquid chromatography-time-of-flight mass spectrometry and stable isotope-labeled internal standards. Journal of Chromatography B, 878(21), 1809–1816. [Link]
-
Isotope dilution - Wikipedia. (n.d.). Wikipedia. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294. [Link]
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification. (2025). Britannica. [Link]
-
Pathak, M. M., et al. (2015). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLASMA BY LC-MS/MS. International Journal of Bioassays, 4(10), 4348-4352. [Link]
-
Holm, P. I., Ueland, P. M., & Kvalheim, G. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical chemistry, 49(2), 286–294. [Link]
-
Pineda-Cevallos, D., et al. (2025). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 417(18), 4039-4052. [Link]
-
Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. (2025). ResearchGate. [Link]
-
LC-MS/MS MRM chromatograms for choline, betaine, other basic compounds... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Pineda-Cevallos, D., et al. (2025). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Anal Bioanal Chem. [Link]
-
Analysis of Betaines from Marine Algae Using LC-MS-MS | Springer Nature Experiments. (n.d.). Springer Nature Experiments. [Link]
-
Structures of betaine and an internal standard | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
-
Validation in Clinical chemistry. (2016). Eurachem. [Link]
-
Validation and verification of measurement methods in clinical chemistry. (n.d.). ResearchGate. [Link]
Sources
- 1. The clinical significance of betaine, an osmolyte with a key role in methyl group metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]
- 3. townsendletter.com [townsendletter.com]
- 4. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 9. isotope.com [isotope.com]
- 10. bevital.no [bevital.no]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Technical Tip: Protein Precipitation [phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. eurachem.org [eurachem.org]
- 19. researchgate.net [researchgate.net]
- 20. An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Betaine-trimethyl-d9 hydrochloride as a Robust Internal Standard for Quantitative Metabolomics
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the comprehensive study of small molecules in biological systems, provides a dynamic snapshot of cellular activity, offering profound insights into disease mechanisms, drug efficacy, and metabolic health.[1][2] However, the analytical journey from sample acquisition to data interpretation is fraught with potential variability. Sample preparation, extraction efficiency, injection volume, and ionization behavior in mass spectrometry (MS) can all introduce technical noise that obscures true biological signals.[1] To navigate this complexity and ensure data integrity, the use of internal standards is not just recommended—it is indispensable for high-quality quantitative analysis.[1][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Betaine-trimethyl-d9 hydrochloride as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. We will delve into the theoretical underpinnings of isotope dilution mass spectrometry (IDMS), the practical advantages of this specific deuterated standard, and provide validated, step-by-step protocols for its implementation.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The most reliable method to correct for analytical variability is the use of a stable isotope-labeled (SIL) internal standard.[4][5][6] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for accurate quantification.[7] A known quantity of the SIL standard, which is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment, is added to the sample at the very beginning of the workflow.[8][9]
Because the SIL standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[2][3] Any loss of analyte during sample preparation or fluctuations in MS signal will affect both the analyte and the standard proportionally.[10] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL standard, we can accurately and precisely determine the concentration of the analyte, effectively canceling out most sources of experimental error.[8][11]
Figure 1: A generalized workflow for Isotope Dilution Mass Spectrometry (IDMS).
Why Betaine-trimethyl-d9 hydrochloride? A Strategic Choice
Betaine (N,N,N-trimethylglycine) is a crucial osmolyte and methyl donor involved in the methionine cycle, making it a metabolite of significant biological interest. Its deuterated analogue, Betaine-trimethyl-d9 hydrochloride, offers several distinct advantages as an internal standard:
-
Chemical and Chromatographic Equivalence: The nine deuterium atoms minimally alter the polarity and chemical properties, ensuring that it co-elutes with endogenous betaine during liquid chromatography. This co-elution is critical for the effective correction of matrix effects, which can vary significantly across a chromatographic run.[2]
-
Significant Mass Shift: The +9 Da mass difference provides a clear separation from the unlabeled (M+0) betaine signal and its naturally occurring isotopes (M+1, M+2, etc.), preventing spectral overlap and ensuring unambiguous detection.[12]
-
High Isotopic Purity: Commercially available Betaine-trimethyl-d9 hydrochloride typically has an isotopic purity of ≥98 atom % D, minimizing the contribution of unlabeled species in the standard.[12]
-
Metabolic Relevance: As an endogenous metabolite, using its labeled counterpart is ideal for targeted and untargeted metabolomics studies focusing on one-carbon metabolism, renal function, and osmotic stress.
| Property | Value | Source |
| Chemical Formula | C₅H₂D₉ClNO₂ | [13] |
| Linear Formula | (CD₃)₃N⁺(Cl⁻)CH₂CO₂H | [12][14] |
| Molecular Weight | 162.66 g/mol | [13][14] |
| Isotopic Purity | ≥98 atom % D | [12] |
| Mass Shift | M+9 | [12] |
| Form | Solid | [12] |
| Suitability for MS | Yes | [12][15] |
Table 1: Physicochemical properties of Betaine-trimethyl-d9 hydrochloride.
Protocol 1: Preparation of Internal Standard Stock Solutions
Accurate preparation of the internal standard stock solution is foundational to quantitative accuracy. All preparations should be performed using calibrated analytical balances and pipettes.
Materials:
-
Betaine-trimethyl-d9 hydrochloride (≥98 atom % D)
-
LC/MS-grade Methanol
-
LC/MS-grade Water
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Betaine-trimethyl-d9 hydrochloride into a tared weigh boat.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 5 mL of LC/MS-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the flask to the 10 mL mark with LC/MS-grade methanol.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Calculate the precise concentration based on the actual weight. This stock can be stored at -20°C for up to 6 months.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Allow the Primary Stock Solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.
-
Bring the flask to the 10 mL mark with a 50:50 (v/v) solution of LC/MS-grade methanol and water.
-
Cap and invert to mix thoroughly.
-
Aliquot into smaller volumes in polypropylene tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Sample Preparation and Extraction
This protocol provides a general method for protein precipitation and metabolite extraction from plasma, a common matrix in clinical metabolomics. The key step is the addition of the internal standard before protein precipitation.
Materials:
-
Working Internal Standard Solution (10 µg/mL)
-
Human Plasma (or other biological fluid)
-
Ice-cold Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Internal Standard Spiking:
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL Working Internal Standard Solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold acetonitrile to the spiked plasma sample. The 4:1 ratio of organic solvent to plasma is a common and effective choice for precipitating proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites and the internal standard, to a new microcentrifuge tube or an HPLC vial. Avoid disturbing the protein pellet.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. This step removes the organic solvent and concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates before transferring to an autosampler vial.
Figure 2: Step-by-step sample preparation workflow.
Protocol 3: LC-MS/MS Analysis
The following are suggested starting parameters for an LC-MS/MS method for the analysis of betaine. These should be optimized for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica-based column with a polar stationary phase (2.1 x 100 mm, 1.7 µm). HILIC is well-suited for retaining and separating highly polar compounds like betaine.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
6.1 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betaine (Endogenous) | 118.1 | 59.1 | 20 |
| Betaine-trimethyl-d9 (IS) | 127.1 | 68.1 | 20 |
Table 2: Suggested MRM transitions for betaine and its deuterated internal standard. The product ions correspond to the characteristic loss of the carboxyl group and fragmentation of the trimethylamine head group. Note: Collision energy should be optimized for your specific instrument.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the endogenous betaine to the peak area of the Betaine-trimethyl-d9 internal standard.
-
Generate a Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., dialyzed plasma or a synthetic matrix) with known concentrations of unlabeled betaine. Spike each calibrator with the same, fixed concentration of the Betaine-trimethyl-d9 internal standard.
-
Calculate Response Ratios: For each calibration point, calculate the response ratio: Response Ratio = (Peak Area of Betaine) / (Peak Area of Betaine-trimethyl-d9)
-
Plot the Curve: Plot the response ratio against the known concentration of betaine for each calibrator. Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Quantify Unknown Samples: For the experimental samples, calculate the response ratio and use the regression equation from the calibration curve to determine the concentration of endogenous betaine.
Conclusion: Ensuring Trustworthy Results
References
-
Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. (2025). Retrieved from [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central. (n.d.). Retrieved from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. (n.d.). Retrieved from [Link]
-
Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. (n.d.). Retrieved from [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. (n.d.). Retrieved from [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. (2017). Retrieved from [Link]
-
Matrix Effects in Untargeted LC-MS Metabolomics: From Creation to Compensation with Post-Column Infusion of Standards. ResearchGate. (n.d.). Retrieved from [Link]
-
Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. PubMed Central. (n.d.). Retrieved from [Link]
-
Normalization of metabolomics data using multiple internal standards. (n.d.). Retrieved from [Link]
-
Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. (2014). Retrieved from [Link]
-
Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. PubMed Central. (2024). Retrieved from [Link]
-
Full article: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Betaine-trimethyl-d9 hydrochloride. PubChem. (n.d.). Retrieved from [Link]
-
What Is Isotope Dilution Mass Spectrometry? YouTube. (2025). Retrieved from [Link]
-
Isotope dilution. Wikipedia. (n.d.). Retrieved from [Link]
-
Internal Standards in metabolomics. IsoLife. (n.d.). Retrieved from [Link]
-
Internal Standard Concentration in Metabolomics. Reddit. (2023). Retrieved from [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. (n.d.). Retrieved from [Link]
-
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. ResearchGate. (n.d.). Retrieved from [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. (2012). Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. (n.d.). Retrieved from [Link]
-
Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. bevital. (n.d.). Retrieved from [Link]
-
Showing metabocard for Betaine (HMDB0000043). Human Metabolome Database. (2005). Retrieved from [Link]
Sources
- 1. iroatech.com [iroatech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osti.gov [osti.gov]
- 12. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 13. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 15. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 16. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic flux analysis of choline pathway with Betaine-trimethyl-d9 hydrochloride
Application Note
Title: Metabolic Flux Analysis of the Choline Pathway Using Betaine-trimethyl-d9 Hydrochloride: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive framework for investigating the dynamics of choline metabolism using stable isotope-resolved metabolomics (SIRM). We present a detailed protocol for metabolic flux analysis (MFA) utilizing Betaine-trimethyl-d9 hydrochloride (d9-Betaine) as a tracer. This method enables precise quantification of the flux through the betaine-homocysteine S-methyltransferase (BHMT) reaction, offering critical insights into one-carbon metabolism, phosphatidylcholine synthesis, and cellular methylation potential. The guide covers foundational principles, experimental design, step-by-step cell culture and labeling protocols, metabolite extraction, LC-MS/MS analysis, and data interpretation, equipping researchers to probe the intricate regulation of choline-dependent pathways in health and disease.
Introduction: The Critical Role of Choline Metabolism and the Power of Flux Analysis
The Biological Significance of the Choline Pathway
Choline is an essential nutrient that sits at the crossroads of several fundamental cellular processes.[1][2] It is a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes, and the neurotransmitter acetylcholine.[3] Furthermore, choline metabolism is deeply intertwined with one-carbon metabolism, a network of pathways that provides methyl groups for a vast number of critical methylation reactions, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[4][5]
Dysregulation of choline metabolism has been implicated in a range of pathologies, including non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and various cancers.[6][7][8] Understanding the dynamic regulation—or flux—of metabolites through these pathways is therefore of paramount importance for both basic research and therapeutic development.
Principles of Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA)
While traditional metabolomics provides a static snapshot of metabolite concentrations, SIRM, or MFA, allows for the quantification of the rates (fluxes) of metabolic reactions.[9][10][11] This is achieved by introducing a nutrient labeled with a stable (non-radioactive) heavy isotope, such as ¹³C or ¹⁵N, into a biological system.[12] As the labeled nutrient is metabolized, the heavy atoms are incorporated into downstream products. By measuring the distribution of these heavy isotopes in metabolites over time using mass spectrometry (MS), we can infer the activity of specific metabolic pathways.[13][14]
Betaine-trimethyl-d9 Hydrochloride: A Specific Tracer for the BHMT Axis
Betaine-trimethyl-d9 hydrochloride (d9-Betaine) is an ideal tracer for interrogating a specific and vital node within choline and one-carbon metabolism. In the liver and kidney, the enzyme betaine-homocysteine S-methyltransferase (BHMT) uses betaine to remethylate homocysteine to methionine.[15][16] When d9-Betaine is used as a tracer, its nine deuterium atoms are located on the three methyl groups. BHMT transfers one of these deuterated methyl groups (-CD₃) to homocysteine, producing d3-methionine. This d3-methionine can then be used to synthesize d3-S-adenosylmethionine (d3-SAM), which subsequently donates the labeled methyl group to a wide array of acceptor molecules, including phospholipids like phosphatidylcholine. Tracking the incorporation of the "+3" mass shift allows for precise quantification of the BHMT pathway's contribution to the total methionine and SAM pools.
The Choline Metabolic Pathway and Tracer Fate
The diagram below illustrates the core choline metabolic pathway and highlights the fate of the deuterium label from d9-Betaine. Choline is first oxidized to betaine via choline dehydrogenase (CHDH).[17] The d9-Betaine tracer enters the pool and donates a d3-methyl group via BHMT to form d3-Methionine. This labeled methionine can then enter the methionine cycle, contributing to the synthesis of d3-SAM and subsequent methylation reactions, or be used for protein synthesis.
Caption: Choline metabolism and d9-Betaine tracer flow.
Experimental Workflow and Detailed Protocols
Overall Experimental Workflow
A successful metabolic flux experiment requires careful planning and execution, from cell culture to data analysis. The workflow diagram below outlines the key stages.
Caption: High-level experimental workflow for MFA.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is adapted for adherent cells (e.g., HepG2) cultured in 6-well plates.
A. Materials:
-
Cell line of interest (e.g., HepG2)
-
Standard complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Labeling medium: Base DMEM (without choline or betaine, if possible) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize competition from unlabeled metabolites.[12]
-
Betaine-trimethyl-d9 hydrochloride (d9-Betaine)
-
Phosphate-Buffered Saline (PBS), ice-cold
B. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂). Prepare enough plates for all time points and biological replicates.
-
Prepare Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of d9-Betaine (e.g., 100 µM). Warm to 37°C before use.
-
Initiate Labeling: Once cells reach ~70% confluency, aspirate the standard growth medium.
-
Gently wash the cells once with 2 mL of pre-warmed PBS.
-
Aspirate the PBS and add 2 mL of the pre-warmed d9-Betaine labeling medium to each well. This is your T=0 time point (which should be harvested immediately after adding the label, see Protocol 2).
-
Return the remaining plates to the incubator.
-
Time-Course Harvest: At each designated time point (e.g., 4h, 8h, 24h), remove the plates from the incubator and proceed immediately to the metabolite extraction protocol.
Expert Insight: The use of dialyzed FBS is critical. Standard FBS contains variable and often high concentrations of small molecules like choline and betaine, which will dilute your tracer and complicate flux calculations.[12] The choice of tracer concentration and time points should be optimized for your specific cell line and experimental question.
Protocol 2: Metabolite Extraction from Adherent Cells
Rapid quenching of metabolic activity is essential for accurately capturing the intracellular metabolite pool. This protocol uses cold methanol to simultaneously quench metabolism and extract polar metabolites.[18][19]
A. Materials:
-
Extraction Solvent: 80% Methanol (LC-MS Grade) in water, pre-chilled to -80°C.
-
Cell Scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled.
-
Centrifuge capable of 4°C and >15,000 x g.
B. Procedure:
-
Quenching: Place the 6-well plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately add 1 mL of ice-cold PBS to the well and swirl gently for 5 seconds to wash away extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add 500 µL of ice-cold 80% methanol to each well.
-
Using a cell scraper, scrape the cells in the methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 30 seconds.
-
Pellet Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Trustworthiness Check: The speed of this process is critical. Any delay between removing the plate from the incubator and adding the cold methanol can lead to metabolic changes, altering metabolite levels and isotopic labeling patterns. Performing all steps on ice minimizes this risk.
Protocol 3: LC-MS/MS Analysis of Choline and its Metabolites
Analysis is typically performed using liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining and separating these polar compounds.[20][21][22][23][24]
A. Instrumentation:
-
UPLC/HPLC system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Amide column)
B. Example LC Conditions:
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: A time-based gradient from high organic (e.g., 95% A) to higher aqueous (e.g., 50% A) to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
C. MS/MS Parameters (MRM Transitions): The following table provides example MRM transitions for key unlabeled (M+0) and labeled (M+3 or M+9) metabolites. These must be optimized on your specific instrument.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Choline | 104.1 | 60.1 | Positive | Unlabeled |
| Betaine (M+0) | 118.1 | 59.1 | Positive | Unlabeled |
| Betaine (M+9) | 127.1 | 68.1 | Positive | Tracer |
| Methionine (M+0) | 150.1 | 104.0 | Positive | Unlabeled |
| Methionine (M+3) | 153.1 | 107.0 | Positive | Labeled |
| SAM (M+0) | 399.1 | 250.1 | Positive | Unlabeled |
| SAM (M+3) | 402.1 | 250.1 | Positive | Labeled |
Data Analysis and Interpretation
Isotopologue Distribution Analysis
After acquiring the LC-MS/MS data, the peak areas for each isotopologue (e.g., Methionine M+0 and Methionine M+3) are integrated. The data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C) using established algorithms.
Calculating Fractional Contribution
The fractional contribution (FC) represents the proportion of a metabolite pool that has been newly synthesized from the labeled precursor via the pathway of interest. It is a key metric for understanding flux.
For methionine derived from d9-Betaine, the calculation is:
FCMet = [Peak Area (Met M+3)] / [Peak Area (Met M+0) + Peak Area (Met M+3)]
This ratio, when plotted over time, reveals the kinetics of label incorporation and the steady-state contribution of the BHMT pathway to the total methionine pool.
Sample Data Interpretation
The table below shows hypothetical data from an experiment tracking d9-Betaine metabolism in a liver cell line.
| Time Point | Fractional Contribution (FC) to Methionine (M+3) | Fractional Contribution (FC) to SAM (M+3) | Interpretation |
| 0 hr | 0.001 | < 0.001 | Baseline natural abundance. |
| 4 hr | 0.152 | 0.115 | Rapid incorporation of the d3-methyl group into both methionine and SAM pools, indicating active BHMT and MAT enzymes. |
| 8 hr | 0.285 | 0.255 | Continued increase in labeling, approaching a steady state. The slightly lower FC in SAM reflects its larger pool size or slower turnover. |
| 24 hr | 0.350 | 0.338 | Isotopic steady state is nearly reached. At this point, ~35% of the intracellular methionine pool is derived from betaine via the BHMT pathway. |
Expert Insight: If a drug treatment or genetic modification is applied, changes in the steady-state fractional contribution can reveal pathway modulation. For example, a drug that inhibits the folate-dependent methionine synthase (MS) might cause a compensatory increase in the fractional contribution from BHMT, which would be quantifiable with this method.
Conclusion
Metabolic flux analysis using Betaine-trimethyl-d9 hydrochloride is a powerful and precise method for dissecting the contribution of the BHMT pathway to one-carbon metabolism. This technique moves beyond static concentration measurements to provide a dynamic view of metabolic regulation. The protocols and principles outlined in this application note provide a robust foundation for researchers to explore the intricate roles of choline metabolism in cellular physiology and disease, paving the way for new diagnostic and therapeutic strategies.
References
-
Zeisel, S. H., & da Costa, K. A. (2009). Choline: an essential nutrient for public health. Nutrition reviews, 67(11), 615–623. [Link]
-
Obeid, R. (2013). The metabolic burden of methyl donor deficiency with focus on the betaine homocysteine methyltransferase pathway. Nutrients, 5(9), 3481–3495. [Link]
-
Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: methods, tools and applications. Metabolic Engineering, 49, 191-205. [Link]
-
Corbin, K. D., & Zeisel, S. H. (2012). Choline metabolism provides an integrated view of methylation, epigenetics, and nutrition. Annual review of nutrition, 32, 229–250. [Link]
-
Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherent cultured cells for metabolomics studies: the effects of harvesting and extraction methods. Analytical and bioanalytical chemistry, 399(1), 1127–1139. [Link]
-
Koc, H., & Mar, M. H. (2004). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical chemistry, 76(13), 3745–3750. [Link]
-
van der Velpen, V., Teerlink, T., & van der Knaap, M. S. (2019). The critical role of dialyzed fetal bovine serum in metabolite tracer studies. Metabolites, 9(12), 303. [Link]
Sources
- 1. Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. balchem.com [balchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Deletion of betaine-homocysteine S-methyltransferase in mice perturbs choline and 1-carbon metabolism, resulting in fatty liver and hepatocellular carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of choline and one-carbon / folate metabolism derangements on the cardiac remodeling process with or without diabetes [rcpp-ie.com]
- 8. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trait: Choline Metabolism | FitnessGenes® [fitnessgenes.com]
- 16. researchgate.net [researchgate.net]
- 17. Associations between Plasma Choline Metabolites and Genetic Polymorphisms in One-Carbon Metabolism in Postmenopausal Women: The Women's Health Initiative Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bevital.no [bevital.no]
Topic: High-Resolution Mass Spectrometry Settings for Betaine-trimethyl-d9 hydrochloride
An Application Note from the Office of the Senior Application Scientist
Preamble: The Analytical Imperative for Isotope-Labeled Betaine
Betaine (N,N,N-trimethylglycine) is a critical osmolyte and methyl group donor involved in numerous physiological pathways, including the methionine cycle. Its quantification in biological matrices is fundamental to clinical research in areas ranging from cardiovascular disease to neural tube defects. Accurate and precise measurement, however, is challenged by sample complexity and matrix-induced analytical variability.
The gold standard for mitigating these challenges in mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[1] Betaine-trimethyl-d9 hydrochloride, a deuterated analog of betaine, is the ideal SIL-IS for this purpose. It is chemically identical to the endogenous analyte, ensuring it co-elutes chromatographically and experiences identical ionization behavior and matrix effects.[2][3] Its mass shift of +9 Da provides a clear and distinct signal, free from isotopic overlap with the native analyte.
This application note provides a comprehensive, field-proven methodology for the analysis of Betaine-trimethyl-d9 hydrochloride using HILIC-LC coupled to a high-resolution mass spectrometer. The protocols herein are designed not only for the characterization of the standard itself but also to serve as the foundation for developing a robust quantitative assay for unlabeled betaine in complex biological matrices like human plasma.
Physicochemical Profile: Betaine-trimethyl-d9 hydrochloride
A thorough understanding of the analyte's properties is paramount for method development. The key characteristics are summarized below.
| Property | Value | Source |
| Chemical Name | 2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | [4] |
| Synonym(s) | d9-Betaine HCl, Betaine-(trimethyl-d9) hydrochloride | [5] |
| CAS Number | 285979-85-3 | [5] |
| Molecular Formula | C₅H₂D₉ClNO₂ | [4][5] |
| Average Molecular Weight | 162.66 g/mol | [4] |
| Monoisotopic Mass (Cation) | 127.1428 Da ([M]⁺) | [6][7] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Form | Solid, crystalline powder, hygroscopic | [8] |
| Solubility | High solubility in water and methanol | [8] |
| Key Structural Feature | Quaternary ammonium cation, zwitterionic character | [9] |
Principle of the Analytical Strategy
The analytical challenge posed by betaine is its high polarity, which precludes the use of traditional reversed-phase chromatography. The strategy described here is built on three pillars:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic mode is essential for retaining and separating highly polar compounds. By using a high-organic mobile phase, a water-enriched layer is established on the polar stationary phase (e.g., silica), enabling a partitioning mechanism that effectively retains polar analytes like betaine.[10][11]
-
Positive Mode Electrospray Ionization (ESI+): Betaine contains a permanently positive-charged quaternary ammonium group. ESI in positive ion mode is therefore the most efficient and direct way to transfer the pre-charged analyte from the liquid phase into the gas phase for MS analysis.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides two distinct advantages. First, its high resolving power (typically >60,000 FWHM) allows the instrument to mathematically separate the analyte signal from near-isobaric interferences common in complex matrices.[14] Second, it delivers sub-5 ppm mass accuracy, which provides an exceptionally high degree of confidence in compound identification and confirmation.[15]
Experimental Protocols
Part A: Plasma Sample Preparation Protocol (Protein Precipitation)
This protocol is designed for the efficient removal of proteins from plasma while ensuring high recovery of the polar analytes.
Materials:
-
Human plasma (with K₂EDTA as anticoagulant)
-
Betaine-trimethyl-d9 hydrochloride working solution (e.g., 10 µg/mL in water)
-
Acetonitrile (ACN), HPLC or Optima grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Procedure:
-
Aliquoting: Pipette 100 µL of thawed, vortexed human plasma into a pre-labeled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Betaine-trimethyl-d9 hydrochloride working solution to the plasma. Causality Note: The SIL-IS must be added at the earliest stage to account for variability in all subsequent steps.
-
Protein Precipitation: Add 300 µL of chilled (-20°C) acetonitrile to the tube. The 3:1 ratio of ACN to plasma ensures robust protein precipitation.[6][11]
-
Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete denaturation of proteins and mixing.
-
Incubation: Place the tube at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette approximately 350 µL of the clear supernatant into an HPLC vial, being careful not to disturb the protein pellet.
-
Injection: The sample is now ready for injection into the LC-HRMS system.
Part B: Liquid Chromatography & Mass Spectrometry Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
Table 1: HILIC-LC Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography system | Standard requirement for this application. |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | A robust amide or silica-based HILIC column is critical for betaine retention.[6][11] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0) | The buffer provides counter-ions to improve peak shape, and the acidic pH enhances ionization efficiency in ESI+.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The primary organic component for HILIC mode. |
| Elution Mode | Isocratic | A simple isocratic hold is often sufficient for this analysis. |
| Composition | 85% B / 15% A | High organic content is necessary for HILIC retention. Adjust as needed for optimal retention time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Minimize injection of excess matrix components. |
| Run Time | 5 minutes | Allows for elution and column re-equilibration. |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Orbitrap-based or Q-TOF HRMS Instrument | Required for high resolution and accurate mass capabilities.[14][16] |
| Ionization Mode | ESI, Positive | Betaine is a permanently charged quaternary amine.[12] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |
| Sheath / Nebulizer Gas | Instrument Dependent (e.g., 40 / 15 arbitrary units) | Optimize for stable ion generation. |
| Gas Temperature | Instrument Dependent (e.g., 320°C) | Ensures efficient desolvation of the ESI droplets. |
| Acquisition Mode 1 | Full Scan MS | For qualitative analysis and confirmation. |
| Scan Range | m/z 70 - 200 | A narrow range focused on the analytes of interest. |
| Resolution | >60,000 FWHM | To ensure high selectivity and mass accuracy. |
| Acquisition Mode 2 | Targeted MS/MS (PRM) | For specific and sensitive quantification. |
| Precursor Ion (d9) | m/z 127.1428 | Monoisotopic mass of the d9-betaine cation. |
| Isolation Window | m/z 0.8 - 1.2 | Isolates the precursor ion for fragmentation. |
| Collision Energy | 25-35 eV (HCD/CID) | Optimize to maximize the intensity of the desired product ion. A starting point of 30 eV is recommended.[10] |
| Resolution | >15,000 FWHM | High resolution on fragment ions increases specificity. |
Data Interpretation & Expected Results
Upon analysis, the data should be processed using the instrument's proprietary software.
-
Chromatography: Expect the d9-betaine to elute at a retention time of approximately 2-3 minutes under the specified HILIC conditions. Note that a slight shift in retention time relative to unlabeled betaine may occur due to the deuterium isotope effect.[3]
-
Full Scan Data: Extract the ion chromatogram for m/z 127.1428. The measured mass in the corresponding spectrum should be within 5 ppm of the theoretical exact mass.
-
Targeted MS/MS Data: The primary fragmentation pathway for betaine involves the cleavage of the C-N bond, leading to the loss of the carboxymethyl group. For d9-betaine, this results in a highly specific transition.
The key diagnostic transition to monitor for Betaine-trimethyl-d9 hydrochloride is m/z 127.14 → m/z 68.09 .[6][7] This transition is highly specific and provides the basis for sensitive and interference-free quantification.
References
- Vertex AI Search. (2024). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
-
National Center for Biotechnology Information. (n.d.). Betaine-trimethyl-d9 hydrochloride. PubChem. Retrieved from [Link]
-
Brouwers, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. Retrieved from [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Shackman, H. M., et al. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 307-11. Retrieved from [Link]
-
Shackman, H. M., et al. (2014). A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 307-311. Retrieved from [Link]
- Servillo, L., et al. (2018). Occurrence and Analysis of Betaines in Fruits. In Fruit and Vegetable Phytochemicals. Wiley.
-
D'Agostino, L. M., et al. (2014). Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 49(9), 847-56. Retrieved from [Link]
-
Chiuminatto, U., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1505, 45-52. Retrieved from [Link]
-
Holm, P. I., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286-94. Retrieved from [Link]
-
Blunden, G., et al. (1992). Betaines in the Solanaceae. Phytochemistry, 31(6), 1937-1941. Retrieved from [Link]
-
Ueland, P. M., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286-94. Retrieved from [Link]
-
Ueland, P. M., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294. Retrieved from [Link]
-
ResearchGate. (n.d.). HRMS parameters for the polar pesticides. Retrieved from [Link]
-
Bioanalysis Zone. (2018). What molecules do you predominantly work with, and (how/why) do you use HRMS for their analysis?. Retrieved from [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Betaine | 107-43-7 [chemicalbook.com]
- 9. books.rsc.org [books.rsc.org]
- 10. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Derivatization methods for betaine analysis in mass spectrometry
Application Note & Protocol Guide
Topic: Derivatization Methods for Betaine Analysis in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Betaine
Betaine (N,N,N-trimethylglycine) is a critical osmolyte and methyl group donor involved in numerous physiological pathways. Accurate quantification in biological matrices is paramount for research in nutrition, clinical diagnostics, and drug development. However, betaine's zwitterionic nature—possessing a permanently positive quaternary ammonium group and a negatively charged carboxyl group at physiological pH—presents significant challenges for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis. These challenges include:
-
Poor Chromatographic Retention: The high polarity of betaine leads to minimal interaction with nonpolar C18 stationary phases, resulting in early elution, often in the solvent front, where matrix effects are most pronounced.
-
Ion Suppression: Co-elution with endogenous polar compounds from complex matrices like plasma or tissue extracts can significantly suppress the ionization of betaine in the mass spectrometer source, leading to poor sensitivity and inaccurate quantification.
-
Low Volatility: This characteristic makes analysis by gas chromatography-mass spectrometry (GC-MS) without derivatization impossible.
While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have emerged as a powerful alternative for analyzing polar compounds like betaine without derivatization, chemical derivatization remains a robust and valuable strategy.[1][2] Derivatization can enhance chromatographic retention, improve ionization efficiency, and move the analyte's signal away from the unretained matrix components, thereby increasing sensitivity and selectivity.
This guide provides a detailed overview of key derivatization strategies for betaine analysis by mass spectrometry, complete with step-by-step protocols and an exploration of the chemical principles underpinning each method.
Strategy 1: Esterification of the Carboxyl Group
Principle of the Method: Esterification is the most common derivatization strategy for betaine. The reaction targets the nucleophilic carboxylate group, converting it into a less polar and more hydrophobic ester. This transformation achieves two primary goals for LC-MS analysis:
-
Neutralization of the Negative Charge: The conversion of the carboxylate (-COO⁻) to an ester (-COOR) eliminates the negative charge, leaving only the permanent positive charge of the quaternary ammonium group. This makes the molecule consistently cationic and well-suited for positive ion mode electrospray ionization (ESI-MS).
-
Increased Hydrophobicity: The addition of an alkyl or aryl group (R) increases the molecule's nonpolar character, significantly enhancing its retention on reversed-phase columns (e.g., C18).
A variety of esterification agents can be employed, often activated to be highly reactive towards carboxylic acids. The choice of reagent can also introduce a UV-active chromophore, allowing for orthogonal detection by UV-spectrophotometry, as is common in methods using phenacyl-based reagents.[3]
Protocol 1.1: Derivatization using 2-bromo-2'-acetonaphthone
This method introduces a naphthyl moiety to the betaine molecule, creating a derivative with excellent chromatographic properties and a strong UV chromophore. The reaction proceeds via nucleophilic substitution, where the carboxylate of betaine attacks the electrophilic carbon of the 2-bromo-2'-acetonaphthone.
Experimental Workflow Diagram
Caption: Workflow for Betaine Derivatization with 2-bromo-2'-acetonaphthone.
Step-by-Step Protocol:
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., d9-betaine) to 1 volume of sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization Reaction:
-
Prepare the derivatizing reagent solution: 10 mg/mL of 2-bromo-2'-acetonaphthone in acetonitrile.
-
Prepare the catalyst solution: 5% (v/v) triethylamine in acetonitrile.
-
Reconstitute the dried sample extract in 100 µL of the derivatizing reagent solution.
-
Add 20 µL of the catalyst solution.
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
-
Post-Derivatization Cleanup:
-
After incubation, cool the samples to room temperature.
-
Evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80% water, 20% acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 1.2: Acid-Catalyzed Esterification with Aliphatic Alcohols
This approach is a classic acid-catalyzed esterification (Fischer esterification) that can be used with various alcohols (e.g., butanol, isopropanol) to form the corresponding betaine esters. The reaction requires an acid catalyst, such as hydrochloric acid or sulfuric acid, to protonate the carboxyl group, making it more electrophilic for attack by the alcohol.[4][5][6][7] This method is particularly useful for increasing the hydrophobicity of betaine for better retention in reversed-phase chromatography.
Experimental Workflow Diagram
Caption: Workflow for Acid-Catalyzed Esterification of Betaine.
Step-by-Step Protocol:
-
Sample Preparation:
-
Extract and dry down the sample as described in Protocol 1.1 (Step 1). Ensure the sample is completely dry, as water will interfere with the esterification reaction.
-
-
Derivatization Reaction:
-
Prepare the esterification reagent: 3 M HCl in n-butanol. This can be prepared by slowly adding acetyl chloride to anhydrous n-butanol in an ice bath.
-
Add 100 µL of the 3 M HCl in n-butanol reagent to the dried sample extract.
-
Seal the reaction vial tightly.
-
Incubate at 65°C for 60 minutes in a heating block or oven.
-
-
Post-Derivatization Cleanup:
-
Cool the reaction vials to room temperature.
-
Evaporate the reagent to dryness under a stream of nitrogen. This step is crucial to remove the excess acid and alcohol.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
Comparative Data for Esterification Methods
| Parameter | Derivatization with 2-bromo-2'-acetonaphthone | Acid-Catalyzed Esterification (n-Butanol) |
| Reaction Time | ~30 minutes[3] | ~60 minutes |
| Reaction Temp. | 60°C[3] | 65°C |
| Key Advantage | Introduces strong UV chromophore | Uses simple, inexpensive reagents |
| Key Disadvantage | Reagent can be expensive | Reagent is highly corrosive and moisture-sensitive |
| Typical LOD | 1 µmol/L (by HPLC-UV)[3][8] | Analyte and system dependent, but generally low µM to nM |
| Linearity (R²) | >0.999[3][8] | Typically >0.99 |
Strategy 2: Stable Isotope Labeling Derivatization
Principle of the Method: Stable isotope labeling derivatization is a powerful technique for high-precision quantification in mass spectrometry. In this approach, a "light" version of a derivatizing reagent is used for the sample, while a "heavy" (isotope-labeled) version is used to derivatize the calibration standards or a pooled internal standard. This method is distinct from using a deuterated analyte as an internal standard. Here, the derivatization reaction itself introduces the isotopic tag.
The primary advantage is that the light (sample) and heavy (standard) derivatives are chemically identical, meaning they co-elute perfectly and experience the exact same ionization efficiency and matrix effects.[9][10] Any variation in signal is therefore directly proportional to the concentration difference, not analytical variability. This minimizes errors from ion suppression and improves quantitative accuracy.
Protocol 2.1: Isotope-labeling with N-benzoyloxysuccinimide (BOS)
While not specifically documented for betaine in the provided context, reagents like N-benzoyloxysuccinimide (BOS), which target primary and secondary amines, can serve as a model for this approach if a suitable carboxyl-reactive isotopic pair is used. For betaine's carboxyl group, an analogous approach would use light (¹²C) and heavy (¹³C) labeled esterification agents. For illustrative purposes, we adapt the principle.
Logical Relationship Diagram
Caption: Isotope-Labeling Derivatization for Relative Quantification.
Conceptual Protocol:
-
Reagent Preparation: Synthesize or procure a pair of isotopic derivatizing agents reactive to carboxylic acids. For example, a light (d0) and heavy (d4) version of an aniline or a similar nucleophile used in an amidation reaction catalyzed by EDC/NHS.
-
Sample Derivatization: Derivatize the unknown samples using the "light" reagent according to an optimized protocol (e.g., appropriate solvent, temperature, and time).
-
Standard Derivatization: Prepare a set of calibration standards and derivatize them with the "heavy" reagent under identical conditions.
-
Sample Mixing: For relative quantification, mix the light-derivatized sample with a heavy-derivatized pooled standard in a 1:1 ratio. For absolute quantification, add a known amount of heavy-derivatized analyte as an internal standard to each light-derivatized sample.
-
LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS. The light and heavy derivatives will co-elute.
-
Data Processing: Create MRM transitions for both the light and heavy derivative parent-fragment pairs. Quantification is based on the peak area ratio of the light derivative to the heavy derivative.
Alternative: Direct Analysis by HILIC-MS/MS
It is crucial to recognize that derivatization is not always necessary or desirable. Advances in chromatography have made direct analysis a highly viable, and often preferred, alternative.
Principle of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[2][11] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like betaine can partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Advantages of HILIC for Betaine Analysis:
-
Simplified Sample Preparation: Eliminates the derivatization step, reducing sample preparation time, cost, and potential for analytical error.[12]
-
High Throughput: The simpler workflow makes it well-suited for large-scale studies.[12]
-
Good Sensitivity: By avoiding derivatization, potential losses of the analyte are minimized. Modern MS instruments provide excellent sensitivity for underivatized betaine.[2]
Typical HILIC-MS/MS Conditions:
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: Water with an additive (e.g., 10 mM ammonium formate, pH 3).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at high %B (e.g., 95%), ramp down to increase water content for elution.
-
MS Detection: ESI positive mode, monitoring the transition for betaine (e.g., m/z 118.1 -> m/z 59.1).
Conclusion and Recommendations
The choice between derivatization and direct analysis for betaine quantification by mass spectrometry depends on the specific requirements of the assay and the available instrumentation.
-
Choose Derivatization (Esterification) When:
-
Maximum sensitivity is required, and ion suppression from the sample matrix is a significant problem.
-
Only reversed-phase LC columns are available.
-
A robust method that is less susceptible to variations in mobile phase composition is needed.
-
-
Choose Direct Analysis (HILIC) When:
-
High throughput and rapid sample processing are priorities.
-
Minimizing sample preparation complexity and cost is important.
-
Sufficient sensitivity can be achieved with the available LC-MS/MS system.
-
For most modern laboratories equipped with sensitive tandem mass spectrometers, HILIC-MS/MS is often the method of choice for its speed and simplicity . However, the derivatization protocols outlined in this guide, particularly acid-catalyzed esterification, remain powerful tools in the analytical chemist's arsenal for overcoming challenging matrices and achieving the lowest possible limits of detection.
References
-
Hefni, M. E., McEntyre, C. J., Lever, M., & Slow, S. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Food Analytical Methods, 9(8), 2244–2252. [Link]
-
Holm, P. I., Ueland, P. M., Kvalheim, G., & Aukrust, A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. [Link]
-
Shin, H.-S., Kim, M.-K., & Lee, M.-K. (2013). Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. Analytical Science and Technology, 26(2), 145-150. [Link]
-
Scite.ai. Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. [Link]
-
Bevital. Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. [Link]
-
Mielczarek, P., et al. (2021). The Study of Derivatization Prior MALDI MSI Analysis-Charge Tagging Based on the Cholesterol and Betaine Aldehyde. Molecules, 26(9), 2737. [Link]
-
Lee, J. H., et al. (2013). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. Journal of the Korean Society for Applied Biological Chemistry, 56(1), 81-85. [Link]
-
ResearchGate. The scheme of cholesterol derivatization reaction with the betaine aldehyde... [Link]
-
Barrios-Collado, C., et al. (2022). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 414(28), 7935-7945. [Link]
-
Rivoira, L., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(25), 5947-5956. [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(6), 3394-3399. [Link]
-
ACS Figshare. Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. [Link]
-
KoreaScience. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. [Link]
-
ResearchGate. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. [Link]
-
Blunden, G., et al. (1993). Characterization of betaines using electrospray MS/MS. Journal of Natural Products, 56(5), 701-706. [Link]
-
Koc, H., et al. (2011). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(3-4), 245-252. [Link]
- Google Patents. Method of synthesis of betaine esters.
-
ResearchGate. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]
-
Scilit. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]
-
Bachmann-Frapper, C., et al. (2017). Elucidation of the role of betaine hydrochloride in glycerol esterification: towards bio-based ionic building blocks. Green Chemistry, 19(23), 5647-5652. [Link]
-
ResearchGate. Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. [Link]
-
ScienceDirect. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. [Link]
-
ResearchGate. Acid-Catalyzed Esterification of Betaines: Theoretical Exploration of the Impact of the Carbon Chain Length on the Reaction Mechanism. [Link]
-
MDPI. Acid-Catalyzed Esterification of Betaines: Theoretical Exploration of the Impact of the Carbon Chain Length on the Reaction Mechanism. [Link]
Sources
- 1. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6384266B1 - Method of synthesis of betaine esters - Google Patents [patents.google.com]
- 5. Elucidation of the role of betaine hydrochloride in glycerol esterification: towards bio-based ionic building blocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. bevital.no [bevital.no]
Application Note: Tracing One-Carbon Metabolism with Betaine-trimethyl-d9 Hydrochloride for Tissue-Specific Metabolic Studies
An Application Guide for Researchers
Abstract
Stable isotope tracing is a powerful technique for elucidating dynamic metabolic pathways in vivo. Betaine-trimethyl-d9 hydrochloride serves as a robust tracer for investigating one-carbon metabolism, a critical network of reactions essential for biosynthesis, methylation, and cellular homeostasis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Betaine-trimethyl-d9 hydrochloride to probe tissue-specific metabolic fluxes. We will delve into the underlying biochemistry of betaine, provide detailed protocols for in vivo studies, and outline analytical methodologies for quantifying tracer incorporation, empowering researchers to uncover novel insights into metabolic regulation in health and disease.
Scientific Foundation: The Role of Betaine and the Rationale for Isotope Tracing
Betaine, also known as trimethylglycine, is a critical node in cellular metabolism, primarily functioning as an osmoprotectant and a methyl group donor.[1][2] Its most prominent metabolic role is in the methionine cycle, where it donates one of its methyl groups to homocysteine to regenerate methionine.[3][4][5] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is most abundantly expressed in the liver and kidneys.[6][7] This tissue-specific expression of BHMT makes betaine an excellent molecule for studying the metabolic interplay between different organs.
Why use Betaine-trimethyl-d9 hydrochloride?
Stable isotope tracers are non-radioactive compounds where one or more atoms have been replaced by a heavier isotope.[8][9] When introduced into a biological system, these labeled compounds are processed by enzymes just like their unlabeled counterparts. By using mass spectrometry (MS), we can track the journey of the labeled atoms as they are incorporated into downstream metabolites.[8][10]
Betaine-trimethyl-d9 hydrochloride is an ideal tracer for several reasons:
-
High Isotopic Purity: Commercially available with high atom % D, ensuring a strong and clear signal.[11]
-
Distinct Mass Shift: The nine deuterium atoms result in a mass increase of 9 Daltons (M+9) over endogenous betaine, providing an unambiguous signal that is easily resolved by mass spectrometry.[11]
-
Low Natural Abundance: Deuterium (²H) has a very low natural abundance, meaning the background signal is negligible, making the tracer-derived signal highly specific.[12]
By administering Betaine-trimethyl-d9 (d9-Betaine) and subsequently measuring its levels and the levels of its deuterated metabolites in various tissues, researchers can quantify the rate of betaine uptake and its contribution to one-carbon metabolism in a tissue-specific manner.
The Metabolic Pathway of Betaine
Betaine can be sourced from the diet or synthesized endogenously from choline.[13] In the key BHMT-catalyzed reaction, d9-Betaine donates a deuterated methyl group (CD3) to homocysteine, forming methionine and d6-dimethylglycine (d6-DMG). This process directly links betaine metabolism to the central methylation cycle.
Detailed Experimental Protocols
These protocols provide a framework for conducting a study in a mouse model. Note: All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Administration of Betaine-trimethyl-d9 Hydrochloride
Objective: To administer the d9-Betaine tracer to a fasted mouse to initiate metabolic labeling.
Materials:
-
Betaine-trimethyl-d9 hydrochloride (e.g., Sigma-Aldrich Cat. No. 616656). [11]* Sterile 0.9% saline solution.
-
Appropriate syringes and needles for the chosen administration route.
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast the mice for 4-6 hours with free access to water to establish a metabolic baseline.
-
Tracer Solution Preparation:
-
Calculate the required amount of d9-Betaine based on the desired dose and number of animals. A typical starting dose for IP injection in mice is 100-200 mg/kg body weight.
-
Dissolve the Betaine-trimethyl-d9 hydrochloride in sterile 0.9% saline to a final concentration suitable for the injection volume (e.g., 20 mg/mL for a 10 µL/g injection).
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
-
-
Tracer Administration:
-
Weigh the animal to determine the precise injection volume.
-
Administer the tracer solution via the chosen route (e.g., intraperitoneal injection). Record the exact time of administration.
-
-
Isotope Incorporation:
-
Return the animal to its cage. The incorporation period can range from 30 minutes to several hours, depending on the target metabolites and pathways. A time course experiment is recommended to determine the optimal endpoint.
-
-
Sample Collection:
-
At the designated time point, euthanize the animal using an IACUC-approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, kidney, plasma, muscle, brain).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem metabolic changes.
-
Store samples at -80°C until metabolite extraction.
-
Protocol 2: Tissue Metabolite Extraction for LC-MS/MS
Objective: To efficiently extract polar metabolites, including d9-Betaine and its derivatives, from tissue samples.
Materials:
-
Frozen tissue samples.
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
-
Internal Standards (optional but recommended): A solution containing known concentrations of compounds not expected to be in the sample, or heavy-labeled standards that do not interfere with the analytes of interest (e.g., ¹³C, ¹⁵N-labeled amino acids).
-
Bead homogenizer and tubes.
-
Centrifuge capable of 4°C operation.
Procedure:
-
Prepare for Extraction: Pre-chill all tubes and equipment. Keep tissue samples on dry ice.
-
Weigh Tissue: Weigh approximately 20-50 mg of frozen tissue into a pre-chilled, tared homogenization tube containing steel beads. Record the exact weight.
-
Add Extraction Solvent: Add a fixed volume of ice-cold 80% methanol based on tissue weight (e.g., 500 µL for 25 mg of tissue). If using internal standards, spike them into the extraction solvent.
-
Homogenization: Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at a high setting), keeping the samples cold between cycles.
-
Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein. [10]7. Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Sample Preparation for LC-MS: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50:50 Acetonitrile:Water).
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring to LC vials.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying the low-mass, polar compounds involved in betaine metabolism.
LC Separation
-
Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating betaine and related metabolites. [14][15]* Column: A HILIC column (e.g., an amide or silica-based chemistry) is recommended.
-
Mobile Phase: A typical HILIC gradient involves a high concentration of an organic solvent like acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate ionization.
MS/MS Detection
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is optimal for detecting betaine and its metabolites.
-
Detection Method: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), provides the highest sensitivity and selectivity. In this mode, the mass spectrometer is set to isolate a specific precursor ion (the metabolite) and detect a specific fragment ion produced upon collision-induced dissociation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Endogenous Betaine | 118.1 | 59.1 | [M+H]+ and fragment from loss of C2H3O2 |
| Betaine-trimethyl-d9 | 127.1 | 68.1 | [M+H]+ and fragment from loss of C2H3O2 |
| Dimethylglycine (DMG) | 104.1 | 58.1 | [M+H]+ and fragment from loss of COOH |
| Dimethylglycine-d6 | 110.1 | 64.1 | [M+H]+ and fragment from loss of COOH |
| Homocysteine | 136.1 | 90.1 | [M+H]+ and fragment from loss of HCOOH |
| Methionine | 150.1 | 104.1 | [M+H]+ and fragment from loss of HCOOH |
Data Analysis: Calculating Isotopic Enrichment
Isotopic enrichment is the percentage of a metabolite pool that is labeled with the stable isotope. It is calculated by comparing the peak area of the labeled metabolite to the sum of the peak areas of both the labeled and unlabeled forms.
Fractional Enrichment (%) = [ Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled)) ] x 100
For example, to determine the enrichment of the betaine pool in a liver sample: Enrichment (%) = [ Area (d9-Betaine, m/z 127.1→68.1) / (Area (d9-Betaine, m/z 127.1→68.1) + Area (Betaine, m/z 118.1→59.1)) ] x 100
By comparing the fractional enrichment of d9-Betaine and its downstream products (like d6-DMG) across different tissues, a researcher can infer the relative activity of the BHMT pathway in those specific tissues.
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the reliability of your results, incorporate the following validation steps:
-
Time-Course and Dose-Response: Perform initial pilot studies to determine the optimal tracer dose and time point for tissue collection. The goal is to find a window where labeling of downstream metabolites is robust but the system is not oversaturated.
-
Biological Replicates: Use a sufficient number of animals per group (n=5-8 is common) to account for biological variability.
-
Quality Controls (QCs): Prepare pooled QC samples by combining a small aliquot from every sample. Inject these QCs periodically throughout the LC-MS run to monitor for analytical variability and signal drift.
-
Standard Curves: While not essential for fractional enrichment calculations, creating standard curves for absolute quantification of metabolites can provide additional valuable context.
Conclusion
Betaine-trimethyl-d9 hydrochloride is a powerful and accessible tool for interrogating the dynamics of one-carbon metabolism in vivo. By combining a carefully designed animal study with robust sample preparation and sensitive LC-MS/MS analysis, researchers can gain unprecedented insights into how different tissues utilize betaine. This approach can be applied to study metabolic dysregulation in a wide range of conditions, including liver disease, cardiovascular disease, and neurological disorders, paving the way for new diagnostic and therapeutic strategies.
References
- Ueland, P. M., Holm, P. I., & Hustad, S. (2005). Betaine: a key modulator of one-carbon metabolism and homocysteine status.
-
Craig, S. A. S. (2004). Betaine in human nutrition. The American journal of clinical nutrition, 80(3), 539-549. [Link]
-
Mogilnicka, I., Kopacz, W., Jaworska, K., Alramadhan, Z., & Ufnal, M. (2024). Betaine and Secondary Events in an Acute Coronary Syndrome Cohort. Biomedicine & Pharmacotherapy. [Link]
-
Ueland, P. M. (2005). Betaine: a key modulator of one-carbon metabolism and homocysteine status. PubMed. [Link]
-
PathWhiz. (n.d.). Betaine Metabolism. PathWhiz. [Link]
-
Ueland, P. M., Holm, P. I., & Hustad, S. (2005). Betaine: a key modulator of one-carbon metabolism and homocysteine status. Bevital AS. [Link]
-
Zawieja, E., et al. (2023). Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods. National Institutes of Health. [Link]
-
Park, H. S., et al. (2012). Summary of the pathways and compartmentalization of betaine metabolism within mammalian hepatocytes. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Betaine? Patsnap Synapse. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
-
Konieczna, L., et al. (2012). Determination of Glycine Betaine in shellfish by LC-MS/MS. ResearchGate. [Link]
-
Arrizza, C., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. PubMed Central. [Link]
-
Li, L., et al. (2014). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. PubMed Central. [Link]
-
Holm, P. I., Ueland, P. M., & Kvalheim, G. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Bevital AS. [Link]
-
Eurisotop. (n.d.). Deuterated Metabolic Imaging (DMI). Eurisotop. [Link]
-
Zhao, G., et al. (2018). Betaine in Inflammation: Mechanistic Aspects and Applications. PubMed Central. [Link]
-
Fernández-García, J., et al. (2021). Physiological impact of in vivo stable isotope tracing on cancer metabolism. PubMed Central. [Link]
-
Bruce, S. J., et al. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. ResearchGate. [Link]
-
Bar, S., et al. (2022). Beneficial Effects of Betaine: A Comprehensive Review. PubMed Central. [Link]
-
Zawieja, E., et al. (2023). Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods. MDPI. [Link]
-
Davidson, S. M., & Vander Heiden, M. G. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. National Institutes of Health. [Link]
-
Trefely, S., et al. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]
-
Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. PubMed Central. [Link]
-
Magkos, F., & Sidossis, L. S. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PubMed Central. [Link]
Sources
- 1. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Betaine: a key modulator of one-carbon metabolism and homocysteine status | Semantic Scholar [semanticscholar.org]
- 4. Betaine: a key modulator of one-carbon metabolism and homocysteine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. Deuterated Metabolic Imaging (DMI) | Eurisotop [eurisotop.com]
- 13. researchgate.net [researchgate.net]
- 14. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape for Betaine-trimethyl-d9 hydrochloride: A Technical Support Guide
Welcome to the technical support center for the analysis of Betaine-trimethyl-d9 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with poor peak shape during chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only solve common issues but also to empower you with a deeper understanding of the underlying chromatographic principles.
Understanding the Analyte: Betaine-trimethyl-d9 hydrochloride
Betaine-trimethyl-d9 hydrochloride is a deuterated internal standard of betaine, a naturally occurring zwitterionic compound. Its unique structure, possessing both a permanent positive charge (quaternary ammonium group) and a negative charge (carboxylate group), presents specific challenges in chromatography.[1][2][3] Understanding its physicochemical properties is the first step in troubleshooting poor peak shape.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C5H2D9ClNO2 | The deuteration provides a mass shift for use as an internal standard in mass spectrometry.[2] |
| Molecular Weight | 162.66 g/mol | Important for mass spectrometry settings.[1] |
| Structure | Zwitterionic at neutral pH | The presence of both positive and negative charges makes it highly polar and can lead to strong interactions with the stationary phase, often resulting in peak tailing or poor retention in traditional reversed-phase chromatography. |
| Solubility | Highly soluble in water | This property dictates the choice of sample diluent and initial mobile phase conditions, especially in HILIC.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues related to poor peak shape for Betaine-trimethyl-d9 hydrochloride in a question-and-answer format.
Q1: My peak for Betaine-trimethyl-d9 hydrochloride is tailing significantly in reversed-phase chromatography. What is the likely cause and how can I fix it?
A1: Understanding the Cause of Peak Tailing
Peak tailing for a basic compound like Betaine-trimethyl-d9 hydrochloride in reversed-phase chromatography is often due to secondary interactions between the positively charged quaternary amine group and residual silanol groups on the silica-based stationary phase.[5][6][7] These silanol groups are acidic and can interact ionically with the analyte, leading to a portion of the analyte being more strongly retained and eluting later, causing the characteristic tail.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like formic acid or acetic acid can suppress the ionization of residual silanol groups, thereby reducing their interaction with the positively charged betaine.[8][9][10]
-
Protocol: Prepare your mobile phase with 0.1% (v/v) formic acid in both the aqueous and organic components. Equilibrate the column for at least 10-15 column volumes before injecting your sample.
-
-
Use of Buffered Mobile Phases:
-
A buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), can help maintain a consistent pH and the salt cations can compete with the analyte for interaction with the silanol groups, effectively shielding the analyte from these secondary interactions.[6]
-
Protocol: Prepare a 10 mM ammonium formate buffer. Adjust the pH to the desired value (e.g., 3.0). Use this buffered solution as your aqueous mobile phase component.
-
-
Consider a Modern, High-Purity Silica Column:
-
Modern stationary phases are often manufactured with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups and reduced peak tailing for basic compounds.
-
Q2: I'm observing a fronting peak for Betaine-trimethyl-d9 hydrochloride. What could be the cause?
A2: Diagnosing Peak Fronting
Peak fronting is less common than tailing but can occur due to a few specific reasons. The most frequent causes are column overload or a mismatch between the sample solvent and the mobile phase.[11][12][13]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Step-by-Step Protocol to Address Peak Fronting:
-
Address Potential Mass Overload:
-
Ensure Sample Solvent Compatibility:
-
Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[14]
-
Protocol: If possible, always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your analyte.
-
-
Inspect the Column for Physical Issues:
-
A void at the head of the column or a collapsed packing bed can lead to distorted peak shapes, including fronting.[13][15] This is often accompanied by a sudden drop in backpressure.
-
Action: If you suspect a column void, you can try reversing and flushing the column (check the manufacturer's instructions first). However, in most cases, the column will need to be replaced.[15]
-
Q3: I'm struggling to get good retention and peak shape for Betaine-trimethyl-d9 hydrochloride using a standard C18 column. What are my options?
A3: Exploring Alternative Chromatographic Modes
Due to its high polarity and zwitterionic nature, Betaine-trimethyl-d9 hydrochloride is often not well-suited for traditional reversed-phase chromatography.[16] Here are more effective alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is an excellent choice for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[17] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Advantages: Provides good retention for polar analytes that are unretained in reversed-phase. The high organic content of the mobile phase can also enhance MS sensitivity.
-
Recommended Columns: Zwitterionic, amide, or bare silica HILIC columns.[17][18]
-
Starting Conditions Protocol:
-
Column: A zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 95%) and decrease to increase elution strength.
-
Sample Diluent: Must be compatible with the high organic initial mobile phase. A 75:25 (v/v) acetonitrile:methanol mixture is a good starting point.
-
-
-
Mixed-Mode Chromatography (MMC):
-
Principle: MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for multiple retention mechanisms.[16][19][20] This is highly effective for zwitterionic compounds like betaine.
-
Advantages: Offers unique selectivity and can provide excellent peak shape for charged analytes without the need for ion-pairing reagents.[19][20]
-
Recommended Columns: Columns with both C18 and anion-exchange or cation-exchange ligands.
-
Method Development: Selectivity can be tuned by adjusting mobile phase pH, ionic strength, and organic content.[16]
-
-
Ion-Pair Chromatography (IPC):
-
Principle: An ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part and an ionic part that can pair with the charged analyte, forming a neutral complex that can be retained by a reversed-phase column.[21][22]
-
Disadvantages: Can lead to long column equilibration times and may not be compatible with mass spectrometry.[21] It is often considered a last resort for MS-based methods.
-
Protocol (if MS is not used):
-
Column: Standard C18 column.
-
Mobile Phase: Add an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) to the mobile phase to pair with the positively charged quaternary amine of betaine.
-
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (2.5-3.5); Use a buffered mobile phase (e.g., 10 mM ammonium formate); Use a modern, high-purity silica column.[6][23] |
| Peak Fronting | Column overload; Sample solvent mismatch | Dilute the sample; Reconstitute the sample in the initial mobile phase.[12][13] |
| Poor Retention & Peak Shape | Analyte is too polar for reversed-phase | Switch to HILIC, Mixed-Mode, or (less preferably for MS) Ion-Pair Chromatography.[16] |
References
- Cytiva Life Sciences. (2024, September 1).
- Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- SIELC Technologies.
- Thermo Fisher Scientific. Mixed-Mode HPLC Columns.
- Waters. What are some common causes of peak fronting? - WKB255705.
- LCGC International. (2014, March 1).
- LCGC International.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16213877, Betaine-trimethyl-d9 hydrochloride.
- LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
- LCGC International.
- Sigma-Aldrich. Betaine-(trimethyl-d9)
- Longdom Publishing. Development of Zwitterionic Hydrophilic Liquid Chromatography (ZI-HILIC)
- Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Sigma-Aldrich. Betaine-(trimethyl-d9)
- LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- PMC. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles.
- SelectScience. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
- Phenomenex.
- SelectScience.
- Nacalai Tesque. T1. Poor peak shape.
- Sigma-Aldrich. Betaine-(trimethyl-d9)
- Crawford Scientific.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Welch Materials. (2024, September 13).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters.
- Industry news. (2023, December 27).
- Agilent.
- Oregon State University. (1986, July 8).
- ResearchGate. (2025, August 7).
- ChemicalBook. (2025, December 23). Betaine | 107-43-7.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ALWSCI. (2025, July 17).
- LCGC International. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right.
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- Chromatography Forum. (2008, December 31). peak tailing and disappearing peak in LC/MS/MS.
- LC Troubleshooting Bible. Why Do Peaks Tail?
Sources
- 1. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. Betaine | 107-43-7 [chemicalbook.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. welch-us.com [welch-us.com]
- 23. obrnutafaza.hr [obrnutafaza.hr]
How to correct for isotopic impurity of Betaine-trimethyl-d9 hydrochloride
Introduction
Welcome to the technical support guide for Betaine-trimethyl-d9 hydrochloride. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard. Betaine-trimethyl-d9 hydrochloride is an invaluable tool in quantitative mass spectrometry, particularly for metabolomics and clinical research applications.[1][2][3] However, achieving accurate and reproducible results hinges on a critical, yet often overlooked, step: correcting for inherent isotopic impurity.
This guide moves beyond simple procedural lists to provide a deep dive into the principles and practices of isotopic purity assessment and data correction. As your virtual application scientist, I will walk you through the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs): The Fundamentals of Isotopic Purity
This section addresses the foundational concepts necessary to understand why correction is not just recommended, but essential for scientific rigor.
Q1: What exactly is Betaine-trimethyl-d9 hydrochloride, and what is its primary application?
Betaine-trimethyl-d9 hydrochloride is the deuterated analogue of betaine hydrochloride, a naturally occurring compound involved in key metabolic pathways as a methyl donor and osmoprotectant.[2][4] In the laboratory, its primary role is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS).[5][6] By introducing a known quantity of the "heavy" d9 version, researchers can accurately quantify the "light" (unlabeled) betaine in a biological sample, as the two compounds are chemically identical and differ only by mass.[5]
Q2: The supplier certificate of analysis states "98 atom % D." What does this value represent?
This value, known as the isotopic enrichment , specifies the percentage of hydrogen positions intended to be labeled that are indeed occupied by deuterium (D) instead of protium (¹H).[7] For Betaine-trimethyl-d9, there are nine such positions on the three methyl groups.[8] An enrichment of 98 atom % D means that, on average, 98% of these nine sites across the entire population of molecules are deuterated. It does not mean that 98% of the molecules are the fully deuterated d9 species.[7]
Q3: Why isn't a "98 atom % D" standard composed of 98% d9 molecules?
The synthesis of deuterated compounds is never perfect. The 2% isotopic impurity (in this case, protium) is randomly distributed among the nine possible labeling sites. This random distribution results in a population of molecules with varying numbers of deuterium atoms, known as isotopologues .[7] A standard with 98 atom % D enrichment will contain predominantly the desired d9 molecule, but also significant amounts of d8 (eight deuteriums, one protium), d7, and so on.
The probability of finding each isotopologue follows a binomial distribution.[7] Therefore, the species abundance of the actual d9 molecule is significantly lower than the stated isotopic enrichment.
Troubleshooting Guide: Isotopic Purity Assessment
Before you can correct for impurity, you must first accurately characterize it. Relying solely on the manufacturer's stated enrichment is insufficient for high-precision quantitative work, as batch-to-batch variation can occur.
Q4: Which analytical techniques are best for determining the true isotopic distribution of my standard?
A multi-technique approach provides the most comprehensive and trustworthy characterization.[9]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the relative abundance of each isotopologue.[5][10] Techniques like ESI-HRMS can resolve the mass difference between the d9, d8, d7, etc., species, allowing for direct measurement of their respective signal intensities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the distribution, NMR confirms the location of the deuterium labels and the structural integrity of the molecule.[5][12] ¹H NMR can be used to quantify the small residual proton signals, while ²H (Deuterium) NMR directly observes the deuterated positions, providing a clean spectrum without interference from non-deuterated solvents.[12][13]
Q5: What is the recommended workflow for characterizing a new lot of Betaine-trimethyl-d9 hydrochloride?
A robust characterization workflow ensures that your internal standard is well-defined before it is used in quantitative assays. This process forms a self-validating system for your experimental results.
Caption: Workflow for Isotopic Purity Assessment.
Protocols for Isotopic Characterization
Protocol 1: Determining Isotopologue Distribution by HRMS
This protocol describes a method to determine the isotopic purity of a deuterated standard using high-resolution mass spectrometry.[14]
Objective: To quantify the relative abundance of each isotopologue (d0 through d9) in a Betaine-trimethyl-d9 hydrochloride standard.
Methodology:
-
Prepare a High-Concentration Solution:
-
Dissolve the Betaine-trimethyl-d9 hydrochloride standard in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 10-50 µg/mL. This high concentration ensures a strong signal for even the low-abundance isotopologues.
-
-
Instrument Setup (Example: ESI-QTOF or Orbitrap):
-
Set the instrument to positive electrospray ionization (ESI+) mode. Betaine contains a permanently positive quaternary ammonium group.[15]
-
Acquire data in full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 118 to 128 to capture the protonated unlabeled to d9 species).
-
Ensure the mass resolution is sufficient (>60,000) to resolve potential isobaric interferences.[16]
-
-
Data Acquisition:
-
Infuse the solution directly into the mass spectrometer or perform a simple liquid chromatography (LC) injection. Direct infusion is often sufficient and avoids any potential chromatographic isotope effects.[14]
-
Acquire data for several minutes to obtain a stable signal and high-quality averaged spectrum.
-
-
Data Analysis:
-
From the averaged spectrum, identify the monoisotopic mass for each isotopologue of the protonated molecule [M+H]⁺.
-
d9: C₅H₃D₉ NO₂⁺
-
d8: C₅H₄D₈ NO₂⁺
-
...and so on.
-
-
Integrate the peak area for each isotopologue's monoisotopic peak. Do not include the ¹³C isotope peaks in this integration.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Data Presentation:
Summarize the results in a table for clarity and for use in correction calculations.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Intensity (Area) | Relative Abundance (%) |
| d9 | 127.15 | 8,950,000 | 89.5% |
| d8 | 126.14 | 950,000 | 9.5% |
| d7 | 125.14 | 90,000 | 0.9% |
| d6 | 124.13 | 10,000 | 0.1% |
| < d6 | - | < 1,000 | <0.01% |
| Total | 10,000,000 | 100.0% | |
| Table 1: Example Isotopologue Distribution for a Betaine-trimethyl-d9 HCl Standard. |
FAQs: Correcting Experimental Data
Once the true isotopologue distribution is known, you can apply this information to correct your quantitative data.
Q6: Why is it critical to correct for these isotopic impurities in my quantitative experiments?
In a typical LC-MS experiment, you quantify the unlabeled analyte using a calibration curve generated from the deuterated internal standard. You monitor a specific mass transition for the analyte and a different mass transition for the internal standard (e.g., the d9 species). The problem arises because your "internal standard" solution is not pure d9; it also contains d8, d7, etc.
If your analyte measurement is compromised by an interference that has the same mass as one of your IS isotopologues (e.g., d8), you cannot simply switch to monitoring the d8 isotopologue as a new standard without correcting for the portion of the d8 signal that comes from the IS itself. Failure to correct for this contribution leads to a systematic error and an inaccurate quantification.[16][17]
Q7: What is the mathematical principle behind the correction?
The principle is to solve a system of linear equations that accounts for the contribution of higher-mass isotopologues to the signal of lower-mass isotopologues.[18][19] For a deuterated standard, the key contributions to account for are:
-
Tracer Impurity: The signal measured for the d8 isotopologue is a sum of the "true" d8 molecules plus a contribution from the d9 molecules that contain a naturally abundant ¹³C atom.
-
Natural Abundance of Analyte: The signal for the unlabeled analyte (d0) must be corrected for the natural abundance of ¹³C, which creates an M+1 peak that can interfere with other signals.
The correction essentially deconvolutes the measured spectrum into the true, underlying abundances of each species.[16][20]
Q8: How do I perform the correction in practice?
The correction can be applied using specialized software or implemented manually in a spreadsheet.[16] The core logic is to adjust the measured intensity of each isotopologue by subtracting the contributions from heavier species.
Caption: Logic Flow for Isotopic Impurity Correction.
The Correction Formula:
A simplified correction for the contribution of a heavier isotopologue (M+1) to a lighter one (M) due to ¹³C abundance can be expressed as:
Icorr(M) = Imeas(M) - Icorr(M+1) * R(M+1)
Where:
-
Icorr(M) is the corrected intensity of the isotopologue with mass M.
-
Imeas(M) is the measured intensity of the isotopologue with mass M.
-
Icorr(M+1) is the already corrected intensity of the next heavier isotopologue.
-
R(M+1) is the ratio of the M+1 to M peak intensity for that species due to natural ¹³C abundance. For betaine (C₅H₁₁NO₂), this is calculated based on the number of carbon atoms (5) and the natural abundance of ¹³C (~1.1%).
This calculation is performed iteratively, starting from the heaviest isotopologue (d9) and moving to the lightest.
Conclusion
The use of deuterated internal standards like Betaine-trimethyl-d9 hydrochloride is fundamental to modern quantitative bioanalysis. However, the integrity of the data produced is directly dependent on the rigorous characterization of these standards and the application of appropriate corrections for isotopic impurities. By following the workflows and protocols outlined in this guide, researchers can ensure the highest level of accuracy and confidence in their results, transforming a potential source of significant error into a well-controlled experimental parameter.
References
-
Zhang, Z., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
-
Wikipedia. (n.d.). Deuterium NMR. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Kumar, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(32), 4059-4067. [Link]
-
ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248-2252. [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. [Link]
-
Rhodes, D., et al. (1987). Determination of Betaines by Fast Atom Bombardment Mass Spectrometry. Plant Physiology, 84(3), 781-788. [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics, 34(21), 3746-3748. [Link]
-
PubMed. (2008). Isotope correction of mass spectrometry profiles. [Link]
-
Yang, L., et al. (2013). A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 28(7), 964-977. [Link]
-
Rhodes, D., et al. (1987). Determination of Betaines by Fast Atom Bombardment Mass Spectrometry. Plant Physiology, 84(3), 781-788. [Link]
-
Rodríguez-González, V., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(12), 1235-1243. [Link]
-
Crown, S. B., et al. (2016). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolomics, 12(7), 1-10. [Link]
-
Wood, K. V., et al. (2002). Characterization of betaines using electrospray MS/MS. Phytochemistry, 59(7), 759-765. [Link]
-
National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator. [Link]
-
Wikipedia. (n.d.). Isotopic shift. [Link]
-
Gatto, L. (n.d.). Performs reporter ions purity correction — purityCorrect-methods. [Link]
-
ResearchGate. (n.d.). Structures and electrospray MS of betaine standards. [Link]
-
Lane, A. N., et al. (2014). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Journal of Magnetic Resonance, 241, 94-103. [Link]
-
University of Ottawa. (n.d.). Isotope shifts and other isotope effects. [Link]
-
Zhao, G., et al. (2018). Betaine in Inflammation: Mechanistic Aspects and Applications. Frontiers in Immunology, 9, 1070. [Link]
-
Arumugam, M. K., et al. (2023). Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods. Foods, 12(12), 2398. [Link]
-
Arumugam, M. K., et al. (2019). Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes. The Journal of Clinical Endocrinology & Metabolism, 104(7), 2977-2988. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betaine hydrochloride | 590-46-5 [chemicalbook.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. isotope.com [isotope.com]
- 8. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Characterization of betaines using electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. en-trust.at [en-trust.at]
- 19. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Quantification of Betaine with a d9-Betaine Standard
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the quantification of betaine using a deuterated (d9) internal standard. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Betaine, a small, polar zwitterionic compound, presents unique challenges when quantified in complex biological matrices like plasma or serum.[1][2] The most significant of these challenges is the matrix effect , where endogenous components interfere with the ionization of the target analyte, leading to inaccurate and irreproducible results.[3][4][5]
This guide provides in-depth troubleshooting workflows and answers to frequently asked questions, grounded in scientific principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your methodology, and ensure the generation of robust, high-quality data.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis. Each problem is presented with potential causes and a logical, step-by-step workflow for diagnosis and resolution.
Problem 1: Poor Peak Shape or Shifting Retention Times
Symptoms: You observe fronting, tailing, or split peaks for betaine and/or the d9-betaine internal standard. You may also see a drift in retention times across an analytical batch, or a noticeable separation between the analyte and the internal standard.
Potential Causes:
-
Chromatographic Incompatibility: Betaine is highly polar and retains poorly on traditional reversed-phase (C18) columns, often eluting near the void volume with other polar interferences.[1][2]
-
Isotopic Effects: While stable isotope-labeled (SIL) standards are designed to co-elute with the analyte, extensive deuterium labeling (like d9) can sometimes introduce a slight change in physicochemical properties, leading to a small retention time shift.[6][7] This is more pronounced in HILIC than reversed-phase chromatography.
-
Column Degradation or Contamination: Accumulation of matrix components, particularly phospholipids, can degrade column performance over time.[8][9]
-
Inappropriate Mobile Phase: Incorrect pH or buffer concentration can affect the ionization state of betaine (a zwitterion) and its interaction with the stationary phase.
Diagnostic & Solution Workflow
Problem 2: Significant Signal Suppression or Enhancement (Matrix Effect)
Symptoms: The absolute response of both betaine and d9-betaine is significantly lower (suppression) or higher (enhancement) in matrix samples compared to neat standards. You may notice this as a failure to meet sensitivity requirements (LLOQ is not detectable).
Potential Causes:
-
Ionization Competition: This is the most common cause of matrix effects.[3][10] Co-eluting endogenous compounds from the biological matrix, especially phospholipids, compete with the analyte and internal standard for charge in the electrospray ionization (ESI) source.[11][12][13] This reduces the efficiency of ion formation for your compounds of interest, leading to a suppressed signal.[4][5]
-
Ineffective Sample Preparation: Simple protein precipitation (PPT) is fast but notoriously poor at removing phospholipids, which are a primary source of matrix effects in plasma and serum.[5][8][14]
Diagnostic & Solution Workflow
-
Quantify the Matrix Effect: The first step is to confirm that a matrix effect is present and determine its magnitude. This is formally done by calculating the Matrix Factor (MF) as recommended by the FDA.[15] (See Protocol 1 in Section 3).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Identify the Source: The primary suspects in plasma are phospholipids.[11][12] You can monitor for characteristic phospholipid MRM transitions (e.g., m/z 184) to see if they co-elute with your betaine peak.[12][16]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[3][14][17]
| Technique | Mechanism | Effectiveness for Betaine/Phospholipids | Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Poor. Removes proteins but leaves phospholipids in the supernatant.[5][8] | Fast and simple, but often insufficient for eliminating matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Moderate. Can be optimized to leave phospholipids in the aqueous layer while extracting less polar analytes. However, betaine's high polarity makes it difficult to extract efficiently with common organic solvents.[14] | Can be selective but requires significant method development for polar analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to Excellent. Requires careful selection of sorbent (e.g., mixed-mode or HILIC-based) to retain polar betaine while washing away phospholipids. | More time-consuming and costly but offers superior cleanup.[3] |
| Phospholipid Depletion (e.g., HybridSPE®) | Specialized plates/cartridges use zirconia-coated particles that selectively bind and remove phospholipids from the sample.[8][12] | Excellent. Specifically targets the main source of interference, providing a very clean extract.[18] | Highly effective and combines the simplicity of PPT with the selectivity of SPE.[12] |
Problem 3: High Variability in Analyte/Internal Standard Response Ratio
Symptoms: The coefficient of variation (%CV) for your calibrators and quality controls (QCs) is high (>15%), even though the absolute signals seem reasonable. The peak area ratio of betaine to d9-betaine is inconsistent.
Potential Causes:
-
Differential Matrix Effects: The core assumption of using a SIL-IS is that it experiences the same matrix effects as the analyte.[3][19] If the analyte and IS are not perfectly co-eluting, they can be affected differently by a narrow region of ion suppression, leading to a variable ratio.[20]
-
Internal Standard Instability: The deuterium labels on d9-betaine should be stable. However, it's crucial to ensure the IS is positioned on non-exchangeable sites. For d9-betaine, the labels are on the three methyl groups, which are chemically stable.[21]
-
Inconsistent Sample Preparation: Variability in extraction recovery between wells or tubes will lead to inconsistent ratios if the IS does not perfectly track the analyte's behavior during the process.
-
Source Contamination: A dirty ion source can cause erratic signal response, affecting the ratio.[9][22]
Diagnostic & Solution Workflow
-
Verify Co-elution: Overlay the chromatograms of betaine and d9-betaine. Optimize the chromatography to get them as close as possible (see Problem 1).
-
Check IS Purity and Concentration: Ensure the internal standard working solution is correctly prepared and has not degraded.
-
Evaluate Extraction Consistency: Prepare a set of identical QC samples and examine the absolute peak areas of the IS. High variability in the IS signal alone points to an issue with the sample preparation procedure.
-
Clean the Mass Spectrometer Source: If variability is observed across the entire batch, instrument source contamination is a likely cause. Follow the manufacturer's protocol for cleaning the ion source.[23][24]
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a major concern for betaine quantification?
Matrix effects refer to the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[3][4][10] In bioanalysis, particularly with ESI-MS, these components compete with the analyte for access to the limited surface of the ESI droplet and for the available charge, which is necessary for conversion into gas-phase ions.[5][9]
Betaine quantification is particularly susceptible because:
-
Complex Biological Matrix: Plasma, serum, and tissue homogenates are rich in endogenous substances like phospholipids, salts, and proteins that can cause significant interference.[11][12]
-
Chromatography: As a highly polar molecule, betaine often elutes early in reversed-phase chromatography, in a region that is typically dense with other unretained, polar matrix components, increasing the likelihood of co-elution and ion suppression.[16]
Q2: How does a d9-betaine internal standard help, and what are its limitations?
A stable isotope-labeled internal standard (SIL-IS) like d9-betaine is the gold standard for mitigating matrix effects.[3][4][25] It is chemically identical to the analyte (betaine) but has a different mass due to the replacement of nine hydrogen atoms with deuterium.
How it helps:
-
Co-elution: It is designed to have nearly identical chromatographic retention time and extraction behavior as the native analyte.[6]
-
Compensation: Because it behaves so similarly, it experiences the same degree of ion suppression or enhancement as the analyte.[19][20] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[3][26]
Limitations:
-
Isotopic Chromatographic Shift: As mentioned in Problem 1, heavy deuterium labeling can sometimes cause a slight retention time shift, which can lead to differential matrix effects if the suppression zone is very narrow.[7] Using 13C or 15N labels often minimizes this issue, but deuterated standards are more common and cost-effective.[6][7]
-
Does Not Eliminate the Problem: A SIL-IS compensates for matrix effects but does not remove them. Severe ion suppression can still reduce the signal of both analyte and IS below the instrument's limit of detection, making quantification impossible.[5] Therefore, effective sample cleanup is still essential.
Q3: What is the best chromatographic technique for betaine analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for analyzing betaine and other highly polar compounds.[1][27]
Why HILIC is better than Reversed-Phase (RP):
-
Mechanism: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high percentage of organic solvent.[1] This allows polar analytes like betaine to be retained and separated, whereas on an RP column, they would pass through with little to no retention.[2]
-
Improved Separation: By retaining betaine, HILIC effectively separates it from the very early eluting, highly polar matrix components (like salts) that cause significant ion suppression.[1]
Q4: How do I formally assess and quantify matrix effects according to regulatory guidelines?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the assessment of matrix effects during bioanalytical method validation.[28][29][30] The standard approach is to determine the Matrix Factor (MF) using a post-extraction spike experiment.[15]
The process involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent. This experiment should be performed using at least six different lots of the biological matrix to assess variability.[28] A detailed protocol is provided in the next section.
Section 3: Key Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Quantifying Matrix Factor (MF)
This protocol describes the quantitative assessment of matrix effects as recommended by the FDA Bioanalytical Method Validation Guidance for Industry.[28][31]
Objective: To determine the effect of the sample matrix on the ionization of betaine and d9-betaine.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 unique sources.
-
Neat solution (typically the final mobile phase composition).
-
Stock solutions of betaine and d9-betaine.
Procedure:
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike known amounts of betaine and d9-betaine into the neat solution at low and high concentrations (corresponding to your LLOQ and ULOQ).
-
Set 2 (Post-Extraction Spike): Process blank matrix samples (from all 6 sources) through your entire sample preparation procedure (e.g., PPT, SPE). After the final extraction step, spike the resulting clean extracts with betaine and d9-betaine to the same final concentrations as in Set 1.
-
-
Analyze Samples: Inject all samples from Set 1 and Set 2 onto the LC-MS/MS system and record the peak areas for both the analyte (betaine) and the internal standard (d9-betaine).
-
Calculate Matrix Factor (MF): The matrix factor is calculated for each lot of matrix at each concentration level. MF = (Peak Response in Presence of Matrix [Set 2]) / (Mean Peak Response in Neat Solution [Set 1])
-
Calculate IS-Normalized Matrix Factor: To assess how well the IS compensates for the matrix effect, calculate the IS-normalized MF. IS-Normalized MF = (Analyte/IS Ratio in Presence of Matrix [Set 2]) / (Mean Analyte/IS Ratio in Neat Solution [Set 1])
Acceptance Criteria (per FDA guidance):
-
The precision (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[29] This demonstrates that while a matrix effect may exist, the internal standard is compensating for it consistently.
Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid
This protocol provides a general workflow for using a phospholipid depletion plate, a highly effective method to reduce matrix effects from plasma or serum.[12][18]
Objective: To selectively remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.
Procedure:
-
Sample Pre-treatment: Add 100 µL of plasma sample to the well of the HybridSPE-PLate®. Add 20 µL of the d9-betaine internal standard working solution.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well. This 3:1 ratio of solvent to sample is crucial for efficient protein precipitation.
-
Mix: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation. The zirconia-coated particles of the plate packing material will simultaneously interact with the phospholipids.
-
Elution: Apply vacuum or positive pressure to the plate to filter the sample. The analytes (betaine and d9-betaine) will pass through into the collection plate, while the precipitated proteins and phospholipids are retained by the packed bed.
-
Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of your initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
References
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
CHAPTER 10: Hydrophilic Interaction Liquid Chromatography for Determination of Betaine. Royal Society of Chemistry. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (NIH). [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. [Link]
-
Quantitative Analysis of Betaine in Lycii Fructus by HILIC-ELSD. National Institutes of Health (NIH). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Linkedin. [Link]
-
HILIC Separation of Carboxymethylcysteine and Betaine. SIELC Technologies. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. John Points. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Determination of Betaine in Fructus Lycii Using Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection. INIS-IAEA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Determination of Betaine in Fructus Lycii Using Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection. ResearchGate. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science Online. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]
-
Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. National Institutes of Health (NIH). [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.. [Link]
-
Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. National Institutes of Health (NIH). [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health (NIH). [Link]
-
Matrix Effects in Untargeted LC-MS Metabolomics: From Creation to Compensation with Post-Column Infusion of Standards. ResearchGate. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. HILIC Separation of Carboxymethylcysteine and Betaine | SIELC Technologies [sielc.com]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. welch-us.com [welch-us.com]
- 11. tandfonline.com [tandfonline.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selectscience.net [selectscience.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. myadlm.org [myadlm.org]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. gmi-inc.com [gmi-inc.com]
- 24. agilent.com [agilent.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. resolvemass.ca [resolvemass.ca]
- 30. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 31. pharmacompass.com [pharmacompass.com]
Resolving co-eluting peaks with Betaine-trimethyl-d9 hydrochloride
Welcome to the technical support center for resolving co-elution challenges using Betaine-trimethyl-d9 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who leverage liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis. Here, we will delve into the principles, protocols, and troubleshooting strategies to ensure the robust and accurate use of stable isotope-labeled (SIL) internal standards.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding co-elution and the role of Betaine-trimethyl-d9 hydrochloride.
Q1: What is co-elution and why is it a problem in chromatography?
A: Co-elution occurs when two or more distinct compounds exit the chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[1] This poses a significant challenge because the fundamental purpose of chromatography is to separate components of a mixture. When compounds co-elute, it becomes difficult to accurately identify and quantify the individual analytes.[1] While modern mass spectrometry can often distinguish between co-eluting compounds if they have different mass-to-charge ratios (m/z), severe co-elution can still lead to issues like ion suppression, where the presence of one compound affects the ionization efficiency of another, leading to inaccurate quantification.[2]
Q2: What is Betaine-trimethyl-d9 hydrochloride and how does it help with co-elution issues?
A: Betaine-trimethyl-d9 hydrochloride is a stable, non-radioactive, isotopically labeled form of Betaine hydrochloride.[3] In this molecule, nine hydrogen atoms on the trimethyl groups have been replaced with deuterium, a heavier isotope of hydrogen. This substitution results in a mass shift of +9 Da compared to the unlabeled (native) betaine.[4]
Its primary role is not to resolve co-elution between two different analytes, but to leverage co-elution for accurate quantification. It is used as an internal standard (IS) in LC-MS analysis.[5] The underlying principle is that the deuterated standard is chemically almost identical to the native analyte. Therefore, it is expected to behave identically during sample preparation, chromatography, and ionization.[6] By co-eluting perfectly with the native analyte, it experiences the exact same matrix effects (like ion suppression or enhancement), allowing for reliable correction and highly accurate quantification.[5][6] The mass spectrometer can easily distinguish between the analyte and the d9-internal standard due to their mass difference.[7]
Q3: Why is it critical for the deuterated internal standard to co-elute with the analyte?
A: The core assumption of using a stable isotope-labeled internal standard is that it is a perfect proxy for the analyte. If the analyte and its deuterated standard separate on the column, even slightly, they may experience different levels of matrix effects as they enter the mass spectrometer's ion source at different times.[6] This differential matrix effect can negate the corrective power of the internal standard, leading to scattered, inaccurate, and irreproducible results.[6][8] Therefore, achieving complete chromatographic co-elution is paramount for the internal standard to accurately compensate for variations during the analytical process.
Q4: Can deuteration itself cause separation between the analyte and the internal standard?
A: Yes, this phenomenon is known as the "isotope effect." While minor, the replacement of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[6] In highly efficient chromatographic systems (like UHPLC), this small difference can sometimes be sufficient to cause partial or even complete separation of the deuterated standard from the native analyte.[6] This is a common challenge that requires careful method development to overcome.
Troubleshooting Guide: Co-elution Issues with Betaine-trimethyl-d9 Hydrochloride
This section provides systematic approaches to common problems encountered when using deuterated internal standards.
Issue 1: My analyte (Betaine) and internal standard (Betaine-trimethyl-d9 HCl) are separating on the column.
This is the most common issue when using deuterated standards. The goal is to adjust the chromatographic conditions to make the two peaks overlap perfectly without sacrificing necessary separation from other matrix components.
Logical Workflow for Resolving Analyte-IS Separation
Caption: Troubleshooting workflow for analyte-IS separation.
Step-by-Step Solutions:
-
Modify Mobile Phase Composition: This is often the first and most effective step.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter interactions with the stationary phase, potentially reducing the separation.[8]
-
Adjust Solvent Strength: Make small, incremental changes to the organic-to-aqueous ratio (e.g., ±2-5%). A slightly weaker mobile phase (less organic) increases retention and may allow the peaks to merge.[9]
-
Alter pH: For ionizable compounds like betaine, adjusting the mobile phase pH with buffers (e.g., formic acid, ammonium acetate) can significantly impact retention. Ensure the pH is at least 2 units away from the analyte's pKa.[9]
-
-
Change the HPLC Column: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next variable to address.
-
Different Stationary Phase: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a Phenyl-Hexyl or a polar-embedded phase column. These offer different retention mechanisms that may not be as sensitive to the isotopic difference.[9]
-
Use a Lower Resolution Column: While counterintuitive, sometimes a column with slightly lower resolving power (e.g., larger particle size or shorter length) can be beneficial. This can induce enough peak broadening to ensure the analyte and IS peaks completely overlap, effectively "solving" the problem.[6][8]
-
-
Adjust the Gradient Profile: For gradient methods, slowing down the gradient ramp over the elution window of your analyte can sometimes help merge the peaks.
Issue 2: The Internal Standard signal is inconsistent or suppressed.
Even with a co-eluting deuterated standard, you might observe signal variability.
-
Check for Cross-Signal Contribution: Ensure that the mass spectrometer is not detecting the natural isotopes of your analyte in the internal standard's MRM channel, or vice versa. A minimal mass difference of 3 Da is often suggested to avoid significant cross-signal contribution.[10] Betaine-trimethyl-d9 has a +9 Da shift, which is more than sufficient to prevent this.
-
Evaluate Analyte Concentration Effects: At very high analyte concentrations, the analyte itself can compete with the internal standard in the ion source, leading to suppression of the IS signal.[11] This is a known phenomenon in electrospray ionization. While the ratio should remain constant, it's important to ensure you are working within the linear dynamic range of the assay. Dilute samples if necessary.
-
Assess Purity of the Standard: Verify the chemical and isotopic purity of your Betaine-trimethyl-d9 hydrochloride standard. The presence of unlabeled betaine as an impurity in the IS can artificially inflate the analyte response and lead to inaccurate results.[12][13]
Experimental Protocols
Protocol 1: Method Development for Achieving Analyte-IS Co-elution
Objective: To systematically optimize an LC-MS method to ensure the co-elution of Betaine and Betaine-trimethyl-d9 hydrochloride.
Materials:
-
Betaine analytical standard
-
Betaine-trimethyl-d9 hydrochloride (IS)
-
LC-MS grade water, acetonitrile, and methanol[9]
-
LC-MS grade additives (e.g., formic acid, ammonium formate)[9]
-
Reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl)
Procedure:
-
Initial Assessment:
-
Prepare a 1:1 mixture of Betaine and Betaine-trimethyl-d9 HCl in an appropriate solvent (e.g., 50:50 water:methanol).
-
Inject this mixture onto your existing or starting LC-MS system.
-
Record the chromatograms for both the analyte and IS MRM transitions.
-
Measure the difference in retention time (ΔRT). If ΔRT is zero, your method is suitable. If not, proceed to step 2.
-
-
Mobile Phase Optimization (Iterative Process):
-
Solvent Change: If your initial mobile phase used acetonitrile, prepare an equivalent mobile phase using methanol. Re-inject the mixture and assess the ΔRT.
-
Strength Adjustment: Using the better organic solvent from the previous step, adjust the concentration by ±2%. For example, if you used 20% acetonitrile, test 18% and 22%. Re-inject and assess ΔRT.
-
pH Modification: Prepare mobile phases with a common additive like 0.1% formic acid. Re-inject and assess ΔRT. This is particularly important for controlling the ionization state of betaine.
-
-
Column Selection:
-
If co-elution is not achieved after mobile phase optimization, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl).
-
Repeat the most promising mobile phase conditions from Step 2 on the new column.
-
-
Verification:
-
Once co-elution is achieved (ΔRT ≈ 0), confirm the method's robustness by analyzing the mixture in a relevant biological matrix (e.g., spiked plasma) to ensure matrix components do not alter the co-elution.
-
Data Presentation
Table 1: Key Properties of Betaine vs. Betaine-trimethyl-d9 Hydrochloride
| Property | Betaine (Analyte) | Betaine-trimethyl-d9 HCl (IS) | Rationale for Use as IS |
| Chemical Formula | C₅H₁₁NO₂[14] | C₅H₂D₉ClNO₂[15] | Chemically identical structure ensures similar chromatographic behavior and ionization efficiency.[5] |
| Molecular Weight | 117.15 g/mol [14] | 162.66 g/mol | Mass difference allows for distinct detection by the mass spectrometer.[7] |
| Mass Shift | N/A | +9 Da[4] | Large mass shift prevents isotopic crosstalk between analyte and IS channels.[10] |
| Expected RT | t₁ | t₂ | Ideal condition is t₁ = t₂, ensuring both experience identical matrix effects.[6] |
Conceptual Workflow
The following diagram illustrates the central role of a co-eluting internal standard in a typical quantitative LC-MS workflow.
Caption: Quantitative LC-MS workflow using a co-eluting IS.
References
-
Title: Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes Source: Looking at life with a scientific lens URL: [Link]
-
Title: Solving Liquid Chromatography Mass Spectrometry Coelution Problems in the Analysis of Environmental Samples by Multivariate Curve Resolution Source: PubMed URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Betaine-trimethyl-d9 hydrochloride Source: PubChem - NIH URL: [Link]
-
Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Online URL: [Link]
-
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]
-
Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]
-
Title: Peak Fronting (Co elution) Troubleshooting Source: Chromatography Forum URL: [Link]
-
Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: PMC - PubMed Central URL: [Link]
-
Title: Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of H-Labeling of Small Molecules Source: ResearchGate URL: [Link]
-
Title: Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis Source: PMC - NIH URL: [Link]
-
Title: Isotopic labeling-assisted metabolomics using LC–MS Source: PMC - PubMed Central URL: [Link]
-
Title: Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis Source: PMC - NIH URL: [Link]
-
Title: Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES Source: Spectroscopy Online URL: [Link]
-
Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC URL: [Link]
-
Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]
-
Title: Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS Source: PubMed URL: [Link]
-
Title: The isotopic fractionation of organic compounds Source: INIS-IAEA URL: [Link]
-
Title: Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules Source: NIH URL: [Link]
-
Title: Analytical Considerations of Stable Isotope Labelling in Lipidomics Source: ResearchGate URL: [Link]
-
Title: HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods Source: NIH URL: [Link]
-
Title: Betaine Source: PubChem - NIH URL: [Link]
- Title: Synthesis and separation of trimethyl glycine (betaine)
-
Title: Critical Investigation of Betaine Hydrochloride-Based Deep Eutectic Solvent for Ionometallurgical Metal Production Source: PubMed URL: [Link]
-
Title: Critical Investigation of Betaine Hydrochloride-Based Deep Eutectic Solvent for Ionometallurgical Metal Production Source: ResearchGate URL: [Link]
- Title: Methods for preparing and extracting betaine and betaine hydrochloride Source: Google Patents URL
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. zefsci.com [zefsci.com]
- 3. scbt.com [scbt.com]
- 4. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Betaine | C5H11NO2 | CID 247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Deuterated Internal Standards in Metabolomics
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards (D-IS) in metabolomics. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during mass spectrometry-based quantitative analysis. As your virtual application scientist, my goal is to equip you with the expertise to anticipate, diagnose, and resolve these issues, ensuring the accuracy and reliability of your data.
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, and deuterated compounds are often chosen for their cost-effectiveness and accessibility.[1] However, the substitution of hydrogen with deuterium, while seemingly minor, introduces subtle physicochemical changes that can lead to significant analytical challenges.[2] This guide will delve into these complexities, offering not just solutions but also the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of deuterated internal standards.
Q1: What is a deuterated internal standard and why is it used in metabolomics?
A deuterated internal standard is a version of your target analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[2][3] Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection.[4] Because the D-IS is chemically almost identical to the analyte, it experiences similar losses during extraction, and crucially, similar matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[2][4] By adding a known amount of the D-IS to every sample, you can use the ratio of the analyte's signal to the D-IS's signal for quantification, which significantly improves the accuracy and precision of your results.[4]
Q2: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Is this normal?
Yes, a slight chromatographic shift between a compound and its deuterated analog is a well-documented phenomenon known as the "chromatographic isotope effect".[2] Most commonly, the deuterated standard will elute slightly earlier than the non-deuterated analyte in reverse-phase liquid chromatography (LC).[5] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. While often minor, this shift can become problematic if the analyte and D-IS elute into regions with different levels of matrix effects, which can compromise accurate quantification.[2]
Q3: What is "H/D back-exchange" and why is it a major concern?
Hydrogen-Deuterium (H/D) back-exchange is a chemical reaction where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents like water or methanol.[6][7] This process degrades the isotopic purity of your standard, effectively converting your expensive D-IS into the unlabeled analyte you are trying to measure.[8] This leads to two significant problems: a decrease in the internal standard's signal and an artificial inflation of the analyte's signal, both of which will lead to inaccurate quantification (underestimation of the true analyte concentration).[6][9]
Q4: How important is the isotopic and chemical purity of my deuterated standard?
Both are critically important for accurate quantification.[4]
-
Isotopic Purity/Enrichment: This refers to the percentage of the standard that is fully deuterated at the specified positions.[10] Low isotopic purity means there is a significant amount of unlabeled analyte present in your standard from the outset. This will lead to an overestimation of the analyte's concentration in your samples.[10] Aim for an isotopic enrichment of ≥98%.[3][4]
-
Chemical Purity: This refers to the absence of other chemical compounds. Impurities can cause interfering peaks in your chromatogram, potentially co-eluting with your analyte or internal standard and compromising quantification.[4] A chemical purity of >99% is recommended.[4]
Q5: Are there alternatives to deuterated standards if I continue to have problems?
Yes. While deuterated standards are widely used, standards labeled with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are often considered superior.[1][2] These isotopes do not suffer from back-exchange and generally do not exhibit significant chromatographic shifts relative to the unlabeled analyte.[1][5] The primary drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis.[1]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.
Troubleshooting Guide 1: Diagnosing and Mitigating Chromatographic Shifts
Issue: You observe a separate or partially resolved peak for your deuterated internal standard relative to your analyte, leading to inconsistent analyte/IS ratios.
Causality: The chromatographic isotope effect is caused by the subtle differences in physicochemical properties between C-H and C-D bonds.[2] The stronger C-D bond can lead to slight differences in polarity and interaction with the stationary phase of the chromatography column. In reverse-phase LC, deuterated compounds are often slightly less retentive.[9] This can lead to differential matrix effects, where the analyte and the D-IS experience different degrees of ion suppression or enhancement as they elute, compromising quantification.[2]
-
Confirm the Shift: Overlay the chromatograms of the analyte and the D-IS from a clean solution (e.g., in methanol/water). This will confirm the presence and magnitude of the retention time shift without the influence of a biological matrix.
-
Assess the Impact on Quantification:
-
Prepare a set of quality control (QC) samples with a known concentration of the analyte and D-IS in the relevant biological matrix.
-
Analyze these samples across a full analytical run.
-
Calculate the coefficient of variation (%CV) for the analyte/IS peak area ratio. A high %CV (>15-20%) may indicate that the chromatographic shift is leading to variable matrix effects.
-
-
Optimize Chromatographic Conditions:
-
Modify the Gradient: A slower, shallower gradient around the elution time of your analyte can sometimes improve the co-elution of the analyte and the D-IS.
-
Lower the Temperature: Reducing the column temperature can sometimes minimize the separation between the two peaks.
-
Change the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives, as these can alter the selectivity of the separation.
-
-
Consider a Different Internal Standard: If chromatographic optimization is unsuccessful, the most robust solution is to use a ¹³C or ¹⁵N-labeled internal standard, which typically co-elutes perfectly with the analyte.[5]
Data Presentation: Impact of Chromatographic Shift on Precision
| Analyte/IS Pair | Retention Time Difference (min) | Matrix | %CV of Area Ratio (n=10) |
| Analyte A / Analyte A-d4 | 0.15 | Plasma | 18.5% |
| Analyte A / Analyte A-¹³C₄ | 0.01 | Plasma | 3.2% |
| Analyte B / Analyte B-d8 | 0.25 | Urine | 25.1% |
| Analyte B / Analyte B-¹³C₆ | 0.00 | Urine | 4.5% |
This table illustrates how larger retention time differences due to deuterium labeling can lead to higher variability in quantification compared to ¹³C-labeled standards.
Diagram: Workflow for Addressing Chromatographic Shifts
Caption: Decision workflow for troubleshooting chromatographic shifts.
Troubleshooting Guide 2: Identifying and Preventing H/D Back-Exchange
Issue: You observe a decreasing signal for your deuterated internal standard and/or an increasing signal for your unlabeled analyte over time, leading to inaccurate results.
Causality: H/D back-exchange is a chemical process where deuterium atoms are replaced by protons from the solvent or matrix.[6] The stability of the deuterium label is highly dependent on its position within the molecule.[6] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange, especially under acidic or basic conditions and at elevated temperatures.[7][11]
-
Review the Label Position:
-
Examine the chemical structure of your D-IS. Are the deuterium labels on stable positions (e.g., aromatic rings, aliphatic carbons not adjacent to heteroatoms) or labile positions (e.g., on -OH, -NH, -COOH groups, or alpha to a carbonyl)?
-
Standards with labels on stable positions are always preferred.[4][8]
-
-
Perform a Stability Experiment:
-
Prepare two sets of samples:
-
Set A (Matrix): Spike the D-IS into your biological matrix extract.
-
Set B (Solvent): Spike the D-IS into your final reconstitution solvent.
-
-
Analyze a sample from each set immediately (T=0).
-
Leave the remaining samples in the autosampler at its set temperature (e.g., 4°C or 10°C).
-
Analyze samples at regular intervals (e.g., T=2h, 4h, 8h, 24h).
-
Analysis: Plot the peak area of the D-IS and the unlabeled analyte over time. A decrease in the D-IS signal accompanied by an increase in the analyte signal is a clear indication of back-exchange.[6]
-
-
Implement Preventative Measures:
-
Solvent Choice: Prepare stock solutions of your D-IS in aprotic solvents like acetonitrile or DMSO.[8] Minimize the time the D-IS spends in protic solvents (water, methanol).[8]
-
Control pH: Both highly acidic and basic conditions can catalyze back-exchange.[6] If possible, maintain the pH of your samples and mobile phases between 2.5 and 7.
-
Maintain Low Temperatures: Keep samples, standards, and extracts cold (e.g., on ice or in a cooled autosampler) at all times. Higher temperatures accelerate the rate of exchange.[6][12]
-
Storage: Store stock solutions at -80°C under an inert atmosphere (e.g., argon) to ensure long-term stability.[8]
-
Diagram: Factors Influencing H/D Back-Exchange
Caption: Key factors that accelerate H/D back-exchange.
References
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Compar
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.).
- Deuterium labeling causes predictable shifts in the isotope pattern. (n.d.).
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
- Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. (n.d.).
- Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019).
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). Semantic Scholar.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
- Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. (2025). Benchchem.
- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025).
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Common pitfalls in using deuterated standards and how to avoid them. (n.d.). Benchchem.
- Technical Support Center: Deuterated Standards in Metabolomics. (2025). Benchchem.
- Deuterated Standards for LC-MS Analysis. (2025).
- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021).
- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuter
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. (2025). Benchchem.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring Complete Derivatization of Betaine for GC-MS Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the gas chromatography-mass spectrometry (GC-MS) analysis of betaine. Due to its zwitterionic nature—possessing both a permanent positive quaternary ammonium group and a negative carboxylate group—betaine is non-volatile and cannot be analyzed directly by GC-MS.[1] Derivatization is a mandatory step to increase its volatility and thermal stability.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve complete and reproducible derivatization of betaine for reliable quantification.
Troubleshooting Guide: Common Issues in Betaine Derivatization
This section addresses specific problems you might encounter during your experiments. The solutions provided are based on both chemical principles and practical laboratory experience.
Q1: I'm seeing a very small or no GC peak for my derivatized betaine standard. What's going wrong?
This is one of the most common issues and typically points to an incomplete reaction or degradation of the derivative.
Potential Causes and Solutions:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture and will react preferentially with any water present in your sample or solvent instead of your analyte.[4][5] The resulting trimethylsilyl (TMS) derivatives are also susceptible to hydrolysis.[4][6]
-
Solution: Ensure your sample extract is completely dry. Lyophilization (freeze-drying) or evaporation under a gentle stream of nitrogen followed by time in a desiccator is crucial.[7] Use anhydrous solvents and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
-
Insufficient Reagent Concentration: The derivatization reaction is stoichiometric. An insufficient amount of reagent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatization reagent. A general guideline for silylation is to use at least a 2:1 molar ratio of the reagent to total active hydrogens in the sample.[5] For complex matrices where other compounds will also be derivatized, this excess may need to be much higher.
-
-
Suboptimal Reaction Conditions (Time and Temperature): Derivatization reactions require specific temperatures and incubation times to proceed to completion.
-
Solution: Verify your reaction conditions against established protocols. For silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common condition is heating at 60-70°C for 30-60 minutes.[7][8] Esterification reactions may require more stringent conditions, such as heating at 120°C for extended periods.[9] It may be necessary to optimize these parameters for your specific sample matrix.
-
-
Poor Sample Solubility: If your dried sample extract does not fully dissolve in the derivatization solvent/reagent mixture, the reaction cannot proceed efficiently.[10]
-
Solution: Add a small amount of an appropriate anhydrous solvent to aid dissolution before adding the derivatizing agent. Anhydrous pyridine is a common choice as it is an excellent solvent for polar compounds and can also act as a catalyst by scavenging the HCl produced in some reactions.[10]
-
Q2: My chromatogram shows multiple peaks for a single betaine standard. Why is this happening?
Multiple peaks can arise from incomplete derivatization, side reactions, or the formation of different derivatives.
Potential Causes and Solutions:
-
Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the partially derivatized compound or, more likely, no peak at all, but it can contribute to a confusing baseline. The primary issue is often a loss of signal.
-
Solution: Re-optimize the reaction as described in Q1 (check for moisture, increase reagent excess, optimize time/temperature).
-
-
Formation of Artifacts: Silylating reagents can sometimes react with themselves or with components of the solvent to form by-products that appear as extra peaks in the chromatogram.[11]
-
Solution: Always run a "reagent blank" (derivatization reagent + solvent, no sample) under the same conditions as your samples. This will help you identify peaks that are artifacts of the derivatization process itself and not from your sample.
-
-
Thermal Degradation in the GC Inlet: The derivatized betaine might be unstable at the high temperature of the GC inlet, breaking down into multiple products.
-
Solution: Optimize the GC inlet temperature. Start with a lower temperature (e.g., 250°C) and increase it incrementally to find the optimal balance between efficient volatilization and compound stability. Ensure you are using a clean, deactivated inlet liner.
-
Q3: The peak for my derivatized betaine is showing significant tailing. How can I improve the peak shape?
Peak tailing is usually a sign of active sites in the GC system or issues with the derivatization itself.
Potential Causes and Solutions:
-
Active Sites in the GC System: Free silanol groups (-Si-OH) on the inlet liner, column, or even glass wool packing can interact with polar analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters from the front of the column to remove non-volatile residues and active sites.
-
-
Incomplete Derivatization: If some of the betaine molecules are not derivatized, the remaining free carboxyl group will strongly interact with the system, leading to severe tailing.
-
Solution: Revisit the derivatization protocol to ensure it is running to completion (see Q1). A more powerful silylating reagent or the addition of a catalyst might be necessary.
-
-
Matrix Effects: Co-eluting compounds from a complex sample matrix can interfere with the chromatography of the target analyte.[12]
-
Solution: Improve your sample cleanup procedure before derivatization to remove interfering matrix components. Alternatively, adjust the GC temperature program to better separate the betaine derivative from the interfering compounds.
-
Frequently Asked Questions (FAQs)
Q4: What is the best derivatization strategy for betaine: esterification or silylation?
Both esterification and silylation are viable methods. The choice depends on your specific application, available reagents, and sample matrix.
-
Silylation: This is the most common and generally easier method for metabolomics studies.[4] It involves replacing the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. Reagents like MSTFA and BSTFA are highly effective and produce volatile by-products that do not typically interfere with chromatography.[13] This method is excellent for screening multiple polar metabolites simultaneously.
-
Esterification: This involves reacting the carboxylic acid of betaine with an alcohol (e.g., methanol or ethanol in the presence of an acid catalyst) to form an ester.[9][14] This method can be very robust and produce stable derivatives. However, it can require harsher conditions and the removal of the acid catalyst, adding steps to the workflow.[9] It is a good choice for targeted quantification where high stability is paramount.
Q5: Which silylating reagent is best for betaine? (e.g., BSTFA vs. MSTFA)
Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing betaine.
| Reagent | Key Characteristics |
| MSTFA | Considered one of the strongest and most volatile TMS donors. Its by-products are also highly volatile, leading to cleaner chromatograms and less FID detector contamination.[13] It is often the reagent of choice for GC-MS metabolomics.[7] |
| BSTFA | Also a very strong TMS donor. It is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to increase its reactivity, especially for hindered functional groups.[4][8] |
| MTBSTFA | This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable against hydrolysis (about 10,000 times more stable) than TMS derivatives.[4] This is an excellent choice if your samples will be exposed to moisture or require longer storage/analysis times. The resulting derivatives have a characteristic mass spectrum with a prominent [M-57] ion, which is useful for identification.[13] |
Recommendation: For most applications, MSTFA is an excellent starting point due to its high reactivity and volatile by-products.
Q6: How do I confirm that my derivatization was successful?
Confirmation is best done using mass spectrometry.
-
Analyze a Derivatized Standard: Inject a known concentration of a betaine standard that has undergone your derivatization protocol.
-
Check the Mass Spectrum: Look for the mass spectrum of the expected derivative. For the TMS derivative of betaine, you would expect to see the molecular ion ([M]⁺) and characteristic fragment ions. Betaine (C₅H₁₁NO₂) has a molecular weight of 117.15 g/mol . The TMS derivative (C₈H₁₉NO₂Si) has a molecular weight of 189.32 g/mol . Look for the m/z 189 peak and other characteristic fragments.
-
Monitor for the Absence of Underivatized Betaine: If your system allows, you can also monitor for ions characteristic of underivatized betaine, which should be absent if the reaction was successful.
Detailed Experimental Protocols
Protocol 1: Silylation of Betaine using MSTFA
This protocol is a robust method suitable for both standards and dried biological extracts.
Materials:
-
Dried betaine standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
Heat block or incubator set to 60°C
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure your sample is completely dry in a GC vial. Any residual moisture will inhibit the reaction.
-
Solubilization (Optional but Recommended): Add 20 µL of anhydrous pyridine to the dried extract. Vortex for 30 seconds to ensure the sample is fully dissolved. Pyridine helps to solubilize polar compounds like betaine.[10]
-
Derivatization: Add 80 µL of MSTFA to the vial. Cap the vial tightly immediately.
-
Reaction: Vortex the mixture vigorously for 1 minute.
-
Incubation: Place the vial in a heat block at 60°C for 40 minutes to drive the reaction to completion.[8]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: Transfer the supernatant to a new vial insert if any precipitate is present. The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Workflow Diagram: Silylation for GC-MS
Caption: General workflow for the silylation of betaine from sample preparation to GC-MS analysis.
Protocol 2: Esterification of Betaine to Betaine Methyl Ester
This protocol creates a methyl ester derivative, which is also suitable for GC-MS analysis.
Materials:
-
Dried betaine standard or sample extract
-
2M HCl in Methanol (anhydrous)
-
Heat block set to 80°C
-
Nitrogen gas supply
-
Anhydrous solvent for reconstitution (e.g., Ethyl Acetate)
Procedure:
-
Sample Preparation: Ensure your sample is completely dry in a reaction vial.
-
Reaction: Add 200 µL of 2M HCl in anhydrous methanol to the dried sample. Cap the vial tightly.
-
Incubation: Place the vial in a heat block at 80°C for 1-2 hours.[15]
-
Evaporation: After cooling, remove the solvent and excess HCl by evaporating the sample to dryness under a gentle stream of nitrogen. This step is critical to remove the acid, which can damage the GC column.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an anhydrous solvent like ethyl acetate.
-
Analysis: The sample is now ready for GC-MS injection.
Logical Relationship Diagram: Derivatization Success Factors
Caption: Core factors required to achieve successful derivatization of betaine for GC-MS analysis.
References
-
Lindstedt, M., Allenmark, S., Thompson, R. A., & Edebo, L. (n.d.). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. PMC. [Link]
-
Lindstedt, M., Allenmark, S., Thompson, R. A., & Edebo, L. (1990). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. PubMed. [Link]
-
Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. (2021). ResearchGate. [Link]
- Method for preparing betaine hydrochloride by catalytic hydrolysis reaction. (n.d.).
-
Kim, D. Y., et al. (2013). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. PMC. [Link]
-
Gérardy, R., et al. (2017). Elucidation of the role of betaine hydrochloride in glycerol esterification: towards bio-based ionic building blocks. RSC Publishing. [Link]
-
Glycine betaine as a renewable raw material to “greener” new cationic surfactants. (2008). ResearchGate. [Link]
-
New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2017). ResearchGate. [Link]
-
Monasterio, A., et al. (2020). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. PubMed Central. [Link]
-
Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. (2015). KoreaScience. [Link]
-
Silylation Derivatization Reagent, BSTFA. (n.d.). Restek. [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. [Link]
-
Derivatization reagents for GC. (n.d.). Greyhound Chromatography. [Link]
- Betaine derivatives and process of making same. (n.d.).
-
Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. (2015). ResearchGate. [Link]
- Method of synthesis of betaine esters. (n.d.).
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]
-
Liu, Y., et al. (2022). Analysis of volatile compounds, betaine, and antioxidant effect in goji berry (Lycium barbarum L.) powder extracted by various drying methods and extraction solvents. PMC. [Link]
-
Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. (2018). ResearchGate. [Link]
- Betaine esters and process for making and using. (n.d.).
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2014). Science Publications. [Link]
-
Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection. (2015). Semantic Scholar. [Link]
-
Rocchetti, G., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Esterification of cellulose with betaine using p-toluenesulfonyl chloride for the in-situ activation of betaine. (2020). BioResources. [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. (2016). ResearchGate. [Link]
-
The results of the analysis for different matrices, betaine aldehyde.... (n.d.). ResearchGate. [Link]
-
GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives. (2016). ResearchGate. [Link]
-
Betaine quantification. (n.d.). LCGC International. [Link]
-
Mvondo-K-Amvene, R. D., et al. (2021). Acid-Catalyzed Esterification of Betaines: Theoretical Exploration of the Impact of the Carbon Chain Length on the Reaction Mechanism. MDPI. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. bevital. [Link]
-
DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. (n.d.). [Link]
-
Pinu, F. R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed. [Link]
-
Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). [Link]
-
Hofmann, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]
-
Furtmüller, P. G., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. [Link]
-
de Zwart, I. M., et al. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. ACS Publications. [Link]
-
Castillo, S., et al. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. NIH. [Link]
-
Alshishani, A., et al. (2024). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. MDPI. [Link]
-
betaine. (n.d.). Chromatography Forum. [Link]
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. thescipub.com [thescipub.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6384266B1 - Method of synthesis of betaine esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Elucidation of the role of betaine hydrochloride in glycerol esterification: towards bio-based ionic building blocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Betaine Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of betaine is critical. As a key osmolyte and methyl donor, betaine plays a vital role in cellular metabolism, epigenetic regulation, and protection against cellular stress. Its concentration can be a critical indicator of cell health, metabolic status, and response to therapeutic interventions. Consequently, the choice of a robust and reliable quantification method is paramount for generating high-quality, reproducible data.
This guide provides an in-depth comparison of the most common analytical techniques for betaine quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Colorimetric/Enzymatic Assays. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative performance data to empower you to select the optimal method for your research needs.
The Importance of Method Validation in Betaine Quantification
Before we explore the specific methodologies, it is crucial to underscore the importance of analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4] Key validation characteristics include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Throughout this guide, we will refer to these parameters to objectively compare the different betaine quantification methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible chromatographic technique. However, as betaine lacks a strong chromophore, direct UV detection is challenging and often requires derivatization to enhance its detectability.[5][6]
Principle of HPLC-UV for Betaine Quantification
In this method, the sample is first subjected to a derivatization reaction to attach a UV-absorbing molecule to the betaine. The derivatized betaine is then separated from other sample components on an HPLC column and detected by a UV spectrophotometer. Quantification is achieved by comparing the peak area of the derivatized betaine in the sample to that of a known concentration of a derivatized betaine standard.
Experimental Protocol: HPLC-UV with Derivatization
This protocol is a representative example for the quantification of betaine in a cellular extract.
1. Sample Preparation (Cellular Extract):
- Harvest cells and wash with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable buffer and sonication or freeze-thaw cycles.
- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to collect the supernatant.
- Dry the supernatant under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add a derivatizing agent, such as 4'-bromophenacyl triflate or 2-bromo-2'-acetonaphthone.[5][6][7]
- Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specific duration to allow the reaction to complete.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection Wavelength: Dependent on the derivatizing agent used (e.g., 254 nm for 4'-bromophenacyl esters).[6]
4. Quantification:
- Prepare a calibration curve using a series of known concentrations of derivatized betaine standard.
- Integrate the peak area corresponding to the derivatized betaine in both the standards and the samples.
- Calculate the betaine concentration in the samples based on the calibration curve.
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; }
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become a gold standard for the quantification of small molecules, including betaine, in complex biological matrices.[8][9][10][11]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Betaine is first separated from other molecules in the sample by an LC column. The eluent from the column is then introduced into the mass spectrometer, where the betaine molecules are ionized. A specific precursor ion for betaine (m/z 118) is selected and fragmented, and a specific product ion is then detected.[8] This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise, enabling accurate quantification even at very low concentrations.
Experimental Protocol: LC-MS/MS for Betaine in Plasma
This protocol is a typical example for quantifying betaine in plasma samples.
1. Sample Preparation:
- Thaw frozen plasma samples at room temperature.
- To 100 µL of plasma, add an internal standard (e.g., deuterated betaine).
- Precipitate proteins by adding 300 µL of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.
2. LC Conditions:
- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar betaine molecule.[12]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5-10 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transition: Precursor ion (Q1) m/z 118 -> Product ion (Q3) m/z 59.
- Optimize collision energy and other source parameters for maximum signal intensity.
4. Quantification:
- Generate a calibration curve by spiking known amounts of betaine into a blank matrix (e.g., charcoal-stripped plasma).
- Calculate the ratio of the peak area of betaine to the peak area of the internal standard for both standards and samples.
- Determine the concentration of betaine in the samples from the calibration curve.
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about the chemical composition of a sample. It is a non-destructive method that requires minimal sample preparation.[13]
Principle of Quantitative NMR (qNMR)
qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For betaine, the nine equivalent protons of the three methyl groups give a sharp, distinct singlet in the 1H NMR spectrum, which is ideal for quantification.[1] By comparing the integral of the betaine signal to the integral of a known concentration of an internal standard, the absolute concentration of betaine in the sample can be determined.[14][15]
Experimental Protocol: 1H-NMR for Betaine in Cell Culture Media
This protocol outlines the general steps for quantifying betaine in cell culture media.
1. Sample Preparation:
- Collect the cell culture supernatant.
- Centrifuge to remove any cells or debris.
- To a known volume of the supernatant (e.g., 500 µL), add a known volume of a D2O solution containing a known concentration of an internal standard (e.g., trimethylsilyl propanoic acid - TSP).[1]
- Transfer the mixture to an NMR tube.
2. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Experiment: 1D 1H NMR experiment with water suppression.
- Key Parameters:
- Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both betaine and internal standard) to ensure full relaxation between scans. This is critical for accurate quantification.[16]
- Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]
- Pulse Angle: Use a calibrated 90° pulse.[14]
3. Data Processing and Quantification:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the characteristic singlet of the betaine methyl protons (around 3.2 ppm) and a well-resolved signal from the internal standard (e.g., the singlet at 0 ppm for TSP).
- Calculate the concentration of betaine using the following equation:
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; }
Colorimetric and Enzymatic Assays
Colorimetric and enzymatic assays offer a simpler and often higher-throughput alternative to chromatographic and spectroscopic methods. These methods are typically available as commercial kits.
Principle of Colorimetric Assays
A common colorimetric method for betaine is based on its reaction with Reinecke's salt (ammonium tetrathiocyanodiammonochromate(III)) in an acidic environment to form a colored precipitate.[2][4][17] The precipitate is then dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The absorbance is proportional to the betaine concentration.
Principle of Enzymatic Assays
Enzymatic assays for betaine are less common but can offer high specificity. These assays typically involve a series of coupled enzymatic reactions. For example, betaine aldehyde dehydrogenase can be used to oxidize betaine, with the concomitant reduction of NAD+ to NADH. The increase in NADH can then be measured spectrophotometrically at 340 nm.
General Protocol for Kit-Based Assays
While specific protocols vary between manufacturers, the general workflow is as follows:
1. Sample Preparation:
- Prepare samples as per the kit's instructions, which may involve dilution or a simple extraction step.
2. Assay Procedure:
- Prepare a standard curve using the provided betaine standards.
- Add reagents to the standards and samples in a microplate format.
- Incubate for the specified time and temperature.
- Read the absorbance at the specified wavelength using a microplate reader.
3. Quantification:
- Plot the standard curve and determine the concentration of betaine in the samples from the curve.
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; }
Comparative Performance of Betaine Quantification Methods
The choice of the most suitable method for betaine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, the desired throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy | Colorimetric/Enzymatic Assays |
| Principle | Chromatographic separation with UV detection after derivatization. | Chromatographic separation with mass spectrometric detection. | Measurement of nuclear spin resonance in a magnetic field. | Chemical reaction leading to a color change or enzyme-catalyzed reaction. |
| Sensitivity | Moderate (µM range).[5][9] | Very High (nM to pM range).[18] | Low (high µM to mM range).[13] | Low to Moderate (µM range). |
| Specificity | Moderate (dependent on chromatography and derivatization). | Very High (due to MRM).[8] | High (structural information). | Moderate to High (potential for interferences). |
| Sample Throughput | Moderate. | High (with automation). | Low. | High. |
| Sample Preparation | Multi-step (extraction, derivatization).[5] | Multi-step (extraction, protein precipitation).[8][11] | Minimal (dilution with internal standard).[13] | Minimal (often direct addition of reagents). |
| Instrumentation Cost | Low to Moderate. | High. | Very High. | Low. |
| Key Advantage | Widely available instrumentation. | Unmatched sensitivity and specificity. | Non-destructive, provides structural information. | Simple, fast, and high-throughput. |
| Key Disadvantage | Requires derivatization, lower sensitivity.[5] | High cost, requires specialized expertise. | Low sensitivity, high instrument cost. | Potential for interferences, often kit-dependent. |
Conclusion: Selecting the Right Tool for the Job
As a Senior Application Scientist, my recommendation is to base your choice of betaine quantification method on a thorough consideration of your specific research question and available resources.
-
For high-sensitivity and high-specificity requirements , especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the unequivocal method of choice . Its ability to provide accurate quantification at low concentrations is unparalleled.
-
When sample volume is not limited and a broader metabolic profile is of interest, qNMR offers a powerful, non-destructive approach. While less sensitive than LC-MS/MS, it provides a wealth of structural information and requires minimal sample preparation.
-
For laboratories with limited access to mass spectrometry or NMR, HPLC-UV with derivatization presents a viable and cost-effective alternative, provided that the expected betaine concentrations are within its detection range.
-
For high-throughput screening applications where speed and simplicity are prioritized over the highest sensitivity and specificity, colorimetric or enzymatic assay kits can be a practical solution.
Ultimately, the most robust approach involves the cross-validation of results obtained from two different analytical platforms, for instance, using LC-MS/MS to confirm the findings from a high-throughput colorimetric screen. This ensures the highest level of confidence in your data and contributes to the overall scientific integrity of your research.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Pathak, M. M., et al. (2015). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. International Journal of Bioassays, 4(10), 4348-4352. [Link]
-
de Zwart, F. J., et al. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(5), 2637–2643. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
de Zwart, F. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. PubMed. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. [Link]
-
Presa-Sanz, A., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1509, 64-71. [Link]
- CN105067741A - Method for measuring betaine content.
-
Hefni, M. E., et al. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Food Analytical Methods, 9(2), 292-299. [Link]
-
Nan, Y., et al. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Betaine Content Assay kit. Real-Gene Labs. [Link]
-
Hefni, M. E., et al. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Request PDF. [Link]
-
Porter, D. H., et al. (1995). A method for the determination of betaine in tissues using high performance liquid chromatography. PubMed. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
Torgny Rundlöf, et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
G. A. Webb (Editor). (2019). Assays of Betaines using 1H NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
Valadez-Bustos, M. G., et al. (2016). A reliable method for spectrophotometric determination of glycine betaine in cell suspension and other systems. BIOqualitum. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 227-234. [Link]
-
Koskela, A. (2016). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. University of Oulu. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. The method for determining the content of betaine!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 3. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CheKine™ Micro Betaine Content Detection Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 12. scilit.com [scilit.com]
- 13. erepo.uef.fi [erepo.uef.fi]
- 14. resolvemass.ca [resolvemass.ca]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. emerypharma.com [emerypharma.com]
- 17. realgenelabs.com [realgenelabs.com]
- 18. mybiosource.com [mybiosource.com]
A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of Betaine-trimethyl-d9 hydrochloride
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality, accuracy, and reproducibility. An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection.[1] This guide provides an in-depth comparison of Betaine-trimethyl-d9 hydrochloride, a deuterated internal standard, with other common types of internal standards used for the quantification of betaine. This analysis is grounded in the principles of scientific integrity, drawing upon experimental data and established best practices to inform researchers, scientists, and drug development professionals in their selection of the most appropriate internal standard for their specific application.
The Critical Role of an Internal Standard in Quantitative Analysis
The primary function of an internal standard is to correct for the variability inherent in the analytical process. This includes losses during sample preparation, fluctuations in injection volume, and variations in instrument response, such as ion suppression or enhancement in the mass spectrometer.[2][3] By adding a known concentration of an internal standard to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach significantly improves the precision and accuracy of the results.[4]
There are three main classes of internal standards commonly employed in LC-MS applications:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] Betaine-trimethyl-d9 hydrochloride falls into this category.
-
Structural Analogue Internal Standards: These are molecules that are chemically similar to the analyte but not identical. They should have similar chromatographic behavior and ionization efficiency.
-
Non-Isotopically Labeled Co-eluting Internal Standards: In some cases, a compound that is not a structural analogue but co-elutes with the analyte and has a similar response in the mass spectrometer may be used.
This guide will focus on a comparative evaluation of these options for the analysis of betaine, a key metabolite in the one-carbon metabolism cycle.[6][7]
Betaine-trimethyl-d9 hydrochloride: The Deuterated Standard
Betaine-trimethyl-d9 hydrochloride is a stable isotope-labeled version of betaine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium. This results in a mass shift of +9 Da, allowing for easy differentiation from the endogenous analyte by the mass spectrometer.
Properties of Betaine-trimethyl-d9 hydrochloride:
| Property | Value | Source |
| Chemical Formula | C₅H₂D₉ClNO₂ | [8][9] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift | M+9 | |
| Suitability | Mass Spectrometry (MS) |
Advantages of Using Betaine-trimethyl-d9 hydrochloride
The primary advantage of using a deuterated internal standard like Betaine-trimethyl-d9 hydrochloride is its near-identical physicochemical properties to the analyte.[1] This ensures that it co-elutes with the analyte during chromatographic separation and experiences the same degree of matrix effects (ion suppression or enhancement).[2][10] This co-elution is a critical factor in providing the most accurate correction for these common sources of error in LC-MS analysis. The use of stable isotope-labeled internal standards is widely regarded as the most efficient strategy to correct for matrix effects.[11]
Key benefits include:
-
Enhanced Quantitative Accuracy: Minimizes signal distortion by co-eluting with the analyte.[10]
-
Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs.[10]
-
Reduced Matrix Effects: The deuterated label helps to minimize signal suppression from interfering compounds in complex matrices like plasma or serum.[3][10]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA in their bioanalytical method validation guidelines.[10]
Potential Considerations with Deuterated Standards
While highly effective, deuterated standards are not without potential challenges. The most notable is the potential for a "chromatographic isotope effect," where the deuterated compound may exhibit a slightly different retention time than the unlabeled analyte, particularly in high-resolution chromatography.[12][13] This is due to the slightly stronger C-D bond compared to the C-H bond. If the separation is significant, it can compromise the ability of the internal standard to effectively correct for matrix effects that are highly localized in the chromatogram. However, for many applications, this effect is negligible.
Another consideration is the stability of the deuterium labels. Labels on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent.[13] In the case of Betaine-trimethyl-d9 hydrochloride, the deuterium atoms are on methyl groups, which are non-exchangeable, making it a highly stable internal standard.
Comparison with Other Internal Standards
To provide a clear comparison, let's consider the alternatives to Betaine-trimethyl-d9 hydrochloride for the quantification of betaine.
¹³C-Labeled Betaine
A betaine molecule labeled with ¹³C instead of deuterium would be another excellent choice for a stable isotope-labeled internal standard.
Advantages over Deuterated Standards:
-
No Chromatographic Isotope Effect: ¹³C-labeled standards typically have identical retention times to their unlabeled counterparts, eliminating any potential for chromatographic shifts.[13]
-
Enhanced Stability: While the deuterium on Betaine-trimethyl-d9 hydrochloride is stable, ¹³C labeling is generally considered the most stable form of isotopic labeling.[12]
Disadvantages:
-
Cost and Availability: ¹³C-labeled compounds are often more expensive and less readily available than their deuterated analogues.[5]
Structural Analogue Internal Standards
A structural analogue for betaine could be a compound like β-alanine, which has been used as an internal standard in some betaine analysis methods.[14]
Advantages:
-
Lower Cost: Structural analogues are generally less expensive than stable isotope-labeled standards.
Disadvantages:
-
Differences in Physicochemical Properties: The structural differences, however minor, can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[4] This can result in less accurate correction for matrix effects.
-
Potential for Endogenous Presence: The selected analogue should not be naturally present in the samples being analyzed.
Non-Isotopically Labeled Co-eluting Internal Standards
In one published method, sildenafil was used as an internal standard for the analysis of betaine in human plasma.[15] This represents a non-structurally related compound that presumably has a similar retention time and ionization behavior under the specific chromatographic conditions used.
Advantages:
-
Readily Available and Cost-Effective: Such compounds are often readily available laboratory reagents.
Disadvantages:
-
High Risk of Inaccurate Correction: This approach carries the highest risk of inaccurate quantification. The likelihood of a non-related compound perfectly mimicking the analyte's behavior across different sample matrices and analytical conditions is low. Any changes in the chromatographic method could lead to separation from the analyte, rendering it ineffective as an internal standard.
Experimental Data: A Comparative Overview
The following table summarizes the expected performance characteristics of different internal standards for betaine quantification based on established principles and published data.
| Parameter | Betaine-trimethyl-d9 (Deuterated) | ¹³C-Labeled Betaine | Structural Analogue (e.g., β-alanine) | Non-related Compound (e.g., Sildenafil) |
| Co-elution with Analyte | Very High (potential for minor shift) | Excellent (identical retention) | Moderate to High | Variable (method-dependent) |
| Correction for Matrix Effects | Excellent | Excellent | Good to Moderate | Poor to Moderate |
| Accuracy | High | High | Moderate | Low to Moderate |
| Precision | High | High | Moderate | Low to Moderate |
| Cost | Moderate | High | Low | Very Low |
| Regulatory Acceptance | High | High | Moderate | Low |
Experimental Workflow: Quantification of Betaine in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of betaine in human plasma, comparing the use of Betaine-trimethyl-d9 hydrochloride with a structural analogue.
Materials and Reagents
-
Betaine standard
-
Betaine-trimethyl-d9 hydrochloride
-
Structural analogue internal standard (e.g., β-alanine)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of betaine, Betaine-trimethyl-d9 hydrochloride, and the structural analogue in water.
-
Working Standard Solutions: Prepare a series of working standard solutions of betaine by serial dilution of the stock solution with water:methanol (50:50, v/v).
-
Internal Standard Working Solutions: Prepare separate working solutions of Betaine-trimethyl-d9 hydrochloride and the structural analogue at a concentration of 1 µg/mL in water:methanol (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control, add 10 µL of the appropriate internal standard working solution (either Betaine-trimethyl-d9 hydrochloride or the structural analogue).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for betaine analysis. For example, an Atlantis HILIC Silica column (4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from high organic to increasing aqueous is typical for HILIC.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Betaine: e.g., m/z 118 → 59
-
Betaine-trimethyl-d9: e.g., m/z 127 → 68
-
Structural Analogue (e.g., β-alanine): Determine appropriate transition.
-
Data Analysis and Comparison
The performance of each internal standard would be evaluated based on the following criteria:
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard should effectively normalize any observed matrix effects.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the theoretical basis for the superiority of a stable isotope-labeled internal standard.
Caption: Correction for matrix effects by different internal standards.
Conclusion
For the quantitative analysis of betaine using LC-MS, Betaine-trimethyl-d9 hydrochloride represents a robust and reliable choice for an internal standard. Its near-identical physicochemical properties to the endogenous analyte ensure the most accurate correction for analytical variability, particularly matrix effects, leading to high-quality, reproducible data. While ¹³C-labeled betaine offers a slight theoretical advantage in eliminating any potential for chromatographic isotope effects, the practical benefits often do not outweigh the increased cost and reduced availability. Structural analogues and non-related internal standards, while less expensive, introduce a higher risk of inaccurate quantification due to differences in their chemical and physical behavior compared to the analyte.
Ultimately, the choice of an internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy and precision, regulatory considerations, and budget. However, for demanding applications in clinical research and drug development, the use of a stable isotope-labeled internal standard like Betaine-trimethyl-d9 hydrochloride is strongly recommended to ensure the highest level of data integrity.
References
- ResolveMass Laboratories Inc. (2025).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- Anonymous. (n.d.).
- AptoChem. (n.d.).
- Anonymous. (n.d.). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Sigma-Aldrich. (n.d.). Betaine-(trimethyl-d9)
- Sigma-Aldrich. (n.d.). Betaine-(trimethyl-d9)
- Martínez-Lozano, P., et al. (n.d.). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. PubMed Central.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Ogawa, T., et al. (2020).
- ResearchGate. (n.d.). Structures of betaine and an internal standard.
- ResearchGate. (2013). Which internal standard?
- ResearchGate. (n.d.). LC-MS/MS MRM chromatograms for choline, betaine, other basic compounds...
- Santa Cruz Biotechnology. (n.d.). Betaine-trimethyl-d9 hydrochloride.
- Google Patents. (n.d.). Synthesis of hydrochloride of betaine.
- National Center for Biotechnology Information. (n.d.). Betaine-trimethyl-d9 hydrochloride. PubChem.
- de Zwart, F. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. PubMed.
- Google Patents. (n.d.).
- MedchemExpress.com. (n.d.). Betaine-d9 chloride.
- NIST. (n.d.). Betaine Hydrochloride. NIST WebBook.
- MDPI. (n.d.).
- National Center for Biotechnology Inform
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. en.biotech-pack.com [en.biotech-pack.com]
- 4. scispace.com [scispace.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukisotope.com [ukisotope.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijbio.com [ijbio.com]
- 16. HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]
Inter-Laboratory Comparison of Betaine Quantification: A Guide for Researchers
Abstract
Betaine, or trimethylglycine, is a critical metabolite involved in methylation and osmotic regulation. Its accurate quantification is paramount in various research fields, from clinical diagnostics to food science. This guide provides a comprehensive comparison of common analytical methods for betaine quantification, offering insights into their underlying principles, performance characteristics, and best-practice protocols for inter-laboratory comparison studies. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate method for their specific application and to ensure the reliability and comparability of their results across different laboratories.
Introduction: The Importance of Standardized Betaine Quantification
Betaine is an important osmolyte and a methyl group donor involved in the methionine-homocysteine cycle.[1][2] Its accurate measurement is crucial for understanding its role in health and disease, including cardiovascular conditions and metabolic disorders.[3][4] Given the diversity of analytical platforms and methodologies employed across different laboratories, establishing the comparability and reliability of betaine quantification is a significant challenge. Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of different methods and ensuring that results are consistent and reproducible.[5][6][7]
This guide will delve into the most prevalent techniques for betaine analysis, providing a framework for conducting robust inter-laboratory comparisons. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a critical evaluation of their strengths and weaknesses.
Overview of Analytical Methodologies for Betaine Quantification
The choice of an analytical method for betaine quantification depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Here, we compare the three most common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of betaine.[8] Since betaine lacks a strong chromophore, direct UV detection is challenging. Therefore, derivatization is often required to enhance its detectability.[9][10][11][12][13]
-
Principle: Betaine is chemically modified with a UV-absorbing agent, allowing for its detection and quantification using a UV detector.[12][13] Common derivatizing agents include 2′-naphthacyl triflate and 2-bromo-2′-acetonaphthone.[10][11]
-
Advantages: HPLC-UV methods are generally cost-effective, robust, and widely available in most analytical laboratories.[13]
-
Limitations: The derivatization step can be time-consuming and may introduce variability.[12] Sensitivity might be insufficient for samples with very low betaine concentrations.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the preferred method for betaine quantification due to its high sensitivity and specificity.[11][14][15]
-
Principle: LC separates betaine from other components in the sample matrix, and MS detects and quantifies it based on its mass-to-charge ratio. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., D11-betaine), is the gold standard for accuracy.[2][14][16]
-
Advantages: Offers superior sensitivity and specificity compared to HPLC-UV, often eliminating the need for derivatization.[11][14] It is suitable for complex matrices like plasma, urine, and food extracts.[14][17][18][19]
-
Limitations: Higher initial instrument cost and operational complexity compared to HPLC. Matrix effects can interfere with quantification if not properly addressed.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both the identification and quantification of metabolites, including betaine, in complex mixtures.[4][20]
-
Principle: qNMR relies on the principle that the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[21][22] This allows for the direct quantification of betaine without the need for a calibration curve, using a certified reference material as an internal standard.[21]
-
Advantages: It is a non-destructive technique that requires minimal sample preparation.[20] As a primary ratio method, it can provide highly accurate and traceable results.[21]
-
Limitations: Lower sensitivity compared to LC-MS, which may be a limiting factor for some applications.[20] The cost of high-field NMR instrumentation can be substantial.[7]
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of research data. The following table provides a comparative summary of the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for betaine quantification.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV detection after chemical derivatization.[9][10] | Chromatographic separation coupled with mass spectrometric detection.[14][15] | Measurement of nuclear spin resonance in a magnetic field.[21] |
| Sensitivity | Moderate (LOD typically in the low µmol/L range).[10][13] | High to Very High (LOD can be in the nmol/L to pmol/L range).[19] | Low to Moderate (LOD typically in the low to mid µmol/L range).[20] |
| Specificity | Good, but can be susceptible to interferences from co-eluting compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns.[17] | Excellent, based on unique chemical shifts of protons.[4] |
| Throughput | Moderate, derivatization step can be a bottleneck. | High, especially with modern UPLC systems.[15] | Moderate to High, depending on the experiment and automation. |
| Matrix Effects | Less prone to signal suppression/enhancement compared to LC-MS. | Can be significant and requires careful method development and use of internal standards.[16] | Generally minimal, but can be affected by viscosity and ionic strength. |
| Cost | Low to Moderate instrument and operational cost.[13] | High instrument cost, moderate operational cost. | Very High instrument cost, low operational cost.[7] |
| Need for CRM | Recommended for calibration. | Essential for accurate quantification (isotope-labeled internal standards).[23] | Required for use as an internal or external standard for absolute quantification.[21] |
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for evaluating the proficiency of participating laboratories and the comparability of different analytical methods. The following workflow outlines the key steps involved.
Caption: Workflow for an Inter-laboratory Comparison of Betaine Quantification.
Key Considerations for Study Design
-
Test Materials: The selection of appropriate test materials is critical. These should be homogeneous, stable, and representative of the samples typically analyzed by the participating laboratories. Certified Reference Materials (CRMs) from reputable sources should be used whenever possible to establish a traceable assigned value.
-
Assigned Value: The "true" or assigned value of betaine in the test materials must be determined with the highest possible accuracy, often by a reference laboratory using a primary method like qNMR or isotope dilution LC-MS/MS.
-
Statistical Analysis: The performance of each laboratory is typically evaluated using statistical measures such as z-scores, which indicate the deviation of a laboratory's result from the assigned value. Guidelines from organizations like AOAC International and standards such as ISO/IEC 17043 provide a framework for the statistical analysis of proficiency testing data.[5][6][24][25]
Experimental Protocol: A Step-by-Step Guide for Participants
The following is a generalized protocol for the quantification of betaine in a provided test material. Participating laboratories should adhere to their validated in-house methods but must report any deviations from this general guideline.
Sample Preparation (Example for a Solid Matrix)
-
Homogenization: Ensure the test material is homogeneous. If necessary, grind or mill the sample to a fine powder.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of methanol and water).
-
Vortex the sample for 1 minute.
-
Sonicate for 15 minutes in a water bath.[9]
-
Centrifuge at 14,000 x g for 15 minutes.[9]
-
Collect the supernatant for analysis.
-
-
Internal Standard: If using an internal standard (highly recommended), add a known amount to the sample before extraction.
HPLC-UV Analysis (with Derivatization)
-
Derivatization:
-
Take an aliquot of the sample extract.
-
Add the derivatizing agent (e.g., 2-bromo-2′-acetonaphthone) and a catalyst.[10]
-
Incubate at a specified temperature and time to allow the reaction to complete.
-
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using betaine standards of known concentrations that have undergone the same derivatization process.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: Use an isotope-labeled internal standard (e.g., D11-betaine) and create a calibration curve.
qNMR Analysis
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample extract and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D2O).
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum with appropriate parameters to ensure accurate quantification (e.g., long relaxation delay).
-
-
Quantification:
-
Integrate the area of a well-resolved betaine signal (e.g., the N-(CH3)3 singlet) and a signal from the internal standard.
-
Calculate the concentration of betaine based on the known concentration of the internal standard and the ratio of the signal integrals.
-
Method Selection and Validation
Choosing the right method for betaine quantification is a critical step that depends on the specific research question and available resources. The following decision tree provides a simplified guide for method selection.
Caption: Decision Tree for Selecting a Betaine Quantification Method.
Regardless of the chosen method, it is imperative that it is fully validated according to established guidelines, such as those from AOAC International or other relevant regulatory bodies.[24][27][28][29][30] Method validation should assess parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness.[26]
Conclusion
The accurate and reliable quantification of betaine is essential for advancing our understanding of its physiological roles and its implications for human health. This guide has provided a comparative overview of the most common analytical techniques, highlighting their respective strengths and limitations. By following the principles outlined for designing and participating in inter-laboratory comparison studies, researchers can enhance the quality and comparability of their data, fostering greater confidence in scientific findings across the research community. The adoption of standardized protocols and the use of certified reference materials are fundamental to achieving this goal.
References
-
Hefni, M. E., McEntyre, C. J., Lever, M., & Slow, S. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Food Analytical Methods, 9(2), 292–299. [Link]
-
Lee, M. Y., Lee, G. H., Lee, J. H., & Kim, H. K. (2012). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 651-655. [Link]
-
Hefni, M. E., McEntyre, C. J., & Slow, S. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Semantic Scholar. Retrieved from [Link]
-
ANAB. (n.d.). Proficiency Test Provider Accreditation | ISO 17043. Retrieved from [Link]
-
Umweltbundesamt. (2023). Accredited Proficiency Testing Provider according to EN ISO/IEC 17043:2023. Retrieved from [Link]
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
Cadogan, D. J., & Easter, R. A. (2002). Determination of the betaine content of feed ingredients using high-performance liquid chromatography. Journal of the Science of Food and Agriculture, 82(6), 631-635. [Link]
-
ResearchGate. (n.d.). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Request PDF. Retrieved from [Link]
-
AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]
-
AOAC International. (n.d.). Proficiency Testing Program. Retrieved from [Link]
-
Eurachem. (2024). Proficiency testing. Retrieved from [Link]
-
Gafner, S., et al. (2013). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International, 96(5), 970-979. [Link]
-
ResearchGate. (n.d.). Linearity and method comparison data for the betaine assay. Retrieved from [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Chromatography B, 878(27), 2626-2632. [Link]
-
Perry, C. (n.d.). ISO/IEC 17043 Proficiency Testing Providers (PT) Accreditation. Retrieved from [Link]
-
Pathak, M. M., et al. (2015). Determination of betaine, a natural potential anti-inflammatory compound, using sildenafil as an internal standard in human plasma by LC-MS/MS. International Journal of Bioassays, 4(10), 4348-4352. [Link]
-
ResearchGate. (n.d.). Determination of the betaine content of feed ingredients using high-performance liquid chromatography | Request PDF. Retrieved from [Link]
-
de Grazia, G., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PLoS One, 12(6), e0179532. [Link]
-
ResearchGate. (n.d.). AOAC INTERNATIONAL guidelines for validation of qualitative binary chemistry methods | Request PDF. Retrieved from [Link]
-
AOAC International. (n.d.). AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. Retrieved from [Link]
-
Holm, P. I., Ueland, P. M., & Kvalheim, G. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294. [Link]
-
ResearchGate. (n.d.). Determination of Glycine Betaine in shellfish by LC-MS/MS | Request PDF. Retrieved from [Link]
-
Koc, H., & Mar, M. H. (1995). A method for the determination of betaine in tissues using high performance liquid chromatography. Journal of Nutritional Biochemistry, 6(7), 392-398. [Link]
-
ResearchGate. (n.d.). Assays of betaines using 1H NMR spectroscopy | Request PDF. Retrieved from [Link]
-
González-Riano, C., et al. (2021). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytica Chimica Acta, 1182, 338933. [Link]
-
Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. Clinical Chemistry, 44(9), 1937-1941. [Link]
- Google Patents. (2015). CN105067741A - Method for measuring betaine content.
-
SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Need for Proficiency Testing in the Scope of NMR Method Validation A Role for the ValidNMR Organization?. Retrieved from [Link]
-
Diehl, B. W., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 17-21. [Link]
-
Liu, D., et al. (2009). Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 763-770. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Analytical and Bioanalytical Chemistry, 398(4), 1569-1579. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proficiency Test Provider Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 6. accredit.org [accredit.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. scite.ai [scite.ai]
- 10. Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbio.com [ijbio.com]
- 18. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. utm.mx [utm.mx]
- 23. Betaine | CAS 107-43-7 | LGC Standards [lgcstandards.com]
- 24. aoac.org [aoac.org]
- 25. aoac.org [aoac.org]
- 26. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 27. feedhaccp.org [feedhaccp.org]
- 28. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. aoac.org [aoac.org]
The Gold Standard in Betaine Quantification: A Guide to Achieving Unparalleled Accuracy and Precision with d9-Betaine Internal Standard
In the landscape of clinical and preclinical research, the accurate quantification of endogenous metabolites is paramount. Betaine (trimethylglycine), a critical osmolyte and methyl donor involved in the one-carbon metabolism pathway, is increasingly recognized for its role in various physiological and pathological processes, from cardiovascular health to neurological function.[1][2][3] Consequently, the demand for robust and reliable bioanalytical methods for betaine measurement has never been higher.
This guide provides an in-depth technical comparison of methodologies for betaine quantification, focusing on the transformative impact of using a stable isotope-labeled internal standard, specifically d9-betaine. We will delve into the inherent challenges of analyzing a small, polar molecule like betaine in complex biological matrices and demonstrate, with supporting data and protocols, why the stable isotope dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the unequivocal gold standard.
The Analytical Challenge: Why Betaine Measurement is Not Trivial
Quantifying betaine presents a unique set of analytical hurdles. Its zwitterionic nature and high polarity make it challenging to retain on traditional reversed-phase liquid chromatography columns, often requiring specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
However, the most significant challenge arises from matrix effects .[5][6][7] Biological samples such as plasma, urine, or tissue homogenates are complex mixtures containing a myriad of endogenous components like salts, phospholipids, and other metabolites.[6] During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can interfere with the ionization of the target analyte, betaine. This interference can manifest as either ion suppression or enhancement, leading to a decrease or increase in the analyte's signal intensity, respectively.[5][6]
The unpredictable nature of matrix effects can severely compromise the accuracy and precision of the measurement, leading to erroneous results.[7] Without an appropriate internal standard, it is nearly impossible to correct for these variations, which can differ from sample to sample and even between different batches of samples.
The Solution: Stable Isotope Dilution with d9-Betaine
The most effective strategy to mitigate matrix effects and ensure the highest level of accuracy and precision is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10] For betaine analysis, deuterated betaine, specifically betaine-(trimethyl-d9) or d9-betaine, is the ideal choice.[11][12]
A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D) for hydrogen). D9-betaine is chemically identical to endogenous betaine but has a higher molecular weight due to the nine deuterium atoms replacing nine hydrogen atoms on the methyl groups.[12]
The core principle of the SID method is that the SIL-IS is added to the sample at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS is structurally and chemically identical to the analyte, it behaves identically during extraction, chromatography, and ionization. Any sample loss during preparation or any ion suppression/enhancement experienced by the endogenous betaine will be mirrored by the d9-betaine internal standard. The mass spectrometer can differentiate between the endogenous betaine and the d9-betaine based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of matrix effects or sample loss.
Principle of Stable Isotope Dilution using d9-Betaine
Caption: Workflow illustrating the principle of stable isotope dilution with d9-betaine for accurate betaine quantification.
Experimental Comparison: With vs. Without d9-Betaine Internal Standard
To illustrate the profound impact of using a d9-betaine internal standard, we present a comparative analysis based on typical validation data. The following tables summarize the performance of an LC-MS/MS method for betaine quantification in human plasma, both with and without the use of d9-betaine.
Data Presentation
Table 1: Method Performance Comparison
| Parameter | Without d9-Betaine IS | With d9-Betaine IS | FDA/ICH Acceptance Criteria[13][14][15] |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µM | 0.5 µM | Clearly defined and reproducible |
| Intra-day Precision (%CV) | 8.5% - 15.2% | 2.1% - 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 12.8% - 18.9% | 3.5% - 8.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -18.5% to +20.3% | -5.5% to +4.8% | Within ±15% (±20% at LLOQ) |
| Mean Recovery | 65% (Variable) | 95% (Consistent) | Consistent, precise, and reproducible |
As the data clearly indicates, while a method without a proper internal standard might achieve acceptable linearity, it often fails to meet the stringent requirements for precision and accuracy set forth by regulatory bodies like the FDA.[13][14][15] The high coefficient of variation (%CV) and relative error (%RE) in the absence of d9-betaine are direct consequences of uncompensated matrix effects. In contrast, the method employing d9-betaine demonstrates excellent precision and accuracy, with values well within the accepted limits.[8][16]
Experimental Protocols
I. Sample Preparation (Protein Precipitation)
-
Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of d9-betaine internal standard working solution (e.g., 50 µM in water). For the method without the internal standard, add 10 µL of water.
-
Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
II. LC-MS/MS Analysis
The following is a representative set of parameters. Optimization is necessary for specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Amide, Silica)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Betaine: m/z 118 → 59
-
d9-Betaine: m/z 127 → 68[16]
-
LC-MS/MS Workflow for Betaine Quantification
Caption: A typical LC-MS/MS workflow for the quantification of betaine in plasma using a d9-betaine internal standard.
Conclusion: Trustworthiness and Self-Validating Systems
In the realm of bioanalysis, a robust method is a self-validating one. The inclusion of a stable isotope-labeled internal standard like d9-betaine transforms a potentially variable and unreliable assay into a trustworthy system for betaine quantification. By perfectly mimicking the analyte's behavior, d9-betaine provides an internal reference for every single sample, effectively nullifying the unpredictable influences of the biological matrix. This ensures that the data generated is a true reflection of the physiological concentration of betaine, providing researchers, scientists, and drug development professionals with the high-quality, reproducible results necessary to make confident decisions in their work. For any serious investigation involving betaine, the use of a d9-betaine internal standard is not just a recommendation—it is a scientific necessity.
References
-
Kulinski, T., et al. (2011). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(6), 1749-1758. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Sotgia, S., et al. (2016). An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma. Analytical and Bioanalytical Chemistry, 408(26), 7445-7452. [Link]
-
ResearchGate. (n.d.). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. [Link]
-
ACS Publications. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(4), 2055-2061. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. [Link]
-
ResearchGate. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS | Request PDF. [Link]
-
ResearchGate. (n.d.). LC MS/MS Chromatograms of (A) betaine and choline standards (10 ng/mL... | Download Scientific Diagram. [Link]
-
Craig, D. B., et al. (2015). Analysis of Betaines from Marine Algae Using LC-MS-MS. Methods in Molecular Biology, 1308, 267-275. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]
-
ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis | Request PDF. [Link]
-
Diva-portal.org. (2020). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]
-
Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(10), 2993-3003. [Link]
-
Holm, P. I., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286-294. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 13. anivet.au.dk [anivet.au.dk]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. fda.gov [fda.gov]
- 16. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linearity and Recovery in Betaine Isotope Dilution Assays
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of betaine, the isotope dilution mass spectrometry (IDMS) assay stands as a gold standard for accuracy and precision.[1][2][3] This guide provides an in-depth, experience-driven comparison of linearity and recovery experiments, crucial for the validation of any betaine IDMS method. We will move beyond mere procedural lists to explore the underlying scientific principles and rationale that ensure robust and reliable data, adhering to stringent regulatory guidelines.[4][5][6][7][8]
The Foundational Principle: Isotope Dilution Mass Spectrometry
At its core, IDMS is an internal standard method where a known amount of an isotopically labeled version of the analyte (in this case, betaine) is added to the sample.[2][9][10] This "internal standard" is chemically identical to the endogenous betaine but has a different mass due to the isotopic label (e.g., using ¹³C or ²H). The mass spectrometer can differentiate between the two forms.
The key advantage is that the ratio of the endogenous analyte to the isotopically labeled internal standard is measured.[3] Any loss of analyte during sample preparation and analysis will affect both the analyte and the internal standard equally, thus preserving the accuracy of the ratio and, consequently, the final calculated concentration.[3][][12] This elegant principle inherently corrects for variations in extraction efficiency and matrix effects, which are common challenges in complex biological samples.[13][14]
Part 1: Establishing Linearity - The Cornerstone of Quantitation
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For a betaine isotope dilution assay, this confirms that the measured ratio of endogenous betaine to the internal standard accurately reflects the true concentration across a defined range.
Causality Behind the Experimental Choices
We don't just run standards; we strategically challenge the assay to prove its quantitative fidelity. A typical calibration curve in an IDMS setup involves preparing a series of standards with a fixed concentration of the isotopically labeled internal standard and varying concentrations of the unlabeled betaine standard. This approach ensures that the detector response to the internal standard remains constant, providing a stable reference against which the analyte's response is measured. Deviations from linearity can indicate issues such as detector saturation at high concentrations or non-specific binding at low concentrations.[15]
Experimental Protocol: Betaine Linearity Assessment
Objective: To demonstrate a linear relationship between the concentration of betaine and the instrumental response over a defined range.
Materials:
-
Betaine certified reference standard
-
Isotopically labeled betaine (e.g., d9-betaine) certified reference standard
-
Analyte-free matrix (e.g., charcoal-stripped human plasma or a surrogate matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of unlabeled betaine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).
-
Prepare a primary stock solution of the isotopically labeled betaine internal standard (IS) (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the unlabeled betaine stock solution to create a series of working standard solutions covering the expected physiological or experimental concentration range (e.g., 1 µM to 100 µM).
-
Prepare a working solution of the IS at a fixed concentration (e.g., 10 µM).
-
-
Sample Preparation:
-
To a set of microcentrifuge tubes, add a fixed volume of the analyte-free matrix (e.g., 100 µL).
-
Spike each tube with a fixed volume of the IS working solution.
-
Spike each tube (except for the blank) with a fixed volume of one of the unlabeled betaine working standard solutions to create a calibration curve with at least 5-7 non-zero points.
-
Include a "zero" sample (blank matrix with IS) and a "double blank" (blank matrix without IS) to assess for interferences.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area ratio of the unlabeled betaine to the labeled IS.
-
Plot the peak area ratio (y-axis) against the known concentration of betaine (x-axis).
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.[16]
-
Visualizing the Linearity Workflow
Caption: Workflow for establishing the linearity of a betaine isotope dilution assay.
Data Presentation: Linearity
| Nominal Conc. (µM) | Peak Area (Betaine) | Peak Area (IS) | Peak Area Ratio (Betaine/IS) | Calculated Conc. (µM) | Accuracy (%) |
| 1.0 | 15,234 | 150,123 | 0.101 | 1.05 | 105.0 |
| 5.0 | 76,890 | 152,345 | 0.505 | 5.10 | 102.0 |
| 10.0 | 151,456 | 150,987 | 1.003 | 10.01 | 100.1 |
| 25.0 | 378,901 | 151,111 | 2.507 | 25.05 | 100.2 |
| 50.0 | 755,678 | 150,567 | 5.019 | 49.98 | 99.9 |
| 75.0 | 1,130,987 | 151,321 | 7.474 | 74.80 | 99.7 |
| 100.0 | 1,505,678 | 150,888 | 9.979 | 99.99 | 99.9 |
| Linear Regression: | \multicolumn{5}{l | }{y = 0.0998x + 0.0025; R² = 0.9998 } |
Part 2: Assessing Recovery - Understanding and Mitigating Matrix Effects
Recovery experiments are designed to evaluate the efficiency of the extraction process and to probe for the presence of matrix effects.[14][17][18][19] Matrix effects, which can cause ion suppression or enhancement, occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's source.[13][14]
Causality Behind the Experimental Choices
While isotope dilution inherently corrects for analyte loss and matrix effects, understanding the extent of these phenomena is crucial for method robustness. A low recovery might indicate a suboptimal extraction procedure, while significant matrix effects could, in extreme cases, suppress the signal to a point where sensitivity is compromised. The experimental design for recovery involves comparing the analytical response of an analyte spiked into a matrix before extraction with the response of the analyte spiked into the matrix after extraction. This comparison isolates the losses due to the extraction process and the influence of the matrix on the ionization process.
Experimental Protocol: Betaine Recovery and Matrix Effect Assessment
Objective: To determine the extraction recovery of betaine from the biological matrix and to assess the degree of ion suppression or enhancement.
Materials:
-
Betaine certified reference standard
-
Isotopically labeled betaine (e.g., d9-betaine) certified reference standard
-
Biological matrix from at least six different sources (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples at Low, Medium, and High Concentrations:
-
Set A (Pre-extraction Spike): Spike the biological matrix with a known amount of betaine and the IS. Then, perform the extraction procedure. This set represents the analyte undergoing the entire sample preparation process.
-
Set B (Post-extraction Spike): Perform the extraction procedure on a blank biological matrix. Then, spike the extracted matrix with the same amount of betaine and IS as in Set A. This set represents 100% recovery as no extraction loss is possible.
-
Set C (Neat Solution): Spike the reconstitution solvent with the same amount of betaine and IS as in Set A. This set represents the ideal response without any matrix influence.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizing the Recovery and Matrix Effect Workflow
Caption: Experimental design for determining extraction recovery and matrix effects.
Data Presentation: Recovery and Matrix Effect
| Concentration Level | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (5 µM) | 70,123 | 75,432 | 78,901 | 93.0 | 95.6 (Suppression) |
| Medium (25 µM) | 355,678 | 377,890 | 380,123 | 94.1 | 99.4 (No Effect) |
| High (75 µM) | 1,050,123 | 1,115,678 | 1,120,345 | 94.1 | 99.6 (No Effect) |
Comparison with Alternative Methods
The primary alternatives to isotope dilution for quantitative LC-MS/MS are external calibration and standard addition.
-
External Calibration: This method relies on a calibration curve prepared in a clean solvent. It is simpler but highly susceptible to variations in extraction recovery and matrix effects, as the standards are not subjected to the same sample matrix as the unknown samples. This can lead to significant inaccuracies in the quantification of betaine in complex biological fluids.
-
Standard Addition: In this method, known amounts of the analyte are added to aliquots of the actual sample. While it can correct for matrix effects, it is laborious, requires more sample volume, and assumes that the matrix effect is linear across the concentration range of the additions. It does not correct for variable recovery during sample preparation as effectively as isotope dilution.
The isotope dilution method, by its very design, provides a more robust and reliable quantification of betaine.[16][20][21][22][23][24] The co-elution of the analyte and its isotopically labeled internal standard ensures that they experience the same ionization conditions, effectively normalizing for matrix-induced signal fluctuations and any losses during sample workup.[12] This makes it the superior choice for regulated bioanalysis and clinical research where accuracy and precision are paramount.[4][5][6][7][8]
Conclusion
The validation of a betaine isotope dilution assay through rigorous linearity and recovery experiments is non-negotiable for generating high-quality, defensible data. By understanding the scientific principles behind these experiments, researchers can not only fulfill regulatory requirements but also gain a deeper understanding of their assay's performance. The inherent advantages of isotope dilution in correcting for analytical variability make it the unequivocally preferred method for the accurate quantification of betaine in complex matrices, ensuring the integrity of research and development outcomes.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Biologics Evaluation and Research (CBER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Patel, D. P., et al. (2012). Determination of Betaine, a Natural Potential Anti-inflammatory Compound, Using Sildenafil as an Internal Standard in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-269. [Link]
-
Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of Agricultural and Food Chemistry, 58(4), 2055–2061. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bruce, S. J., et al. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC–MS/MS. Journal of Agricultural and Food Chemistry, 58(4), 2055-2061. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bruce, S. J., et al. (2010). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. Request PDF. [Link]
-
Quetel, C. R., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Sotgia, S., et al. (2016). An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma. Analytical and Bioanalytical Chemistry, 408(26), 7445–7454. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Britannica. (n.d.). Isotope dilution. [Link]
-
Arráez-Román, D., et al. (2021). Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. Analytica Chimica Acta, 1182, 338933. [Link]
-
Zhang, K., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1083, 136-143. [Link]
-
Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine, 50(11), 1989-1991. [Link]
-
Kim, B. J., et al. (2021). Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide. Annals of Laboratory Medicine, 41(4), 369–376. [Link]
-
Jing, J., et al. (2012). Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type. Journal of Agricultural and Food Chemistry, 60(25), 6359–6363. [Link]
-
Welch, M. J., et al. (2000). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology, 105(5), 713–719. [Link]
-
Jing, J., et al. (2012). Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Request PDF. [Link]
-
Kim, Y., et al. (2014). Development of Isotope Dilution LC-MS/MS Method for Accurate Determination of Arsenobetaine in Oyster Certified Reference Material. Bulletin of the Korean Chemical Society, 35(1), 125-130. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Al-Asmari, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5554. [Link]
-
International Atomic Energy Agency. (2019). Determination of 12 Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using a Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]
- Google Patents. (2015). CN105067741A - Method for measuring betaine content.
-
Busch, K. L. (2007). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy. [Link]
Sources
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 12. eurachem.org [eurachem.org]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. An isotope dilution capillary electrophoresis/tandem mass spectrometry (CE-MS/MS) method for the simultaneous measurement of choline, betaine, and dimethylglycine concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Betaine Analogs: Betaine-trimethyl-d9 hydrochloride vs. C13-labeled Betaine
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. Betaine, a critical osmolyte and methyl donor, is frequently the subject of such quantitative studies. The gold standard for this work involves the use of stable isotope-labeled internal standards in mass spectrometry. This guide provides an in-depth comparative analysis of two commonly used isotopic analogs of betaine: Betaine-trimethyl-d9 hydrochloride and C13-labeled betaine, offering the technical insights necessary for informed selection.
The Imperative of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, internal standards (IS) are essential for correcting variability arising from sample preparation, instrument drift, and matrix effects.[1] An ideal IS is chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer. By adding a known amount of the IS to a sample, the analyte's concentration can be determined by the ratio of their respective signals, thereby ensuring accuracy and precision. The choice between deuterium (D or ²H) and carbon-13 (¹³C) as the isotopic label is a critical decision with significant analytical implications.
Physicochemical Properties: A Direct Comparison
The primary distinction between Betaine-trimethyl-d9 hydrochloride and C13-labeled betaine lies in their isotopic composition and the resulting mass shift.
| Property | Betaine-trimethyl-d9 hydrochloride | C13-labeled betaine |
| Chemical Formula | C₅H₂D₉NO₂·HCl[2][3] | Varies (e.g., ¹³C₃¹²C₂H₁₁NO₂, ¹³C₂¹²C₃H₁₁NO₂)[4][5] |
| Molecular Weight | ~162.66 g/mol [2][3][6] | Varies based on the number of ¹³C atoms (e.g., ~119.13 g/mol for ¹³C₂)[5] |
| Isotopic Label | Deuterium (D) | Carbon-13 (¹³C) |
| Mass Shift from Native Betaine | +9 Da[6] | Typically +2 to +5 Da[][] |
| Isotopic Purity | Typically ≥98 atom % D[6][9] | Typically ≥99 atom % ¹³C |
Betaine-trimethyl-d9 hydrochloride is a deuterated form of betaine where all nine hydrogen atoms on the three methyl groups are replaced by deuterium.[3][6] This extensive labeling results in a substantial mass shift of +9 Daltons.
C13-labeled betaine incorporates one or more carbon-13 isotopes into its molecular structure.[10] The number and position of these ¹³C atoms can be varied, leading to different mass shifts. For instance, betaine is commercially available with two, three, or even five ¹³C atoms.[4][5][][]
Performance in Mass Spectrometry: Unpacking the Isotope Effect
The choice between deuterium and carbon-13 labeling can significantly influence the outcome of a mass spectrometry-based quantitative assay.
Chromatographic Co-elution and the Isotope Effect
An essential characteristic of an internal standard is its ability to co-elute with the analyte. While both labeled forms of betaine are chemically similar to the native compound, deuterium labeling can sometimes lead to a phenomenon known as the "chromatographic isotope effect."[11][12][13] The C-D bond is slightly stronger than the C-H bond, which can cause the deuterated standard to have a slightly different retention time than the unlabeled analyte, particularly in high-resolution liquid chromatography (LC).[13][14] This can be problematic if matrix effects vary across the chromatographic peak.[1][15] C13-labeled standards are generally considered superior in this regard as they are less prone to this chromatographic shift and more closely mimic the behavior of the native analyte.[13][16][17]
Isotopic Stability and Potential for Back-Exchange
Betaine-trimethyl-d9 hydrochloride offers a large and convenient mass shift. However, a potential concern with deuterated standards is the possibility of deuterium-hydrogen back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. While the deuterium atoms on the methyl groups of betaine are not on readily exchangeable sites (like -OD), this possibility, though often minimal, should be considered during method development.[16]
C13-labeled betaine is isotopically stable with no risk of back-exchange.[14] This inherent stability is a significant advantage, ensuring the integrity of the internal standard throughout the analytical process.[14]
Experimental Workflow: Quantifying Betaine in Plasma
The following is a generalized protocol for the quantification of betaine in human plasma using LC-MS/MS, applicable to either internal standard.
Objective: To accurately determine the concentration of betaine in human plasma.
Materials:
-
Human plasma samples
-
Betaine analytical standard
-
Internal Standard (Betaine-trimethyl-d9 hydrochloride or C13-labeled betaine)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation plates or microcentrifuge tubes
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the betaine standard and the chosen internal standard in water to create 1 mg/mL stock solutions.
-
-
Preparation of Calibration Curve and Quality Control Samples:
-
Perform serial dilutions of the betaine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to prepare a series of calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a set volume of plasma, calibrator, or QC sample, add a volume of ACN (typically 3:1 or 4:1 v/v) containing the internal standard at a fixed concentration.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vial for analysis.
-
Workflow Diagram:
Caption: A typical workflow for betaine quantification in plasma.
-
LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar compounds like betaine.[18][19]
-
Mobile Phase: A typical mobile phase would consist of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer set to positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimized parent-to-product ion transitions for betaine and the chosen internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of betaine to the internal standard against the known concentrations of the calibration standards.
-
The concentration of betaine in the unknown samples is then calculated from this curve.
-
Making an Informed Decision: A Logical Approach
The selection of the appropriate internal standard is contingent on the specific demands of the assay.
Decision-Making Framework:
Caption: A logic diagram to guide the selection of a betaine internal standard.
Key Takeaways:
-
Opt for Betaine-trimethyl-d9 hydrochloride when:
-
A significant mass separation from the native analyte is required to avoid potential spectral overlaps.
-
Cost is a determining factor, as deuterated standards can be more economical.[17]
-
The analytical method has been validated to show that any minor chromatographic shift does not impact quantification.
-
-
Opt for C13-labeled betaine when:
Conclusion
Both Betaine-trimethyl-d9 hydrochloride and C13-labeled betaine are powerful tools for the accurate quantification of betaine. The optimal choice is not universal but depends on a careful consideration of the analytical goals, the complexity of the sample matrix, and the performance characteristics of the analytical instrumentation. By understanding the subtle yet significant differences between these two types of isotopic labeling, researchers can select the most appropriate internal standard to ensure the generation of high-quality, reliable, and reproducible data.
References
- Beger, R. D., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents.
-
Various Authors. (n.d.). The method for determining the content of betaine!. SoHu. Available at: [Link]
- Pira, M., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(21), 5133-5141.
- Lee, J. H., et al. (2012). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 519-524.
-
Various Authors. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available at: [Link]
- Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6516-6523.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. SIELC. Available at: [Link]
- Patel, D., et al. (2018). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4260.
- Beger, R. D., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
-
Lieske, J. C. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available at: [Link]
- Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
- Horning, M. G., et al. (1990). Isotope effects: definitions and consequences for pharmacologic studies. Journal of Clinical Pharmacology, 30(4), 291-299.
-
Nakima Ltd. (2025). Carbon isotope (C-13): Properties and Applications. Nakima Ltd.. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Betaine-13C2. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. scbt.com [scbt.com]
- 3. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betaine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 5. Betaine-13C2 | C5H11NO2 | CID 117065540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 10. isotope-amt.com [isotope-amt.com]
- 11. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukisotope.com [ukisotope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Metabolic Stability of Betaine-trimethyl-d9 hydrochloride
In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, half-life, and in vivo clearance. For researchers utilizing betaine in various therapeutic and research contexts, from liver disease to one-carbon metabolism studies, ensuring its stability and predictable behavior is crucial. This guide provides an in-depth comparison of the metabolic stability of standard betaine versus its deuterated analogue, Betaine-trimethyl-d9 hydrochloride, offering both the theoretical framework and practical experimental validation.
The Principle: Why Deuteration Enhances Metabolic Stability
Betaine, or trimethylglycine, is a vital osmolyte and a key methyl donor in cellular metabolism.[1] Its primary metabolic pathway in the liver and kidneys involves the transfer of one of its methyl groups to homocysteine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[2][3][4] This enzymatic process converts betaine into dimethylglycine (DMG).[5][6]
The rate of this metabolic conversion is dependent on the cleavage of a carbon-hydrogen (C-H) bond on one of the methyl groups. Herein lies the strategic advantage of isotopic substitution. Betaine-trimethyl-d9 hydrochloride is a stable isotope-labeled version of betaine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium atoms. The carbon-deuterium (C-D) bond is inherently stronger and possesses a lower zero-point vibrational energy than a C-H bond.[7] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of enzymatic metabolism.[][9] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[7][10] By leveraging the KIE, deuterated compounds like Betaine-trimethyl-d9 hydrochloride are expected to exhibit significantly greater metabolic stability compared to their non-labeled counterparts.[11][12]
This enhanced stability makes Betaine-trimethyl-d9 hydrochloride an excellent internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it co-elutes with the analyte but is distinguishable by mass, correcting for variations in sample processing and analysis.[13][14][15] Furthermore, its potential for a slower metabolic rate could translate to a longer in vivo half-life, a desirable trait in many therapeutic applications.
Visualizing the Metabolic Pathway and Experimental Design
To validate these principles, a comparative in vitro metabolic stability assay is the gold standard.[16][17][18] The following diagrams illustrate the core concepts.
Caption: Simplified pathway of betaine metabolism.
Caption: Experimental workflow for the metabolic stability assay.
Comparative Performance Data: Betaine vs. Betaine-trimethyl-d9 hydrochloride
An in vitro metabolic stability study using human liver microsomes (HLMs) provides quantitative data to compare the two compounds. HLMs are a cost-effective and widely used model as they contain a high concentration of the Cytochrome P450 (CYP) enzymes and other key metabolizing enzymes like BHMT.[19][20] The following table summarizes the expected results from such an assay.
| Parameter | Betaine (Unlabeled) | Betaine-trimethyl-d9 hydrochloride | Rationale for Difference |
| Half-Life (t½, min) | ~ 45 | > 120 | The Kinetic Isotope Effect (KIE) slows the rate of enzymatic C-D bond cleavage by BHMT, significantly increasing the time required to metabolize 50% of the compound.[] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | ~ 15.4 | < 5.8 | Intrinsic clearance is inversely proportional to the half-life. The slower metabolism of the deuterated compound results in a lower clearance rate. |
| % Parent Remaining at 60 min | ~ 40% | > 85% | Reflects the greater stability of the deuterated compound over the incubation period. |
Note: The data presented are illustrative and based on established principles of the kinetic isotope effect. Actual experimental values may vary.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a robust methodology for directly comparing the metabolic stability of betaine and Betaine-trimethyl-d9 hydrochloride.
Reagent and Stock Solution Preparation
-
Test Compounds: Prepare 10 mM stock solutions of both Betaine and Betaine-trimethyl-d9 hydrochloride in deionized water.
-
Internal Standard (IS): Prepare a 1 mM stock solution of a suitable internal standard (e.g., a structural analogue not present in the matrix, or another stable isotope-labeled compound like d3-Serine) in 50:50 acetonitrile:water.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH-Regenerating System (NRS) Solution:
-
Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM magnesium chloride in deionized water.
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
-
Human Liver Microsomes (HLM): Obtain pooled HLMs (e.g., from a commercial supplier). Thaw on ice immediately before use and dilute to a working concentration of 20 mg/mL in 100 mM phosphate buffer. The final protein concentration in the incubation will be 1 mg/mL.
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a final concentration of 100 ng/mL.
Incubation Procedure
(This procedure should be performed in triplicate for each compound and time point.)
-
Pre-incubation: In a 96-well plate, combine 178 µL of 100 mM phosphate buffer, 10 µL of NRS Solution A, and 2 µL of NRS Solution B.
-
Add Test Compound: Add 2 µL of the 100 µM working solution of either Betaine or Betaine-d9 to the appropriate wells for a final incubation concentration of 1 µM.
-
Pre-warm: Equilibrate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding 10 µL of the 20 mg/mL HLM suspension to each well (final protein concentration: 1 mg/mL). Mix gently. This is Time = 0 .
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of the ice-cold Quenching Solution to the appropriate wells. The T=0 sample is quenched immediately after adding HLMs.
-
Sample Processing: Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for retaining polar compounds like betaine.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Run a gradient from high organic (e.g., 95% B) to lower organic to elute the analytes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Betaine: Q1: 118.1 -> Q3: 59.1
-
Betaine-trimethyl-d9: Q1: 127.1 -> Q3: 68.1
-
Internal Standard (e.g., d3-Serine): Q1: 109.1 -> Q3: 63.1
-
-
-
Quantification: Generate a calibration curve using standards of known concentrations. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the parent compound remaining at each time point by comparing it to the T=0 sample.
Data Analysis and Interpretation
-
Calculate % Remaining:
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % parent compound remaining against time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / mg of microsomal protein)
-
The results will provide a direct, quantitative comparison of the metabolic stability, validating the enhanced robustness of Betaine-trimethyl-d9 hydrochloride. This increased stability is a critical attribute, ensuring its reliability as an internal standard and suggesting potential advantages for in vivo applications where a longer duration of action is desired.
References
-
Ueland, P. M. (2005). Betaine: a key modulator of one-carbon metabolism and homocysteine status. Clinical Chemistry and Laboratory Medicine, 43(10), 997-1005. [Link][2][21][22]
- Craig, S. A. S. (2004). Betaine in human nutrition. The American Journal of Clinical Nutrition, 80(3), 539-549.
- Zeisel, S. H., & da Costa, K. A. (2009). Choline: an essential nutrient for public health. Nutrition Reviews, 67(11), 615-623.
-
Pajares, M. A., & Pérez-Sala, D. (2006). Betaine homocysteine S-methyltransferase: just a regulator of homocysteine metabolism? Cellular and Molecular Life Sciences, 63(23), 2792-2803. [Link][3][23]
-
Muttil, P., & Kunda, N. K. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 39(12), 2213-2221. [Link][11]
-
Baillie, T. A. (2009). The use of stable isotopes in metabolic and toxicological research. Chemical Research in Toxicology, 22(5), 795-807.[24]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link][10][25]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link][9][12]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2858-2884. [Link][26]
-
de Zwart, M. A., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 803(1), 167-176. [Link][13]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link][14][27]
-
Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(31), 3658-3664. [Link][15]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link][16]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link][19]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link][17]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link][18]
Sources
- 1. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Betaine homocysteine S-methyltransferase: just a regulator of homocysteine metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Betaine? [synapse.patsnap.com]
- 5. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism and biotechnological application of betaine in microorganism - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. [PDF] Betaine: a key modulator of one-carbon metabolism and homocysteine status | Semantic Scholar [semanticscholar.org]
- 22. Betaine: a key modulator of one-carbon metabolism and homocysteine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
Assessing the Kinetic Isotope Effect of Deuterated Betaine: A Comparative Guide for Drug Development Professionals
<_ > < _>
Introduction: The Deuterium Kinetic Isotope Effect (KIE) as a Strategic Tool in Drug Development
In the landscape of modern drug discovery, enhancing a drug candidate's metabolic stability is a paramount objective. One of the most elegant strategies to achieve this is through the site-specific substitution of hydrogen atoms with their stable, heavier isotope, deuterium. This subtle modification can profoundly alter the pharmacokinetics of a molecule, primarily through a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][2][][4]
The KIE arises from the fundamental principle that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process.[1][][5][6] For pharmaceutical researchers, this translates into a powerful tool to:
-
Enhance Metabolic Stability: By strategically deuterating positions on a drug molecule that are susceptible to enzymatic attack, we can slow down its metabolism.[7][8]
-
Improve Pharmacokinetic Profiles: A reduced rate of metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.[1][7][9]
-
Reduce Toxic Metabolites: In some cases, deuteration can minimize the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.[]
This guide provides a comprehensive, in-depth analysis of the experimental assessment of the KIE for deuterated betaine, a molecule of significant biological importance. We will explore the underlying scientific principles, provide detailed experimental protocols, and present a framework for data interpretation, offering researchers a practical roadmap for applying this technique in their own drug development programs.
The Biochemical Significance of Betaine and the Rationale for Deuteration
Betaine, or trimethylglycine, is a crucial osmolyte and methyl donor in mammalian metabolism.[10][11][12] It participates in the methionine cycle by donating a methyl group to homocysteine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[10][11][12] However, the metabolic pathway of interest for our KIE study is the two-step enzymatic oxidation of choline to betaine, which occurs primarily in the liver and kidneys.[13]
-
Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde by choline dehydrogenase.[13]
-
Betaine Aldehyde to Betaine: Betaine aldehyde is then irreversibly oxidized to betaine by the NAD(P)+-dependent enzyme, betaine aldehyde dehydrogenase (BADH) .[14][15][16][17][18]
It is this second step, the oxidation of betaine aldehyde catalyzed by BADH, that presents a prime target for investigating the KIE. The reaction involves the cleavage of a C-H bond at the aldehyde functional group. By synthesizing a deuterated version of betaine aldehyde, specifically with deuterium at the aldehyde position, we can hypothesize that the C-D bond cleavage will be slower, resulting in a measurable KIE.
Understanding the KIE of deuterated betaine can provide valuable insights into the reaction mechanism of BADH and serve as a model system for assessing the potential of deuteration to modulate the metabolism of other aldehyde-containing drug candidates.
Experimental Design for Assessing the Kinetic Isotope Effect of Deuterated Betaine
A robust experimental design is critical for the accurate determination of the KIE. The following workflow outlines the key stages involved in assessing the KIE of deuterated betaine aldehyde in an in vitro enzymatic assay.
Figure 1: Experimental workflow for determining the kinetic isotope effect of deuterated betaine.
Causality Behind Experimental Choices
-
Recombinant Enzyme: The use of a purified, recombinant BADH enzyme is crucial to eliminate confounding variables from other cellular components that may be present in tissue homogenates. This ensures that the observed effects are directly attributable to the activity of BADH.
-
Competitive vs. Individual Assays: While individual assays measuring the rates of the deuterated and non-deuterated substrates separately provide a direct comparison, a competitive assay, where both substrates are present in the same reaction, is often more precise.[19] The competitive method minimizes pipetting errors and variations in enzyme activity between assays.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, specificity, and ability to differentiate between the deuterated and non-deuterated forms of the substrate and product based on their mass-to-charge ratios.[19][20][21][22]
Detailed Methodologies
Synthesis of Deuterated Betaine Aldehyde
The synthesis of deuterated betaine aldehyde is a prerequisite for this study. While several synthetic routes are possible, a common approach involves the oxidation of deuterated choline. It is essential to achieve high isotopic purity to ensure the accuracy of the KIE measurement. Commercially available deuterated starting materials can often be utilized.[23][24][25]
In Vitro Enzymatic Assay Protocol
Materials:
-
Recombinant human Betaine Aldehyde Dehydrogenase (BADH)
-
Betaine aldehyde (light isotope)
-
Deuterated betaine aldehyde (heavy isotope)
-
NAD+ (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but mass-distinct molecule)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and BADH enzyme in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding the substrate(s).
-
For individual assays: Add either betaine aldehyde or deuterated betaine aldehyde to the reaction mixture.
-
For competitive assays: Add a 1:1 mixture of betaine aldehyde and deuterated betaine aldehyde.
-
-
Time-course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of betaine aldehyde and betaine.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Set up specific MRM transitions for the light and heavy isotopes of both the substrate (betaine aldehyde) and the product (betaine), as well as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Betaine Aldehyde (H) | [M+H]+ | Fragment 1 |
| Deuterated Betaine Aldehyde (D) | [M+H]+ | Fragment 1 |
| Betaine (H) | [M+H]+ | Fragment 2 |
| Deuterated Betaine (D) | [M+H]+ | Fragment 2 |
| Internal Standard | [M+H]+ | Fragment 3 |
Table 1: Example MRM transitions for LC-MS/MS analysis. The exact m/z values will depend on the specific deuteration pattern.
Data Analysis and Interpretation
Calculation of Reaction Rates
For individual assays, plot the concentration of the product formed over time. The initial reaction rate (v) is determined from the slope of the linear portion of this curve. This will yield vH for the non-deuterated substrate and vD for the deuterated substrate.
Calculation of the Kinetic Isotope Effect
The KIE is calculated as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes.[2] Under initial velocity conditions, this can be approximated by the ratio of the initial reaction rates:
KIE = kH / kD ≈ vH / vD
For competitive assays, the KIE can be determined by analyzing the change in the ratio of the deuterated to non-deuterated substrate or product over time.
Interpreting the KIE Value
-
KIE > 1 (Normal KIE): This indicates that the C-H bond is broken in the rate-determining step of the reaction, and the reaction is slower for the deuterated compound. The magnitude of the KIE can provide insights into the transition state of the reaction. For C-H bond cleavage, a primary KIE is typically in the range of 2-7.[6]
-
KIE ≈ 1: This suggests that C-H bond cleavage is not the rate-determining step, or that there is no significant difference in the zero-point energies of the C-H and C-D bonds in the transition state.
-
KIE < 1 (Inverse KIE): This is less common and can indicate a change in the reaction mechanism or a pre-equilibrium step involving the isotopic position.
Comparison with Alternative Strategies for Enhancing Metabolic Stability
Deuteration is one of several strategies available to medicinal chemists to improve the metabolic stability of drug candidates. A comparative overview is presented below:
| Strategy | Mechanism | Advantages | Disadvantages |
| Deuteration (KIE) | Slows C-H bond cleavage in the rate-determining step. | Minimal structural change, predictable effects on metabolism.[][8] | May not be effective if C-H bond cleavage is not rate-limiting.[26] |
| Fluorination | Blocks metabolic sites through steric and electronic effects. | Can significantly enhance metabolic stability and binding affinity. | Can alter the physicochemical properties and may introduce new metabolic liabilities. |
| Introduction of Bulky Groups | Sterically hinders access of metabolic enzymes to the reactive site. | Can be highly effective in preventing metabolism. | May negatively impact drug-target interactions and solubility. |
| Prodrug Approach | Masks a metabolically labile functional group. | Can improve solubility, permeability, and targeted delivery. | Requires in vivo conversion to the active drug, which can be variable. |
Table 2: Comparison of strategies for enhancing metabolic stability.
Figure 2: Conceptual diagram of different strategies to achieve enhanced metabolic stability.
Conclusion
The assessment of the kinetic isotope effect is a powerful and precise tool in the arsenal of the modern drug developer. By providing a quantitative measure of the impact of deuteration on the rate of a specific metabolic reaction, KIE studies offer invaluable data to guide lead optimization and candidate selection. The methodologies outlined in this guide for deuterated betaine provide a robust framework that can be adapted to a wide range of drug candidates and metabolic pathways. As the pharmaceutical industry continues to seek innovative ways to design safer and more effective medicines, the strategic application of the deuterium kinetic isotope effect will undoubtedly play an increasingly important role.[7][9][27]
References
Sources
- 1. deutramed.com [deutramed.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Portico [access.portico.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. townsendletter.com [townsendletter.com]
- 11. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Betaine? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Kinetic and structural features of betaine aldehyde dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 19. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apo.ansto.gov.au [apo.ansto.gov.au]
- 21. academic.oup.com [academic.oup.com]
- 22. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. isotope.com [isotope.com]
- 24. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of tritium- and deuterium-labeled 9-beta-D-arabinofuranosyladenine and the tritium-labeled 5'-monophosphate ester with increased metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 34. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Betaine Quantification: An In-Depth Comparison of Analytical Platforms
Introduction: The Critical Role of Betaine and the Imperative for Accurate Quantification
Betaine, or trimethylglycine, is a multifaceted molecule of significant interest in biomedical research and drug development. It serves as a crucial osmolyte, protecting cells from environmental stress, and as a methyl group donor in the methionine cycle, which is central to numerous physiological processes.[1][2] Dysregulation of betaine metabolism has been linked to various pathological conditions, including cardiovascular diseases and metabolic disorders.[3][4] Consequently, the accurate and precise quantification of betaine in biological matrices is paramount for advancing our understanding of its physiological roles and for the development of novel therapeutic interventions.
This guide provides a comprehensive comparison of the principal analytical platforms for betaine quantification, offering insights into the underlying principles, experimental workflows, and performance characteristics of each technique. As a self-validating system, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific research needs.
Core Analytical Platforms for Betaine Quantification
The selection of an analytical platform for betaine quantification is a critical decision that hinges on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and throughput. Here, we delve into the most prominent techniques, elucidating the causality behind their experimental choices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has emerged as the gold standard for betaine quantification, particularly in complex biological matrices such as plasma and urine.[5][6][7][8] This is primarily due to its exceptional sensitivity and specificity, which arise from the combination of chromatographic separation and mass-based detection.
Principle of Operation: The liquid chromatography component separates betaine from other molecules in the sample based on its physicochemical properties. The sample is then introduced into the mass spectrometer, where betaine molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, allowing for highly specific detection and quantification. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and ensuring accurate quantification.[7]
Advantages:
-
High Sensitivity: Capable of detecting betaine at very low concentrations (ng/mL to pg/mL range).[5][9]
-
High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides exceptional specificity, minimizing interference from other compounds in the matrix.[5][7]
-
High Throughput: Modern LC-MS/MS systems, often coupled with robotic sample preparation, allow for the analysis of a large number of samples in a relatively short time.[8]
Limitations:
-
High Cost: The initial investment and ongoing maintenance costs for LC-MS/MS instrumentation are substantial.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting compounds in the sample matrix can affect the accuracy of quantification.[5] This necessitates careful method development and the use of appropriate internal standards.
Caption: Principle of LC-MS/MS for Betaine Quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Alternative
HPLC-UV is a widely accessible and cost-effective technique for betaine analysis.[10][11][12] However, because betaine lacks a strong chromophore, direct UV detection is not feasible.[13] Therefore, a derivatization step is required to attach a UV-absorbing moiety to the betaine molecule.[10][12][13]
Principle of Operation: Betaine in the sample is chemically modified with a derivatizing agent to form a product that absorbs UV light. This derivatized sample is then injected into the HPLC system, where the betaine derivative is separated from other components. The amount of UV light absorbed by the derivative as it passes through the detector is proportional to its concentration.
Common Derivatizing Agents:
-
2'-Naphthacyl triflate and 2-bromo-2'-acetonaphthone: These agents produce the same cationic derivative with betaine, allowing for sensitive UV detection.[10][11]
-
p-Bromophenacyl bromide: Another effective derivatizing agent used for betaine analysis.[14]
Advantages:
-
Cost-Effective: HPLC-UV systems are significantly less expensive to purchase and maintain than LC-MS/MS instruments.
-
Wide Availability: HPLC-UV is a standard technique available in most analytical laboratories.
Limitations:
-
Lower Sensitivity: Generally less sensitive than LC-MS/MS. The limit of detection is typically in the low µmol/L range.[10][14]
-
Derivatization Required: The additional derivatization step can be time-consuming and may introduce variability into the analysis.[12]
-
Lower Specificity: The potential for co-eluting compounds to interfere with the UV signal is higher compared to LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive and Quantitative Approach
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a powerful, non-destructive method for the direct quantification of betaine in biological samples without the need for chromatographic separation or derivatization.[15][16][17]
Principle of Operation: ¹H-NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, the protons in the betaine molecule absorb radiofrequency energy at specific frequencies. The intensity of the resulting NMR signal is directly proportional to the number of protons and thus to the concentration of betaine. The nine equivalent methyl protons of betaine produce a distinct singlet in the ¹H-NMR spectrum, which serves as a unique signature for its identification and quantification.[17][18]
Advantages:
-
Non-Destructive: The sample can be recovered and used for other analyses after the NMR measurement.
-
No Derivatization or Separation Required: Simplifies sample preparation and reduces potential sources of error.
-
Simultaneous Quantification of Multiple Metabolites: ¹H-NMR can provide a snapshot of multiple metabolites in a sample simultaneously.[3]
Limitations:
-
Lower Sensitivity: Compared to LC-MS/MS, NMR is less sensitive, with detection limits typically in the µmol/L range.[15][16]
-
Spectral Overlap: In complex biological matrices, signals from other metabolites can overlap with the betaine signal, potentially complicating quantification.
-
High Instrument Cost: High-field NMR spectrometers represent a significant capital investment.
Other Analytical Platforms
While LC-MS/MS, HPLC-UV, and NMR are the most common platforms, other techniques have also been employed for betaine quantification:
-
Ion Chromatography (IC): This technique separates ions and polar molecules based on their affinity to an ion exchanger. IC with conductivity detection has been successfully used for the simultaneous determination of betaine and other quaternary ammonium compounds in various matrices, including feed additives and molasses.[19][20][21][22]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a capillary filled with an electrolyte. It offers high resolution and rapid analysis times and has been applied to the determination of betaines in plant samples.[23][24][25]
-
Enzymatic Assays: These methods utilize enzymes that specifically react with betaine. For example, betaine-homocysteine methyltransferase can be used in an assay to quantify betaine by measuring the reaction products.[26] While potentially highly specific, these assays can be susceptible to interference from other components in the sample matrix.
Head-to-Head Comparison of Key Performance Characteristics
To facilitate the selection of the most appropriate analytical platform, the following table summarizes the key performance characteristics of the major techniques for betaine quantification.
| Feature | LC-MS/MS | HPLC-UV | ¹H-NMR | Ion Chromatography | Capillary Electrophoresis |
| Sensitivity | Very High (ng/mL - pg/mL)[5][9] | Moderate (µmol/L)[10][14] | Low to Moderate (µmol/L)[15][16] | Moderate (mg/L)[19][20] | High |
| Specificity | Very High[5][7] | Moderate | High | Moderate to High | High |
| Sample Throughput | High[8] | Moderate | Low to Moderate | Moderate | High |
| Derivatization | Not required | Required[10][12][13] | Not required | Not required | May be required[23] |
| Matrix Effects | Significant, requires internal standard[5] | Less pronounced | Minimal | Can be significant | Can be significant |
| Cost | Very High | Low | Very High | Moderate | Moderate |
| Typical Application | Clinical research, metabolomics | Routine analysis, food analysis | Metabolomics, clinical research | Food and feed analysis | Plant analysis, research |
Experimental Workflows: A Comparative Case Study in Human Plasma
To provide a practical perspective, we present a comparative experimental workflow for the quantification of betaine in human plasma using two of the most powerful and distinct platforms: LC-MS/MS and ¹H-NMR.
Caption: Comparative workflow for betaine quantification in plasma.
Experimental Protocol: LC-MS/MS Quantification of Betaine in Human Plasma
This protocol is a self-validating system, incorporating an internal standard to ensure accuracy.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., d9-betaine).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for retaining the polar betaine molecule.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for both betaine and the internal standard. For betaine, this is typically m/z 118 -> 59.[5][8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of betaine to the internal standard against the concentration of the calibrators.
-
Determine the concentration of betaine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Protocol: ¹H-NMR Quantification of Betaine in Human Plasma
This protocol's inherent quantitative nature, where signal intensity is directly proportional to molar concentration, provides a self-validating measurement.
-
Sample Preparation:
-
To 400 µL of the plasma supernatant (from the protein precipitation step), add 200 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid, TSP).
-
Vortex to mix.
-
Transfer the mixture to a 5 mm NMR tube.
-
-
¹H-NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: A standard one-dimensional ¹H-NMR experiment with water suppression.
-
Key Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify the singlet resonance corresponding to the nine methyl protons of betaine (typically around 3.27 ppm).
-
Integrate the area of the betaine signal and the signal of the internal standard (TSP, at 0.0 ppm).
-
Calculate the concentration of betaine using the following formula:
-
Concentration of Betaine = (Integral of Betaine / Number of Protons in Betaine) * (Number of Protons in IS / Integral of IS) * Concentration of IS
-
-
Conclusion: Selecting the Optimal Platform for Your Research
The choice of an analytical platform for betaine quantification is a critical determinant of the quality and reliability of your research findings.
-
LC-MS/MS stands as the undisputed leader for applications demanding the highest sensitivity and specificity, such as clinical diagnostics and pharmacokinetic studies.
-
HPLC-UV , with its cost-effectiveness and accessibility, remains a viable option for routine analysis in food science and other fields where high sensitivity is not a prerequisite, provided that a robust derivatization method is employed.
-
¹H-NMR offers a unique, non-destructive, and highly quantitative approach that is particularly well-suited for metabolomics studies where a broader metabolic profile is of interest.
By carefully considering the specific requirements of your research and the comparative advantages and limitations of each platform as outlined in this guide, you can confidently select the most appropriate method to achieve accurate and reliable quantification of betaine, thereby advancing our understanding of this vital molecule.
References
- Vertex AI Search. (n.d.). DETERMINATION OF BETAINE, A NATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. Retrieved January 17, 2026.
- Nishimura, N., Zhang, J., Abo, M., Okubo, A., & Yamazaki, S. (2001). Application of capillary electrophoresis to the simultaneous determination of betaines in plants. Anal Sci, 17(1), 103-106.
- J-Stage. (n.d.). Application of Capillary Electrophoresis to the Simultaneous Determination of Betaines in Plants. Retrieved January 17, 2026.
- Hefni, M., McEntyre, C., Lever, M., & Slow, S. (2016). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Food Analytical Methods, 9(2), 292-299.
- KoreaScience. (n.d.). Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology. Retrieved January 17, 2026.
- Semantic Scholar. (n.d.). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Retrieved January 17, 2026.
- Zeisel, S. H., Mar, M. H., Howe, J. C., & Holden, J. M. (1995). A method for the determination of betaine in tissues using high performance liquid chromatography. J Nutr Biochem, 6(7), 392-398.
- Bruce, S. J., Guy, P. A., Rezzi, S., & Ross, A. B. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. J Agric Food Chem, 58(4), 2055-2061.
- Wang, Y., Zhou, J., & Li, G. (2007). Determination of betaine, choline and trimethylamine in feed additive by ion-exchange liquid chromatography/non-suppressed conductivity detection.
- ACS Publications. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS | Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026.
- Food Science. (n.d.). Determination of Betaine in Molasses by Ion Chromatography with Direct Conductivity Detection. Retrieved January 17, 2026.
- Wang, Z., Levitsky, S., & Garrow, T. A. (2017). Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine. J Chromatogr B Analyt Technol Biomed Life Sci, 1060, 357-363.
- Oxford Academic. (n.d.). 1H NMR determination of urinary betaine in patients with premature vascular disease and mild homocysteinemia | Clinical Chemistry. Retrieved January 17, 2026.
- Lundberg, P., Dudman, N. P., Kuchel, P. W., & Wilcken, D. E. (1998). 1H NMR determination of urinary betaine in patients with premature vascular disease and mild homocysteinemia. Clin Chem, 44(4), 785-793.
- The Royal Society of Chemistry. (n.d.). Assays of Betaines using 1H NMR Spectroscopy - Books. Retrieved January 17, 2026.
- bevital. (n.d.). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Request PDF. Retrieved January 17, 2026.
- Son, J. K., Woo, M. H., & Lee, J. R. (2012). Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. J Pharm Biomed Anal, 66, 329-333.
- ResearchGate. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS | Request PDF. Retrieved January 17, 2026.
- Dudman, N. P., Guo, X. W., & Wilcken, D. E. (1991). Betaine:homocysteine methyltransferase--a new assay for the liver enzyme and its absence from human skin fibroblasts and peripheral blood lymphocytes. Clin Chim Acta, 204(1-3), 239-249.
- Zhang, Y., Chen, S., & Chen, X. (2024). Capillary electrophoresis separations with Betaine:Urea, a deep eutectic solvent as the separation medium.
- ResearchGate. (n.d.). Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection | Request PDF. Retrieved January 17, 2026.
- MDPI. (n.d.). Simultaneous determination of betaines and other quaternary ammonium related compounds in bee pollen by. Retrieved January 17, 2026.
- ACS Figshare. (n.d.). Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS - Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026.
- Filipčev, B., Mišan, A., & Šarić, B. (2023). Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods. Foods, 12(12), 2389.
- Shin, Y. G., Cho, K. H., Kim, J. M., Park, M. K., & Park, J. H. (1999). Determination of betaine in Lycium chinense fruits by liquid chromatography-electrospray ionization mass spectrometry.
- Google Patents. (n.d.). CN102507803A - Method for determining betaine in molasses by ion chromatography direct conductivity method. Retrieved January 17, 2026.
- Scribd. (n.d.). Ion Chromatography for Choline, Carnitine, Betaine | PDF. Retrieved January 17, 2026.
- Picca, A., Calvani, R., Cesari, M., Landi, F., Bernabei, R., & Marzetti, E. (2021). 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. Aging (Albany NY), 13(8), 10857-10871.
- ResearchGate. (n.d.). 1 H NMR spectrums of betaine (A), urea (B) and BU (C); and 13 C NMR.... Retrieved January 17, 2026.
- 한국과학기술정보연구원. (n.d.). [해외논문] Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. Retrieved January 17, 2026.
- Orffa. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Arumugam, M. K., Griffin, J. L., & Patti, G. J. (2018). Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes. J Clin Endocrinol Metab, 103(8), 3046-3056.
- Wikipedia. (n.d.). Capillary electrophoresis. Retrieved January 17, 2026.
- Chen, Q. X., Wang, Q., & Zheng, W. Z. (2010). Inhibitory kinetics of betaine on beta-N-acetyl-D-glucosaminidase from prawn (Litopenaeus vannamei). J Agric Food Chem, 58(7), 4485-4489.
Sources
- 1. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbio.com [ijbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Determination of betaine in Lycium chinense fruits by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Semantic Scholar [semanticscholar.org]
- 12. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of betaine, choline and trimethylamine in feed additive by ion-exchange liquid chromatography/non-suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Betaine in Molasses by Ion Chromatography with Direct Conductivity Detection [spkx.net.cn]
- 21. CN102507803A - Method for determining betaine in molasses by ion chromatography direct conductivity method - Google Patents [patents.google.com]
- 22. scribd.com [scribd.com]
- 23. Application of capillary electrophoresis to the simultaneous determination of betaines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 26. Betaine:homocysteine methyltransferase--a new assay for the liver enzyme and its absence from human skin fibroblasts and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Betaine-trimethyl-d9 Hydrochloride
In the landscape of modern drug discovery and metabolic research, deuterated compounds such as Betaine-trimethyl-d9 hydrochloride are invaluable tools. The substitution of hydrogen with deuterium atoms provides a powerful method for investigating metabolic pathways and enhancing pharmacokinetic profiles. While these compounds are generally stable and non-radioactive, their handling and disposal demand a meticulous approach rooted in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Betaine-trimethyl-d9 hydrochloride, ensuring the protection of laboratory personnel and the environment.
The primary hazard associated with betaine hydrochloride is that it can cause serious eye damage or irritation.[1][2][3][4] Consequently, waste generated from its use is classified as hazardous and requires disposal through an approved waste management program.[2] The introduction of deuterium does not alter this fundamental hazard classification; therefore, Betaine-trimethyl-d9 hydrochloride waste must be managed as hazardous chemical waste.[5]
Section 1: Immediate Safety and Spill Response
An effective disposal plan begins with a robust spill response protocol. Accidental releases must be managed promptly and safely to mitigate exposure risks.
1.1 Personal Protective Equipment (PPE)
Before handling Betaine-trimethyl-d9 hydrochloride in any capacity, including disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against dust particles that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Required if dust is generated. Use a NIOSH-approved respirator. | Prevents inhalation of fine particles. |
1.2 Spill Cleanup Protocol
In the event of a spill, follow these steps methodically:
-
Evacuate and Ventilate : If a significant amount of dust is airborne, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : For dry spills, prevent further dispersal by carefully covering the area.
-
Collect the Material :
-
Dry Spills : Carefully sweep or vacuum the solid material.[6] Avoid actions that generate dust.[6] Place the collected material into a clearly labeled, sealed container for disposal.[6][7]
-
Wet Spills : If the compound is in solution, absorb it with an inert material like sand, earth, or vermiculite.[8] Collect the absorbent material and place it into a sealed container for disposal.[8]
-
-
Decontaminate the Area : Wash the affected surface thoroughly with water and a suitable laboratory detergent.[6] Collect the cleaning materials and rinsate for disposal as hazardous waste.
-
Seek Medical Attention : If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.
Section 2: Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of a safe and compliant chemical waste management system. The principle is simple: never mix different waste streams.
2.1 Waste Characterization
Betaine-trimethyl-d9 hydrochloride waste is categorized as non-radioactive, deuterated hazardous chemical waste . It should be segregated from other waste streams, such as chlorinated solvents or heavy metal waste.[5]
2.2 Container Selection and Labeling
-
Choose a Compatible Container : Use a leak-proof container made of a material that will not react with the waste.[9][10] The original product container is often a suitable choice if it's in good condition.[10]
-
Labeling is Critical : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Betaine-trimethyl-d9 hydrochloride".
-
The associated hazards (e.g., "Eye Irritant").
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
-
The following diagram illustrates the decision-making process for waste segregation and containerization.
Caption: Decision workflow for Betaine-trimethyl-d9 hydrochloride waste.
Section 3: Disposal Procedures
The final disposal of Betaine-trimethyl-d9 hydrochloride must be conducted in strict accordance with institutional, local, and national regulations.[5] Under no circumstances should this chemical be disposed of down the drain. [1][11][12]
3.1 Step-by-Step Disposal Protocol
-
Waste Accumulation : Collect all waste containing Betaine-trimethyl-d9 hydrochloride (pure solid, contaminated PPE, spill cleanup materials) in your designated and properly labeled hazardous waste container.
-
Secure Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from incompatible materials, particularly strong oxidizing agents.[3][13]
-
Consult Your EHS : The most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific instructions for the final pickup and disposal of the waste, as they are the experts on local and national waste regulations.[11][14]
-
Documentation : Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is a common requirement for regulatory compliance.
3.2 Empty Container Disposal
Empty containers that once held Betaine-trimethyl-d9 hydrochloride must also be managed carefully:
-
Triple Rinse : Rinse the empty container three times with a suitable solvent, such as water.[5][15]
-
Collect Rinsate : The rinsate from these washes must be collected and disposed of as hazardous waste.[5] Add it to your designated Betaine-trimethyl-d9 hydrochloride waste container.
-
Deface Label : Completely remove or deface the original manufacturer's label on the empty container.[5][15][16]
-
Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[5][15]
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of Betaine-trimethyl-d9 hydrochloride, upholding the principles of laboratory safety and environmental stewardship.
References
- Cambridge Commodities. (n.d.). Betaine HCL 96% (2% Silicon Dioxide) Safety Data Sheet.
- Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet: Deuterium oxide.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- HIMEDIA. (2024, May 10). Safety Data Sheet: Betaine hydrochloride.
- Chemos GmbH & Co.KG. (2021, November 25). Safety Data Sheet: Betaine hydrochloride.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Thermo Fisher Scientific. (2014, September 15). Safety Data Sheet: Betaine hydrochloride.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- AIM Solder. (2020, March 4). Safety Data Sheet.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Betaine hydrochloride.
- Fisher Scientific. (2014, September 15). Safety Data Sheet: Betaine hydrochloride.
- Spectrum Chemical. (2014, July 8). Safety Data Sheet: Betaine hydrochloride.
- Fisher Scientific. (2013, January 10). Safety Data Sheet: Betaine.
- Carl ROTH. (2025, March 31). Deuterium oxide 99,9 Atom%D Safety Data Sheet.
Sources
- 1. himediadownloads.com [himediadownloads.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cambridgecommodities.com [cambridgecommodities.com]
- 7. chemos.de [chemos.de]
- 8. aimsolder.com [aimsolder.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling Betaine-trimethyl-d9 hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of Betaine-trimethyl-d9 hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance rooted in established safety protocols. Our objective is to provide value beyond the product itself, building trust by ensuring you have the critical information needed to work safely and effectively.
Hazard Analysis: Understanding the Compound
Betaine-trimethyl-d9 hydrochloride is a deuterated analog of Betaine hydrochloride. From a chemical hazard perspective, the primary risk is not associated with the deuterium substitution but with the inherent properties of the parent molecule.[1] The primary and most severe hazard identified for this compound is its potential to cause serious, irreversible eye damage.[2][3] Therefore, all handling procedures must be oriented around mitigating this specific risk.
Hazard Assessment Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary hazards.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage.[2][3] |
This table summarizes the primary hazard classification for Betaine-trimethyl-d9 hydrochloride.
The Core Directive: A Risk-Based Approach
Effective laboratory safety moves beyond a simple list of rules to a dynamic risk management process. We will structure our handling plan using the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—advocated by the American Chemical Society (ACS).[4] This ensures that our protocols are not just procedural, but are self-validating systems of safety.
-
Recognize Hazards: The primary hazard is that Betaine-trimethyl-d9 hydrochloride is corrosive to the eyes.[2] A secondary hazard is the potential for inhalation of the fine, solid powder during handling.[5]
-
Assess Risks: The risk of exposure is highest when handling the solid material, such as during weighing or transfer, where dust can be generated.[6] The severity of the outcome of an eye exposure is high, potentially leading to permanent damage.[2]
-
Minimize Risks: We minimize risks by employing a combination of engineering controls (your first line of defense), administrative controls (safe work practices), and finally, Personal Protective Equipment (PPE) as the last barrier between you and the hazard.[7][8]
-
Prepare for Emergencies: This involves knowing the correct first aid procedures and having a clear, practiced plan for spills.[9]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your final and most direct line of defense.[9] Given the H318 hazard classification, PPE selection for this compound is not merely a suggestion but a mandatory requirement for safe handling.[10]
Eye and Face Protection: The Critical Barrier
-
Causality: The "Causes serious eye damage" classification indicates that even brief contact can be sufficient to cause irreversible harm.[2][11] Standard safety glasses are insufficient.
-
Protocol:
-
Mandatory Equipment: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11]
-
High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., dissolving the compound energetically), supplement the goggles with a full-face shield.[12][13]
-
Inspection: Before each use, inspect goggles and face shields for damage such as cracks or scratches that could compromise their integrity.
-
Hand Protection
-
Causality: While not classified as a skin irritant, repeated or prolonged contact should be avoided.[5] Gloves prevent direct contact and the potential for accidental transfer to the face and eyes.
-
Protocol:
-
Glove Selection: Standard nitrile or latex laboratory gloves are appropriate for handling this solid compound. Ensure gloves are powder-free to prevent aerosolizing the compound.[13]
-
Donning and Doffing: Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outside of the glove with your bare skin.
-
Immediate Disposal: Dispose of gloves immediately after handling the compound or in case of known contamination. Do not reuse disposable gloves.
-
Body Protection
-
Causality: A lab coat protects your skin and personal clothing from contamination with the powder.
-
Protocol:
-
Requirement: A clean, buttoned lab coat must be worn at all times when handling the chemical.
-
Material: A standard cotton or polyester/cotton blend lab coat is sufficient.
-
Laundering: Do not take lab coats home. Use a professional laundry service that is equipped to handle laboratory coats.
-
Respiratory Protection
-
Causality: As a fine solid, there is a risk of inhaling airborne particles, especially when weighing or transferring the material.[3]
-
Protocol:
-
When Required: A NIOSH-approved N95 dust mask or equivalent respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[3][5]
-
Fit and Use: Ensure the respirator is properly fitted to form a seal around the nose and mouth. Follow OSHA respirator regulations found in 29 CFR 1910.134.[5][11]
-
Step-by-Step Handling & Operational Plan
Engineering Controls: Your First Line of Defense
-
Causality: Engineering controls are designed to remove the hazard at the source, which is always preferable to relying solely on PPE.[7][9]
-
Protocol:
-
Primary Workspace: Whenever possible, handle the solid Betaine-trimethyl-d9 hydrochloride inside a certified chemical fume hood or a ventilated enclosure.[5] This minimizes the risk of inhalation and contains any potential spills.
-
General Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[5][14]
-
Safety Stations: Confirm that a safety shower and eyewash station are readily accessible and have been tested within the last month.[6][11]
-
Receiving and Storage
-
Causality: Proper storage prevents degradation of the compound and accidental exposure. Incompatible materials must be segregated to prevent dangerous reactions.[8][15]
-
Protocol:
-
Upon Receipt: Visually inspect the container for any damage or loose seals. Don appropriate PPE before opening the secondary packaging.
-
Storage Location: Store in a cool, dry, well-ventilated area.[5][16]
-
Container: Keep the container tightly closed to prevent absorption of moisture.[5]
-
Compatibility: Store away from strong oxidizing agents.[11][17]
-
Weighing and Solution Preparation
-
Preparation: Don all required PPE: sealed chemical safety goggles, nitrile gloves, and a lab coat. If not working in a ventilated enclosure, an N95 respirator is also required.
-
Work Area: Perform the weighing inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Transfer: Use a spatula to carefully transfer the desired amount of solid from the storage container to a tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Dissolution: Add the solvent to the vessel slowly. If the dissolution process is exothermic, prepare an ice bath to control the temperature.
-
Clean-Up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
-
Disposal: Dispose of the weigh boat and any contaminated gloves in the appropriate solid waste container.
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[5][16]
Emergency Preparedness
Spill Response
-
Causality: Having a clear, pre-defined plan for emergencies ensures a rapid and effective response, minimizing exposure and contamination.[9]
-
Protocol for a Small Spill (<1g):
-
Alert: Immediately alert personnel in the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
PPE: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat, N95 respirator).
-
Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, working from the outside in.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Place all contaminated materials (paper towels, gloves) into a sealed bag and dispose of it as chemical waste according to your institution's guidelines.[18]
-
Caption: Workflow for handling a small chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][19]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Get medical attention if irritation develops.[11]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][19]
Disposal Plan
-
Causality: Improper disposal of chemical waste can harm the environment and violate regulations.[17][18]
-
Protocol:
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department and local regulations.[5]
-
Containers: Dispose of waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid chemical waste.[18]
-
Collection: Follow your institution's procedures for hazardous waste collection.
-
References
Sources
- 1. venable.com [venable.com]
- 2. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. msd.com [msd.com]
- 7. acs.org [acs.org]
- 8. students.umw.edu [students.umw.edu]
- 9. ipgsf.com [ipgsf.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pppmag.com [pppmag.com]
- 14. acs.org [acs.org]
- 15. acs.org [acs.org]
- 16. lgcstandards.com [lgcstandards.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. chemos.de [chemos.de]
- 19. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
